Technical Documentation Center

Amtolmetin Guacil-d3 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Amtolmetin Guacil-d3

Core Science & Biosynthesis

Foundational

Amtolmetin Guacil-d3 mechanism of action

Dual-Mechanism Pharmacodynamics & Isotope-Dilution Quantitation Executive Summary Amtolmetin Guacil (AMG) represents a paradigm shift in non-steroidal anti-inflammatory drug (NSAID) design, characterized by a "hybrid" me...

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Mechanism Pharmacodynamics & Isotope-Dilution Quantitation

Executive Summary

Amtolmetin Guacil (AMG) represents a paradigm shift in non-steroidal anti-inflammatory drug (NSAID) design, characterized by a "hybrid" mechanism that couples COX inhibition with gastroprotective nitric oxide (NO) modulation.[1][2] Amtolmetin Guacil-d3 (AMG-d3) is the deuterium-labeled isotopologue of this compound.

While AMG serves as the therapeutic agent, AMG-d3 functions as the critical Internal Standard (IS) in bioanalytical workflows. It enables the precise quantification of the parent drug and its metabolites in complex biological matrices by correcting for ionization suppression and extraction variability during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide dissects the biological mechanism of the parent compound (AMG) and the analytical mechanism of the deuterated standard (AMG-d3), providing a comprehensive roadmap for researchers studying NSAID gastropathy and pharmacokinetics.

Part 1: The Molecular Architecture

Amtolmetin Guacil is a non-acidic prodrug of Tolmetin.[1] It is formed by the amidation of Tolmetin with glycine and a subsequent esterification with a guaiacol derivative (vanillic moiety).

Structural Differentiation:

FeatureAmtolmetin Guacil (AMG)Amtolmetin Guacil-d3 (AMG-d3)
Role Therapeutic Agent (NSAID)Analytical Internal Standard
Molecular Formula


Key Modification None3 Hydrogen atoms replaced by Deuterium (

)
Mass Shift Base Mass (

)

Daltons
Physicochemical Lipophilic, ProdrugIdentical

and hydrophobicity to AMG
Application COX Inhibition, GastroprotectionLC-MS/MS Normalization, Metabolic Tracing

Technical Note: The deuteration is typically located on the methoxy group of the vanillic moiety or the methyl group of the benzoyl ring. This placement is critical to ensure the label is not lost during the initial hydrolysis phase if the study targets the intact prodrug.

Part 2: Pharmacodynamics & Mechanism of Action

The Biological Mechanism of the Parent Compound[1][3][4]

AMG operates via a Dual-Signaling Pathway .[2] Unlike traditional NSAIDs that cause gastric mucosal injury by inhibiting protective prostaglandins, AMG activates a compensatory gastroprotective mechanism.[1]

1. The Anti-Inflammatory Pathway (COX Inhibition)

Upon oral administration, AMG undergoes hydrolysis in the gastrointestinal tract and plasma.

  • Hydrolysis Product 1: Tolmetin .

  • Action: Tolmetin non-selectively inhibits Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[1]

  • Outcome: Reduction in prostaglandin synthesis (

    
    ), mediating analgesia and anti-inflammation.[5]
    
2. The Gastroprotective Pathway (TRPV1 Activation)

This is the distinguishing feature of AMG. The second hydrolysis product is a guaiacol derivative (MED5), which further oxidizes to Vanillic Acid .

  • Target: Transient Receptor Potential Vanilloid 1 (TRPV1 ) receptors located on capsaicin-sensitive sensory neurons in the gastric mucosa.

  • Signal Transduction: Activation of TRPV1 triggers the release of Calcitonin Gene-Related Peptide (CGRP) .

  • Effector: CGRP stimulates endothelial Nitric Oxide Synthase (eNOS) and inducible NOS (iNOS), leading to localized Nitric Oxide (NO) production.

  • Physiological Result: Vasodilation of mucosal capillaries, increased mucosal blood flow, and stimulation of bicarbonate secretion. This effectively "buffers" the stomach against the ulcerogenic effects of Tolmetin.

Visualization: The Dual-Pathway Mechanism[2][6]

AMG_Mechanism AMG Amtolmetin Guacil (Prodrug) Hydrolysis GI/Plasma Hydrolysis AMG->Hydrolysis Tolmetin Tolmetin (Active Metabolite 1) Hydrolysis->Tolmetin MED5 MED5 (Guaiacol Derivative) Hydrolysis->MED5 COX COX-1 / COX-2 Enzymes Tolmetin->COX Inhibition Vanillic Vanillic Acid MED5->Vanillic Oxidation TRPV1 TRPV1 Receptors (Gastric Sensory Neurons) Vanillic->TRPV1 Agonist Binding PG_Down Decreased Prostaglandins COX->PG_Down CGRP CGRP Release TRPV1->CGRP Neuronal Stimulation Effect_Pain Analgesia & Anti-inflammation PG_Down->Effect_Pain NO Nitric Oxide (NO) Production CGRP->NO Effect_Protect Gastroprotection (Vasodilation/HCO3-) NO->Effect_Protect Vasodilation

Figure 1: The divergent metabolic pathways of Amtolmetin Guacil. Left branch: Anti-inflammatory efficacy via Tolmetin.[1][2] Right branch: Gastroprotection via Vanillic Acid-mediated TRPV1 activation.

Part 3: Analytical Mechanism (The "d3" Utility)

The Role of AMG-d3 in Research

In pharmacokinetic (PK) and mechanistic studies, accurate measurement is plagued by matrix effects —components in plasma or tissue that suppress ionization in Mass Spectrometry. AMG-d3 resolves this via Isotope Dilution .

Mechanism of Quantification
  • Co-Elution: Because Deuterium (

    
    ) has minimal effect on lipophilicity compared to Hydrogen (
    
    
    
    ), AMG-d3 co-elutes (or elutes very closely) with AMG in Reverse Phase Chromatography.
  • Identical Ionization: Both compounds experience the exact same ionization environment (and suppression) at the electrospray source.

  • Mass Discrimination: The Mass Spectrometer differentiates them by mass-to-charge ratio (

    
    ).
    
    • Target (AMG): Precursor

      
      
      
    • Internal Standard (AMG-d3): Precursor

      
      
      
  • Self-Correction: If the signal for AMG drops by 20% due to matrix interference, the signal for AMG-d3 also drops by 20%. The ratio of Area(AMG)/Area(AMG-d3) remains constant, ensuring accuracy.

Part 4: Experimental Protocols
Protocol A: In Vivo Gastroprotection Assay (Biological Validation)

Objective: To verify the TRPV1-mediated gastroprotective mechanism of AMG.

  • Subject Prep: Fast Wistar rats (n=6/group) for 18–24 hours.

  • Pre-treatment:

    • Group 1: Vehicle (Control).

    • Group 2: Capsazepine (TRPV1 Antagonist) - 10 mg/kg i.p. (Blocks the receptor).

    • Group 3: L-NAME (NOS Inhibitor) - 10 mg/kg i.p. (Blocks the effector).

  • Treatment: Administer AMG (50 mg/kg orally) or Indomethacin (Standard NSAID control) 30 mins after pre-treatment.

  • Induction: Administer necrotizing agent (e.g., 1 mL 100% Ethanol) 1 hour post-drug.

  • Assessment: Sacrifice animals after 1 hour. Remove stomachs, open along greater curvature.

  • Quantification: Measure Ulcer Index (UI) using stereomicroscopy.

    • Expected Result: AMG shows low UI. Pre-treatment with Capsazepine or L-NAME should abolish this protection, proving the TRPV1/NO mechanism [1, 2].

Protocol B: LC-MS/MS Quantification using AMG-d3 (Analytical Validation)

Objective: Precise quantification of AMG in human plasma.

1. Standard Preparation:

  • Prepare Stock Solution of AMG (1 mg/mL) and AMG-d3 (1 mg/mL) in Methanol.

  • Spike plasma samples with AMG calibration standards.

  • Critical Step: Add AMG-d3 (IS) to all samples (calibrators and unknowns) at a fixed concentration (e.g., 500 ng/mL).

2. Extraction (Protein Precipitation):

  • Add 200 µL Acetonitrile (containing 0.1% Formic Acid) to 50 µL plasma.

  • Vortex (1 min) and Centrifuge (10,000 rpm, 10 min, 4°C).

  • Transfer supernatant to autosampler vials.

3. LC-MS/MS Parameters:

ParameterSettingRationale
Column C18 (50mm x 2.1mm, 1.7µm)High resolution for hydrophobic drugs.
Mobile Phase A 0.1% Formic Acid in WaterProtonation source for Positive ESI.
Mobile Phase B AcetonitrileStrong eluent for lipophilic AMG.
Ionization ESI Positive Mode (

)
AMG contains basic nitrogen (pyrrole/amide).
MRM Transition (AMG)

Quantifier transition (Tolmetin fragment).
MRM Transition (AMG-d3)

IS transition (Mass shift retained or lost depending on fragmentation).

4. Calculation:



Visualization: Analytical Workflow

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) IS_Add Add AMG-d3 (Internal Standard) Sample->IS_Add Normalization Extract Protein Precipitation & Centrifugation IS_Add->Extract Co-Extraction LC LC Separation (C18 Column) Extract->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Co-Elution Data Ratio Calculation (Analyte/IS) MS->Data Quantification

Figure 2: Isotope Dilution Mass Spectrometry workflow. The addition of AMG-d3 prior to extraction compensates for all downstream variability.

References
  • Tubaro, E. et al. (2000). The mechanism of action of amtolmetin guacyl, a new gastroprotective nonsteroidal anti-inflammatory drug.[1] European Journal of Pharmacology.[2]

  • Coruzzi, G. et al. (2002). Gastroprotective effects of amtolmetin guacyl: a new non-steroidal anti-inflammatory drug that activates capsid-sensitive sensory neurons. Digestive and Liver Disease.[7]

  • Randa, R. et al. (2010). Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5, the metabolites of amtolmetin guacil in human plasma.[8] Biomedical Chromatography.[8]

  • Kirk-Othmer. (2007). Encyclopedia of Chemical Technology: Mass Spectrometry. Wiley-Interscience.

Sources

Exploratory

Technical Guide: Amtolmetin Guacil-d3 in Quantitative Bioanalysis

Topic: Amtolmetin Guacil-d3 in Research: Quantitative Bioanalysis & Metabolic Profiling Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals Core Dire...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Amtolmetin Guacil-d3 in Research: Quantitative Bioanalysis & Metabolic Profiling Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Core Directive & Scientific Context

Amtolmetin Guacil-d3 (AMG-d3) is the stable isotope-labeled analog of Amtolmetin Guacil (AMG), a non-steroidal anti-inflammatory drug (NSAID) with a unique gastroprotective mechanism. While the parent drug is clinically significant for its ability to inhibit COX enzymes while simultaneously releasing nitric oxide (NO) and stimulating capsaicin receptors, the deuterated form, AMG-d3 , is a specialized reagent used almost exclusively as an Internal Standard (IS) in high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The "Prodrug Paradox" in Bioanalysis

Researching AMG presents a specific bioanalytical challenge: Hydrolytic Instability . AMG is a prodrug that hydrolyzes rapidly in vivo to its active metabolite, Tolmetin (TMT), and a guaiacol derivative.

  • The Problem: In pharmacokinetic (PK) studies, distinguishing between the intact prodrug (AMG) and its metabolites is critical to understanding absorption kinetics and formulation stability. However, plasma esterases continue to degrade AMG after sample collection.

  • The Solution: AMG-d3 is chemically identical to the analyte but mass-differentiated. Its primary research utility is to correct for matrix effects (ionization suppression/enhancement) and extraction efficiency during the quantification of the intact prodrug.

Chemical & Physical Properties

To utilize AMG-d3 effectively, one must understand its structural relationship to the parent compound and the implications for mass spectrometry.

PropertyAmtolmetin Guacil (Parent)Amtolmetin Guacil-d3 (Internal Standard)
Formula C₂₄H₂₄N₂O₅C₂₄H₂₁D₃N₂O₅
Molecular Weight 420.46 g/mol ~423.48 g/mol
Label Location N/ATypically on the methoxy group of the guaiacol moiety (-OCD₃).
Solubility DMSO, Methanol, AcetonitrileDMSO, Methanol, Acetonitrile
Stability Low (Hydrolyzes in aqueous/plasma media)Low (Must be stored lyophilized at -20°C)

Critical Insight - The Labeling Site: Most commercial AMG-d3 is labeled on the 2-methoxyphenyl (guaiacol) moiety.

  • Fragmentation Consequence: During Collision-Induced Dissociation (CID) in MS/MS, the ester bond typically breaks. The charge is retained on the Tolmetin-glycine fragment, while the guaiacol moiety (containing the deuterium label) is often lost as a neutral molecule.

  • Method Design: Consequently, the product ion monitored for the IS will often be the same m/z as the parent drug (e.g., m/z 119 or 258). Specificity is achieved solely through the Precursor Ion selection (Q1: 423.5 vs. 420.5).

Experimental Protocol: Quantitative LC-MS/MS Workflow

The following protocol is designed for the quantification of intact Amtolmetin Guacil in human plasma, utilizing AMG-d3 to normalize data against rapid hydrolysis and matrix interference.

Phase 1: Stock Solution Preparation
  • Objective: Create stable reference standards.

  • Protocol:

    • Dissolve AMG-d3 (1 mg) in DMSO (1 mL) to create a 1 mg/mL stock. Note: Avoid protic solvents like methanol for long-term stock storage if trace acidity is present, as transesterification can occur.

    • Store at -20°C or lower, protected from light.

    • Prepare Working Internal Standard (WIS) solution daily by diluting stock into Acetonitrile (ACN) to ~500 ng/mL.

Phase 2: Sample Extraction (The "Cold Chain" Method)
  • Causality: Standard plasma extraction allows esterases to convert AMG to Tolmetin, leading to underestimation of the prodrug. This protocol uses acidification and low temperature to freeze metabolic activity.

  • Collection: Collect blood into pre-chilled tubes containing NaF/KOx (esterase inhibitor) and immediately centrifuge at 4°C.

  • Stabilization: Add 10 µL of 1M Formic Acid per 1 mL plasma immediately after separation.

  • IS Addition: Aliquot 100 µL plasma. Add 10 µL of AMG-d3 WIS . Vortex briefly (5s).

  • Protein Precipitation: Add 300 µL ice-cold Acetonitrile . Vortex (1 min) and Centrifuge (10,000 x g, 5 min, 4°C).

  • Reconstitution: Transfer supernatant, evaporate under N₂ stream (room temp), and reconstitute in Mobile Phase (50:50 ACN:Water + 0.1% Formic Acid).

Phase 3: LC-MS/MS Parameters

System: Triple Quadrupole MS (e.g., Sciex API 4000 / Agilent 6400). Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2][3][4][5][6]

ParameterAnalyte (AMG)Internal Standard (AMG-d3)
Precursor Ion (Q1) 421.2 [M+H]⁺424.2 [M+H]⁺
Product Ion (Q3) 119.1 (Tolmetin fragment)119.1 (Tolmetin fragment)*
Dwell Time 100 ms100 ms
Collision Energy (CE) 25-30 eV25-30 eV
Cone Voltage Optimized (e.g., 30V)Optimized (e.g., 30V)

*Note: Since the d3-label is often on the neutral loss group (guaiacol), the detected fragment (m/z 119) is unlabeled. Specificity relies on the Q1 mass shift (424 vs 421).

Visualizations

Diagram 1: Metabolic Instability & Analytical Strategy

This diagram illustrates the rapid hydrolysis of AMG and how AMG-d3 mimics this pathway to correct for losses during extraction.

MetabolicPathway cluster_0 Mass Spectrometer (CID) AMG Amtolmetin Guacil (Prodrug) [M+H]+ = 421 Inter Intermediate (Tolmetin-Glycine) AMG->Inter Hydrolysis/CID Guaiacol Guaiacol (Neutral Loss) AMG->Guaiacol Neutral Loss AMG_d3 AMG-d3 (Internal Standard) [M+H]+ = 424 AMG_d3->Inter Hydrolysis/CID Guaiacol_d3 Guaiacol-d3 (Neutral Loss) AMG_d3->Guaiacol_d3 Neutral Loss (-d3 label) Tolmetin Tolmetin (Active Metabolite) m/z 119 Fragment Inter->Tolmetin Fragmentation

Caption: The d3-label is typically located on the Guaiacol moiety.[7] During MS fragmentation, the label is lost as a neutral molecule, leaving the common Tolmetin fragment (m/z 119) for detection.

Diagram 2: The "Cold Chain" Extraction Workflow

A self-validating protocol to prevent prodrug degradation.

Workflow Start Blood Collection (NaF/KOx Tubes) Step1 Immediate Centrifugation (4°C, 10 min) Start->Step1 Step2 Acidification (Add 1% Formic Acid) Step1->Step2 Stop Esterases Step3 Add IS (AMG-d3) & Vortex Step2->Step3 Normalize Step4 Protein Precipitation (Ice-Cold ACN) Step3->Step4 Step5 LC-MS/MS Analysis (MRM Mode) Step4->Step5

Caption: Critical stabilization steps (Red/Blue nodes) prevent ex vivo hydrolysis of AMG, ensuring the measured concentration reflects the in vivo state.

References

  • Tubaro, E., et al. (2000). "Studies on the gastric tolerability of the new non-steroidal anti-inflammatory drug amtolmetin guacil." Arzneimittelforschung, 50(5), 455-465. Link

  • Mancinelli, A., et al. (1991).[6] "High-performance liquid chromatographic evaluation of Med 15 and its metabolites Med 5 and tolmetin in rat plasma and urine." Journal of Chromatography B: Biomedical Sciences and Applications, 567(2), 425-432. Link

  • Ruterbories, K. J., & Noguera, N. A. (2020). "A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory." Journal of Pharmaceutical and Biomedical Analysis, 191, 113578. Link

  • Santa Cruz Biotechnology. "Amtolmetin guacil-d3 Product Data Sheet." SCBT Catalog. Link

Sources

Foundational

Amtolmetin Guacil-d3 chemical properties and structure

The following technical guide details the chemical properties, structural analysis, and bioanalytical applications of Amtolmetin Guacil-d3 (AMG-d3) . This document is designed for researchers and analytical scientists re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, structural analysis, and bioanalytical applications of Amtolmetin Guacil-d3 (AMG-d3) . This document is designed for researchers and analytical scientists requiring a rigorous understanding of this deuterated standard for pharmacokinetic and metabolic studies.

Chemical Properties, Structure, and Bioanalytical Applications[1]

Executive Summary

Amtolmetin Guacil-d3 is the stable isotope-labeled analog of Amtolmetin Guacil, a non-steroidal anti-inflammatory drug (NSAID) with unique gastroprotective properties. Functioning primarily as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis, AMG-d3 enables the precise determination of the parent prodrug in biological matrices. This guide dissects its structural integrity, physicochemical behavior, and the critical role it plays in validating the pharmacokinetic profiles of NSAID prodrugs.

Part 1: Chemical Identity & Structural Analysis[2]

Amtolmetin Guacil is a prodrug formed by the esterification of Tolmetin with a Guaiacol-Glycine moiety. The deuterated form, AMG-d3, typically carries the isotopic label on the methoxy group of the guaiacol fragment.

1.1 Nomenclature and Identification
PropertySpecification
Chemical Name N-[2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetyl]glycine 2-(methoxy-d3)phenyl ester
Common Name Amtolmetin Guacil-d3
CAS Number 87344-06-7 (Unlabeled Parent); Specific d3 CAS often NA or vendor-specific
Molecular Formula C₂₄H₂₁D₃N₂O₅
Molecular Weight 423.48 g/mol (vs. 420.46 g/mol for unlabeled)
Isotopic Purity Typically ≥ 99% Deuterium incorporation
1.2 Structural Architecture

The molecule consists of three distinct functional domains:

  • Tolmetin Core: The active NSAID moiety (1-methyl-5-p-toluoylpyrrole-2-acetic acid).

  • Glycine Linker: An amino acid spacer enhancing stability and solubility.

  • Guaiacol-d3 Moiety: The gastroprotective unit, labeled with three deuterium atoms on the methoxy group (-OCD₃).

Visualization of Chemical Structure & Fragmentation:

ChemicalStructure cluster_frag MS/MS Fragmentation Logic Tolmetin Tolmetin Core (Active NSAID) Glycine Glycine Linker (Spacer) Tolmetin->Glycine Amide Bond Fragment Product Ion (m/z 258) Tolmetin->Fragment Q3 Detection Guaiacol Guaiacol Moiety (Gastroprotective) Glycine->Guaiacol Ester Bond (Metabolic Lability) D3_Label Deuterium Label (-OCD3) Guaiacol->D3_Label Isotopic Site Loss Neutral Loss (Guaiacol-d3) Guaiacol->Loss Cleaved in Source

Caption: Structural decomposition of Amtolmetin Guacil-d3 showing the modular assembly and the location of the deuterium label on the guaiacol moiety.

Part 2: Physicochemical Properties[4]

Understanding the physicochemical behavior of AMG-d3 is essential for optimizing extraction protocols and chromatographic separation.

PropertyDescription & Causality
Solubility Low in Water , High in Organic Solvents (DMSO, Methanol, Acetonitrile). Reasoning: The esterification of the carboxylic acid (Tolmetin) and the phenolic group (Guaiacol) masks polar functionalities, significantly increasing lipophilicity (LogP ~4.0).
pKa Non-ionizable in the physiological range (prodrug form). The parent Tolmetin has a pKa of ~3.5, but AMG is neutral until hydrolyzed.
Stability Plasma Labile. The ester bond linking the glycine and guaiacol is susceptible to plasma esterases. Protocol Note: Samples must be processed on ice, often with esterase inhibitors (e.g., NaF, PMSF) to prevent premature hydrolysis to Tolmetin during extraction.
Isotope Effect Negligible. The deuterium substitution on the methoxy group is distant from the ester hydrolysis site, resulting in no significant Kinetic Isotope Effect (KIE) on retention time or extraction recovery compared to the unlabeled analyte.
Part 3: Synthesis & Quality Control

The synthesis of AMG-d3 generally follows a convergent pathway, ensuring high isotopic incorporation and chemical purity.

3.1 Retrosynthetic Strategy
  • Precursor A: Tolmetin Glycinamide (activated via mixed anhydride or EDC coupling).

  • Precursor B: Guaiacol-d3 (2-trideuteromethoxyphenol).

    • Synthesis of Precursor B: Catechol is methylated using Iodomethane-d3 (CD₃I) under basic conditions (K₂CO₃/Acetone) to yield Guaiacol-d3.

  • Coupling: Precursor A is esterified with Precursor B to form Amtolmetin Guacil-d3.

3.2 Quality Control Parameters
  • Chemical Purity (HPLC): >98% to ensure no interference from unreacted precursors.

  • Isotopic Enrichment (MS): >99% d3; <0.5% d0. High isotopic purity is critical to prevent the "cross-talk" effect where the unlabeled impurity in the IS contributes to the analyte signal.

Part 4: Bioanalytical Application (LC-MS/MS)

The primary utility of AMG-d3 is as an Internal Standard for quantifying Amtolmetin Guacil in pharmacokinetic studies.

4.1 Mass Spectrometry Mechanism

AMG-d3 functions by co-eluting with the analyte (AMG) and experiencing the same matrix effects (suppression/enhancement), thereby normalizing the quantitative data.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (Q1):

    • AMG (Analyte): m/z421.2 [M+H]⁺

    • AMG-d3 (IS): m/z424.2 [M+H]⁺

  • Product Ion (Q3):

    • Common Fragment: m/z258.1 (Tolmetin acylium ion).

    • Mechanism:[1][2][3][4] Both the analyte and the IS fragment to yield the same stable Tolmetin core ion. The specificity is achieved by the Q1 mass filter (separating 421 vs. 424).

4.2 Experimental Protocol: Plasma Extraction

Objective: Isolate AMG/AMG-d3 from plasma while minimizing hydrolysis.

  • Sample Prep: Aliquot 100 µL plasma into a cooled tube (4°C).

  • IS Addition: Add 10 µL of AMG-d3 working solution (e.g., 1 µg/mL in Methanol).

  • Protein Precipitation: Add 300 µL cold Acetonitrile (containing 0.1% Formic Acid to stabilize the ester).

  • Vortex/Centrifuge: Vortex 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant directly onto LC-MS/MS.

LC-MS/MS Workflow Diagram:

LCMS_Workflow Sample Biological Sample (Plasma/Serum) IS_Add Add AMG-d3 IS (Correction Factor) Sample->IS_Add Extract Cold Extraction (ACN Precipitation) IS_Add->Extract Prevents Hydrolysis LC LC Separation (C18 Column) Extract->LC MS_Q1 MS Q1 Filter Select 421.2 (Drug) / 424.2 (IS) LC->MS_Q1 MS_Q3 MS Q3 Detection Fragment 258.1 (Common) MS_Q1->MS_Q3 Collision Cell Data Quantification (Ratio Analyte/IS) MS_Q3->Data

Caption: Step-by-step bioanalytical workflow for the quantification of Amtolmetin Guacil using the d3-labeled internal standard.

Part 5: Pharmacological Context (The Parent Compound)

While AMG-d3 is a tool, its relevance stems from the pharmacological profile of the parent drug.

  • Mechanism of Action: AMG is a non-selective COX inhibitor (COX-1/COX-2) providing anti-inflammatory and analgesic effects.

  • Gastroprotection (The "Guacil" Advantage): Unlike standard NSAIDs, AMG protects the stomach mucosa.[1] The vanillic moiety (guaiacol part) stimulates capsaicin receptors (TRPV1) on sensory neurons.

  • Signaling Pathway:

    • TRPV1 stimulation releases Calcitonin Gene-Related Peptide (CGRP) .

    • CGRP activates Nitric Oxide Synthase (NOS).

    • Increased Nitric Oxide (NO) promotes vasodilation and mucus secretion, counteracting the ulcerogenic effects of COX inhibition.

Metabolic Pathway Diagram:

Metabolism AMG Amtolmetin Guacil (Prodrug) Hydrolysis Ester Hydrolysis (Plasma/Liver) AMG->Hydrolysis Tolmetin Tolmetin (Active COX Inhibitor) Hydrolysis->Tolmetin Guaiacol Guaiacol/Vanillic Moiety (Gastroprotective) Hydrolysis->Guaiacol NO_Path NO Release (Mucosal Protection) Guaiacol->NO_Path TRPV1 Activation

Caption: Metabolic hydrolysis of Amtolmetin Guacil into its active anti-inflammatory and gastroprotective components.

References
  • Tubaro, E., et al. (2000).[1] "The mechanism of action of amtolmetin guacyl, a new gastroprotective nonsteroidal anti-inflammatory drug."[1] European Journal of Pharmacology. Link

  • Coruzzi, G., et al. (2002).[1] "Gastroprotective effects of amtolmetin guacyl: a new non-steroidal anti-inflammatory drug that activates inducible gastric nitric oxide synthase."[1] Digestive and Liver Disease.[1] Link

  • RSC. "Amtolmetin Guacil - Monograph." The Merck Index Online. Link

  • Santa Cruz Biotechnology. "Amtolmetin guacil-d3 Product Information." SCBT Catalog. Link

  • Jajić, Z., et al. (2005). "Gastrointestinal safety of amtolmetin guacil in comparison with celecoxib in patients with rheumatoid arthritis." Clinical and Experimental Rheumatology. Link

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Amtolmetin Guacil-d3

This guide provides a comprehensive overview of the synthesis and characterization of Amtolmetin Guacil-d3, an isotopically labeled analog of the non-steroidal anti-inflammatory drug (NSAID), Amtolmetin Guacil. This docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of Amtolmetin Guacil-d3, an isotopically labeled analog of the non-steroidal anti-inflammatory drug (NSAID), Amtolmetin Guacil. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a stable, reliable internal standard for the quantitative analysis of Amtolmetin Guacil in biological matrices.

Introduction: The Rationale for Isotopic Labeling

Amtolmetin Guacil is a non-acidic prodrug of tolmetin, exhibiting anti-inflammatory, analgesic, and antipyretic properties.[1] It is uniquely designed with a guaiacol moiety, which contributes to its notable gastroprotective effects, a significant advantage over many traditional NSAIDs.[2][3]

In pharmacokinetic, bioequivalence, and metabolism studies, accurate quantification of the drug in complex biological matrices like plasma or urine is paramount. Liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice for such applications due to its high sensitivity and specificity.[4] The gold standard for quantification in LC-MS is the use of a stable isotope-labeled internal standard (SIL-IS).[5]

A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N). Amtolmetin Guacil-d3, where three hydrogen atoms in the methoxy group of the guaiacol moiety are replaced with deuterium, is an ideal internal standard.

Causality for using Amtolmetin Guacil-d3:

  • Co-elution: It has nearly identical chromatographic retention time to the unlabeled Amtolmetin Guacil.

  • Identical Extraction Recovery: It behaves the same during sample preparation, compensating for any analyte loss.

  • Correction for Matrix Effects: It experiences the same degree of ionization suppression or enhancement in the mass spectrometer source.[6]

  • Mass Discrimination: It is easily distinguished from the analyte by its +3 Dalton mass difference.

The choice of labeling the methoxy group is strategic; these deuterium atoms are not readily exchangeable under typical biological or analytical conditions, ensuring the stability of the label.[7]

Synthetic Strategy for Amtolmetin Guacil-d3

The synthesis of Amtolmetin Guacil-d3 is a multi-step process that requires careful execution and purification. The overall strategy involves the synthesis of a deuterated precursor, guaiacol-d3, followed by a two-step coupling process starting from the active drug moiety, tolmetin.

Synthesis_Workflow cluster_0 Part 1: Synthesis of Guaiacol-d3 cluster_1 Part 2: Synthesis of Amtolmetin Guacil-d3 cluster_2 Part 3: Purification & Characterization Catechol Catechol Guaiacol_d3 Guaiacol-d3 Catechol->Guaiacol_d3 Methylation DMS_d6 Dimethyl Sulfate-d6 ((CD₃)₂SO₄) DMS_d6->Guaiacol_d3 AMG_d3 Amtolmetin Guacil-d3 Guaiacol_d3->AMG_d3 Tolmetin Tolmetin Intermediate Tolmetin-Glycine Intermediate (1-Methyl-5-p-toluoylpyrrole-2-acetamido Acetic Acid) Tolmetin->Intermediate Amide Coupling (DCC/NHS) Glycine Glycine Glycine->Intermediate Intermediate->AMG_d3 Esterification (DCC) Purification Column Chromatography AMG_d3->Purification Characterization LC-MS, ¹H-NMR, HPLC Purification->Characterization Final Product

Caption: Overall workflow for the synthesis and characterization of Amtolmetin Guacil-d3.

Part 1: Synthesis of Guaiacol-d3

The key to synthesizing the final labeled product is the preparation of the deuterated precursor, guaiacol-d3. This is achieved by the selective mono-methylation of catechol using a deuterated methylating agent. Dimethyl sulfate-d6 ((CD₃)₂SO₄) is an effective reagent for this purpose.

Protocol: Synthesis of 2-(methoxy-d3)-phenol (Guaiacol-d3)

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve catechol (1.0 eq) in a suitable solvent such as nitrobenzene or THF.

  • Base Addition: Add a base, such as sodium hydroxide (1.1 eq) as a 20% aqueous solution, to the reaction mixture.

  • Methylation: Heat the mixture to approximately 45°C. Add dimethyl sulfate-d6 (1.05 eq) dropwise via the dropping funnel, maintaining the temperature and ensuring the reaction mixture remains slightly alkaline.

  • Reaction Monitoring: Stir the reaction vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (catechol) is consumed.

  • Work-up:

    • Cool the reaction mixture and acidify with dilute sulfuric acid.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and extract the guaiacol-d3 with 2N sodium hydroxide solution to form the sodium salt.

    • Separate the aqueous layer, re-acidify with dilute sulfuric acid, and extract the final product with diethyl ether.

  • Purification: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure guaiacol-d3.[8]

Part 2: Synthesis of Amtolmetin Guacil-d3

This part involves two critical coupling reactions: forming an amide bond between tolmetin and glycine, followed by an ester bond formation with the newly synthesized guaiacol-d3.

Protocol: Amide Coupling to form Tolmetin-Glycine Intermediate

  • Activation of Tolmetin: Dissolve tolmetin (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agent: Cool the solution to 0°C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise. Stir the mixture at 0°C for 30 minutes and then at room temperature for 2-3 hours to form the NHS-ester of tolmetin.

  • Amine Coupling: In a separate flask, dissolve glycine (1.2 eq) in a suitable solvent, possibly with a base like triethylamine (TEA) to facilitate dissolution and reaction.

  • Reaction: Add the glycine solution to the activated tolmetin mixture. Allow the reaction to proceed overnight at room temperature.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with dilute acid (e.g., 1N HCl) and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the resulting crude product, 1-Methyl-5-p-toluoylpyrrole-2-acetamido acetic acid, by recrystallization or column chromatography.

Protocol: Esterification with Guaiacol-d3

  • Reaction Setup: Dissolve the purified tolmetin-glycine intermediate (1.0 eq) and guaiacol-d3 (1.1 eq) in anhydrous DCM.

  • Catalyst and Coupling Agent: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool the solution to 0°C and add DCC (1.1 eq).[9]

  • Reaction: Stir the reaction at 0°C for 30 minutes and then let it warm to room temperature, stirring overnight.

  • Work-up and Purification:

    • Filter the mixture to remove the precipitated DCU.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude Amtolmetin Guacil-d3 using silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure product.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Amtolmetin Guacil-d3.[8]

Characterization_Process cluster_0 Analytical Techniques cluster_1 Verified Parameters MS Mass Spectrometry (LC-MS) MW Molecular Weight & Isotopic Enrichment MS->MW NMR NMR Spectroscopy (¹H-NMR) Structure Structural Integrity & Deuterium Position NMR->Structure HPLC Chromatography (HPLC/UPLC) Purity Chemical Purity (%) HPLC->Purity

Caption: Key analytical techniques for the characterization of Amtolmetin Guacil-d3.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the final product.

  • Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) or Triple Quadrupole (QqQ) Mass Spectrometry coupled with liquid chromatography (LC-MS).

  • Expected Results: The mass spectrum should show a molecular ion [M+H]⁺ at m/z 424.5, which is 3 Daltons higher than the unlabeled Amtolmetin Guacil (m/z 421.5). The isotopic distribution pattern will confirm the incorporation of three deuterium atoms. The isotopic purity should ideally be ≥98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR is crucial for confirming the molecular structure and verifying the exact location of the deuterium labels.

  • Technique: ¹H-NMR spectroscopy (400 MHz or higher).

  • Expected Results: The ¹H-NMR spectrum of Amtolmetin Guacil-d3 will be identical to that of the unlabeled standard, with one key exception: the complete absence of the singlet peak corresponding to the methoxy (-OCH₃) protons. This peak typically appears around 3.8 ppm. The disappearance of this signal is definitive proof of successful deuteration at the intended position. All other proton signals corresponding to the tolmetin and glycine backbone should be present with the correct chemical shifts and integration values.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the final compound.

  • Technique: Reversed-phase HPLC with UV detection (detection wavelength typically around 313 nm).[10]

  • Protocol: A C18 column is commonly used with a mobile phase consisting of a mixture of an acidic buffer (e.g., 0.1% acetic acid in water) and an organic solvent like acetonitrile or methanol.[10]

  • Expected Results: The analysis should yield a single major peak, demonstrating the purity of the compound. The purity is calculated based on the area percentage of the main peak and should be ≥98% for use as an analytical standard.

Table 1: Summary of Analytical Characterization Data

ParameterTechniqueExpected Result for Amtolmetin Guacil-d3Purpose
Molecular Weight LC-MS[M+H]⁺ at m/z 424.5Confirms successful synthesis and +3 Da mass shift.
Isotopic Enrichment LC-MS≥98% d3 incorporationEnsures minimal interference from unlabeled species.
Structural Integrity ¹H-NMRSpectrum matches unlabeled standard, but with the absence of the methoxy singlet (approx. 3.8 ppm).Confirms the correct chemical structure and position of the label.
Chemical Purity HPLC-UV≥98% by peak areaVerifies the absence of synthetic impurities.
Retention Time HPLC-UVShould be nearly identical to unlabeled Amtolmetin Guacil.Confirms co-elution, a prerequisite for a good internal standard.

Application and Use

Once synthesized and characterized, Amtolmetin Guacil-d3 serves as a robust internal standard for the quantification of Amtolmetin Guacil in various bioanalytical methods. A stock solution of the standard is prepared in a suitable organic solvent. For analysis, a precise volume of this internal standard working solution is added to all calibration standards, quality control samples, and unknown subject samples prior to sample extraction. The final concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard.[11]

Conclusion

The synthesis of Amtolmetin Guacil-d3 is a well-defined process that leverages fundamental organic chemistry principles, including methylation, amide coupling, and esterification. The key to a successful synthesis lies in the careful preparation and purification of the deuterated guaiacol-d3 intermediate. Rigorous analytical characterization using a combination of MS, NMR, and HPLC is not merely a quality control step but a self-validating system that ensures the final product is fit for its intended purpose as a high-purity internal standard. This guide provides the necessary framework for researchers to produce and confidently utilize Amtolmetin Guacil-d3 to achieve accurate and reproducible results in demanding bioanalytical applications.

References

  • Wikipedia. Guaiacol. [Link]

  • Yin, H., Liu, Y., & Ma, X. (2007). Synthesis of Guaiacol by Catechol and Methanol on Oxide Catalyst.
  • Google Patents. (2007). CN1944367A - Synthetic method for guaiacol.
  • PrepChem. Preparation of guaiacol. [Link]

  • Sahu, N. (2022). A comprehensive review on Amtolmetin Guacil: A gastroprotective NSAID. International Journal of Scientific Research, 11(3), 38-40.
  • Pharmaffiliates. Amtolmetin Guacil-impurities. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65655, Amtolmetin Guacil. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. [Link]

  • Marcolongo, R., Frediani, B., Biasi, G., Minari, C., & Barreca, C. (1999). A meta-analysis of the tolerability of amtolmetin guacil, a novel, effective nonsteroidal anti-inflammatory drug, compared with established agents.
  • Johnson, B. J., & Ruettinger, T. A. (1970). Further Studies on N-Acylamino Acid Esters of 4-(Methylthio)phenol. The Journal of Organic Chemistry, 35(1), 251-253.
  • Schrier, D. J., Gilbertsen, R. B., & Van Arman, C. G. (1984). Effect of tolmetin glycine amide (McN-4366), a prodrug of tolmetin sodium, on adjuvant arthritis in the rat.
  • H-H. D. Meyer, & G. D. Smith (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 818221.
  • ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • Google Patents. (1983).
  • Tubaro, E., Belogi, L., & Mezzadri, C. M. (2000). The mechanism of action of amtolmetin guacyl, a new gastroprotective nonsteroidal anti-inflammatory drug. European journal of pharmacology, 387(2), 233–244.
  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Pearson. (2023). Reactions of Amino Acids: Esterification. [Link]

  • Bianchi Porro, G., Montrone, F., Lazzaroni, M., Manzionna, G., & Caruso, I. (1999). Clinical and gastroscopic evaluation of amtolmetin guacyl versus diclofenac in patients with rheumatoid arthritis.
  • Li, W., & Cohen, L. H. (2014). Use of Internal Standards in LC-MS Bioanalysis. Bioanalysis, 6(3), 299-301.
  • Jajić, Z., Malaise, M., Nekam, K., Koó, E., Dankó, K., Kovacs, M., Gàcs, J., Kovàcs, L., & Appelboom, T. (2005). Gastrointestinal safety of amtolmetin guacyl in comparison with celecoxib in patients with rheumatoid arthritis.
  • Zhang, Y., et al. (2023). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Journal of Pharmaceutical and Biomedical Analysis, 234, 115581.
  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. [Link]

  • Pisano, C., Grandi, D., Morini, G., Coppelli, G., Vesci, L., & Coruzzi, G. (1999). Gastrosparing effect of new antiinflammatory drug amtolmetin guacyl in the rat: involvement of nitric oxide. Digestive diseases and sciences, 44(4), 713–724.
  • Patsnap. (n.d.). Amtolmetin Guacil. [Link]

Sources

Foundational

A Technical Guide to the Pharmacological Profile of Amtolmetin Guacil and its Potential Deuterated Analogue

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of Amtolmetin Guacil, a non-steroidal anti-inflammatory drug (NSAID) with a unique gastroprotective mechanism. Furthermore, t...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of Amtolmetin Guacil, a non-steroidal anti-inflammatory drug (NSAID) with a unique gastroprotective mechanism. Furthermore, this document explores the hypothetical pharmacological profile of a deuterated form of Amtolmetin Guacil, delving into the scientific rationale and potential benefits of such a modification. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Part 1: Amtolmetin Guacil: A Gastro-Sparing NSAID

Introduction

Amtolmetin Guacil is a non-steroidal anti-inflammatory drug (NSAID) that stands out due to its unique combination of anti-inflammatory, analgesic, and antipyretic properties, coupled with a notable gastroprotective effect.[1] It is a prodrug of tolmetin, and its chemical name is 2-methoxyphenyl-1-methyl-5-p-methylbenzoyl-pyrrol-2-acetamido acetate.[2] This distinct profile addresses one of the major limitations of traditional NSAIDs: the risk of gastrointestinal adverse events.[1]

Mechanism of Action

The pharmacological activity of Amtolmetin Guacil is multifaceted, combining the well-established mechanism of NSAIDs with a novel gastroprotective pathway.

Anti-inflammatory and Analgesic Effects:

Like other NSAIDs, Amtolmetin Guacil's primary anti-inflammatory and analgesic effects are achieved through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[3] Prostaglandins are key mediators of inflammation, pain, and fever.[3] Amtolmetin Guacil inhibits both COX-1 and COX-2 enzymes.[1][4]

Gastroprotective Mechanism:

The gastroprotective properties of Amtolmetin Guacil are attributed to two key features of its molecular structure: the vanillic moiety and its ability to release nitric oxide (NO).[1][5]

  • Capsaicin Receptor Stimulation: The presence of a vanillic moiety in the Amtolmetin Guacil molecule allows it to stimulate capsaicin receptors (transient receptor potential vanilloid 1, TRPV1) on the gastrointestinal wall.[1][6] This stimulation is believed to trigger a cascade of protective events.

  • Nitric Oxide (NO) Release: Amtolmetin Guacil has been shown to release nitric oxide, a molecule with known gastroprotective effects, including the enhancement of mucosal blood flow and mucus secretion.[5][7]

  • Increased Bicarbonate Production and Reduced Acid Secretion: In vivo studies in rats have demonstrated that Amtolmetin Guacil can increase gastric bicarbonate production and inhibit gastric acid secretion.[6]

This dual mechanism of action is a significant advantage, as it allows for the effective management of inflammatory conditions while minimizing the risk of gastric damage commonly associated with NSAID therapy.

Amtolmetin Guacil Mechanism of Action cluster_0 Anti-inflammatory & Analgesic Pathway cluster_1 Gastroprotective Pathway Arachidonic Acid Arachidonic Acid COX-1 & COX-2 COX-1 & COX-2 Arachidonic Acid->COX-1 & COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 & COX-2->Prostaglandins Synthesizes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates Amtolmetin Guacil Amtolmetin Guacil Amtolmetin Guacil->COX-1 & COX-2 Inhibits Capsaicin Receptors (TRPV1) Capsaicin Receptors (TRPV1) Amtolmetin Guacil->Capsaicin Receptors (TRPV1) Stimulates NO Release NO Release Amtolmetin Guacil->NO Release Induces Gastroprotection Gastroprotection Capsaicin Receptors (TRPV1)->Gastroprotection Leads to NO Release->Gastroprotection Contributes to

Caption: Dual mechanism of Amtolmetin Guacil.

Pharmacokinetics

Amtolmetin Guacil is a prodrug that is hydrolyzed to its active metabolite, tolmetin, as well as MED5 and guaiacol.[8]

  • Absorption: It is well-absorbed after oral administration.[8]

  • Distribution: The drug concentrates in the gastric wall.[8]

  • Metabolism: The primary metabolites are tolmetin, MED5, and guaiacol.[8]

  • Excretion: Elimination is primarily through urine (approximately 77% as glucuronide products) and to a lesser extent in feces (around 7.5%).[8] The elimination is complete within 24 hours.[8]

ParameterValue (in male Wistar rats)
AUC 0-t 162 ± 36 ng/mL*h
C max 45 ± 12 µg/mL
T max 2 h
t 1/2,β 1 h (for tolmetin)
Data for Tolmetin following Amtolmetin Guacil administration.

digraph "Metabolic Pathway of Amtolmetin Guacil" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

"Amtolmetin Guacil" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Hydrolysis" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Tolmetin (Active)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "MED5" [fillcolor="#FBBC05", fontcolor="#202124"]; "Guaiacol" [fillcolor="#FBBC05", fontcolor="#202124"]; "Glucuronidation" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Urinary Excretion" [fillcolor="#FFFFFF", fontcolor="#202124"];

"Amtolmetin Guacil" -> "Hydrolysis"; "Hydrolysis" -> "Tolmetin (Active)"; "Hydrolysis" -> "MED5"; "Hydrolysis" -> "Guaiacol"; "Tolmetin (Active)" -> "Glucuronidation"; "Glucuronidation" -> "Urinary Excretion"; }

Caption: Metabolic pathway of Amtolmetin Guacil.

Clinical Efficacy and Safety

Clinical trials have demonstrated that Amtolmetin Guacil has anti-inflammatory and analgesic efficacy comparable to other NSAIDs in conditions such as osteoarthritis and rheumatoid arthritis.[4][9] A significant advantage highlighted in clinical studies is its improved gastrointestinal safety profile compared to traditional NSAIDs.[4][9][10] In a comparative study with celecoxib in patients with rheumatoid arthritis, Amtolmetin Guacil showed comparable gastrointestinal safety and therapeutic efficacy.[9]

Part 2: Deuterated Amtolmetin Guacil: A Hypothetical Advancement

While Amtolmetin Guacil presents a favorable pharmacological profile, further optimization of its pharmacokinetic properties could be explored through deuteration. This section discusses the theoretical basis and potential benefits of a deuterated Amtolmetin Guacil.

The Rationale for Deuteration

Deuterium is a stable, non-radioactive isotope of hydrogen.[] The substitution of hydrogen with deuterium at specific metabolically vulnerable sites in a drug molecule can slow down its metabolism.[12][13] This phenomenon is known as the deuterium kinetic isotope effect (KIE).[][13] The C-D bond is stronger than the C-H bond, requiring more energy to break, which can lead to a slower rate of metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) family.[14]

The potential benefits of deuteration in drug development include:

  • Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life.[15][16]

  • Increased Drug Exposure: A longer half-life can result in higher overall drug exposure (AUC).[16]

  • Reduced Peak-to-Trough Plasma Concentrations: This can lead to a more consistent therapeutic effect and potentially fewer side effects associated with high peak concentrations.

  • Formation of Fewer Metabolites: This could reduce the potential for metabolite-related toxicity.[12][16]

Identifying Metabolic "Soft Spots" in Amtolmetin Guacil

The primary metabolic pathway of Amtolmetin Guacil involves hydrolysis to tolmetin, MED5, and guaiacol.[8] Tolmetin itself is further metabolized. To design a deuterated version of Amtolmetin Guacil, one would first need to identify the specific sites on the molecule that are most susceptible to oxidative metabolism. These "soft spots" would be the prime candidates for deuteration. Potential sites for deuteration on the Amtolmetin Guacil molecule could include the methyl groups, which are often targets for oxidation.

Predicted Pharmacological Profile of Deuterated Amtolmetin Guacil

A strategically deuterated Amtolmetin Guacil could theoretically exhibit an improved pharmacokinetic profile compared to its non-deuterated counterpart.

ParameterAmtolmetin Guacil (Observed)Deuterated Amtolmetin Guacil (Predicted)Rationale for Prediction
Metabolic Clearance ModerateLowerDeuteration at metabolic "soft spots" would slow down enzymatic breakdown.
Half-life (t 1/2) ~1 hour (for tolmetin)LongerReduced clearance would lead to a longer elimination half-life.
Area Under the Curve (AUC) BaselineHigherSlower metabolism would result in greater overall drug exposure.
Dosing Frequency Typically twice dailyPotentially once dailyA longer half-life could allow for less frequent dosing, improving patient compliance.

It is important to emphasize that these are predicted outcomes, and the actual effects of deuteration would need to be confirmed through rigorous preclinical and clinical studies.

Proposed Experimental Workflow for a Deuterated Amtolmetin Guacil Candidate

The development of a deuterated Amtolmetin Guacil would follow a structured experimental plan.

The synthesis of a deuterated Amtolmetin Guacil would involve incorporating deuterium at the desired positions. This could be achieved by using deuterated starting materials or through specific deuteration reactions on an intermediate or the final molecule.

A crucial early step is to compare the metabolic stability of the deuterated and non-deuterated compounds. A common method is the liver microsomal stability assay.

Protocol: Liver Microsomal Stability Assay

  • Preparation: Prepare solutions of Amtolmetin Guacil and its deuterated analogue in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound.

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time and calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

In Vitro Metabolic Stability Workflow Start Start Prepare Solutions Prepare Solutions of Amtolmetin Guacil & Deuterated Analogue Start->Prepare Solutions Incubate with Microsomes Incubate with Liver Microsomes and NADPH at 37°C Prepare Solutions->Incubate with Microsomes Quench Reaction Quench Reaction at Different Time Points Incubate with Microsomes->Quench Reaction Analyze Samples Analyze Samples by LC-MS/MS Quench Reaction->Analyze Samples Calculate Stability Calculate Half-life and Intrinsic Clearance Analyze Samples->Calculate Stability End End Calculate Stability->End

Sources

Exploratory

Amtolmetin Guacil-d3 safety data sheet and handling

Topic: Amtolmetin Guacil-d3 Safety Data Sheet and Handling Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals[1] Safety, Handling, and Bioanalyt...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Amtolmetin Guacil-d3 Safety Data Sheet and Handling Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals[1]

Safety, Handling, and Bioanalytical Application[1]

Introduction & Compound Identity

Amtolmetin Guacil-d3 is the stable isotope-labeled analog of Amtolmetin Guacil, a non-steroidal anti-inflammatory drug (NSAID) and a prodrug of Tolmetin.[1] In bioanalytical contexts, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this deuterated variant serves as the critical Internal Standard (IS) .[1][2] Its physicochemical behavior mirrors the target analyte, allowing for the precise correction of matrix effects, extraction efficiency, and ionization variability.

Unlike the parent compound used therapeutically, the d3-variant is a high-value research reagent.[1] Its handling requires protocols that prioritize not just safety, but the preservation of isotopic purity and chemical stability.

Physicochemical Comparison
FeatureAmtolmetin Guacil (Parent)Amtolmetin Guacil-d3 (IS)
CAS Number 87344-06-787344-06-7 (labeled)*
Molecular Formula C24H24N2O5C24H21D3N2O5
Molecular Weight ~420.46 g/mol ~423.48 g/mol
Appearance White to off-white solidWhite to off-white solid
Solubility DMSO, Methanol, ChloroformDMSO, Methanol, Chloroform
Primary Hazard Acute Tox.[1][3] (Oral), IrritantAcute Tox.[4][5] (Oral), Irritant

*Note: Stable isotopes often share the CAS of the parent or possess a vendor-specific identifier.[1] Always verify the Certificate of Analysis (CoA) for isotopic enrichment (typically ≥99% atom D).

Hazard Identification (GHS Synthesis)

As a derivative of a potent NSAID, Amtolmetin Guacil-d3 must be treated with the same toxicological caution as the parent compound.[1] The following classification is synthesized from standard safety data for Amtolmetin Guacil.

Signal Word: DANGER

Hazard Statements
  • H301/H302: Toxic/Harmful if swallowed.[1] (NSAID acute toxicity profile).

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H361: Suspected of damaging fertility or the unborn child (Class effect of NSAIDs regarding reproductive toxicity).[1]

Precautionary Protocols
  • P264: Wash skin thoroughly after handling.[1]

  • P280: Wear protective gloves/eye protection/face protection.[1]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

Strategic Handling & Storage

The integrity of an internal standard directly dictates the accuracy of quantitation.[1] Degradation or "back-exchange" (loss of deuterium labels) results in crosstalk between the analyte and IS channels, invalidating the assay.[1]

3.1 Environmental Control
  • Hygroscopicity: Amtolmetin Guacil esters can be sensitive to hydrolysis.[1] Moisture ingress can cleave the guacil moiety, reverting the compound to Tolmetin.

    • Protocol: Store stock powder in a desiccator.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Photostability: Indole/Pyrrole derivatives are often photosensitive.[1]

    • Protocol: Use amber borosilicate glass vials for all solid and solution storage.[1]

  • Isotopic Stability: The C-D bonds in the methyl group (typical labeling site) are chemically stable.[1] However, exposure to extreme pH (strong acid/base) during extraction could theoretically promote exchange or hydrolysis.[1]

    • Protocol: Maintain extraction buffers near neutral pH (pH 5-8) where possible.[1]

3.2 Storage Workflow Visualization

The following diagram outlines the decision logic for receiving and storing the reference standard to maximize shelf-life.

StorageProtocol Receipt Receipt of Shipment (Amtolmetin Guacil-d3) CheckSeal Inspect Seal & CoA (Verify Isotopic Purity >99%) Receipt->CheckSeal Equilibrate Equilibrate to RT (Prevent Condensation) CheckSeal->Equilibrate Open Open in Fume Hood (PPE: Nitrile Gloves, N95/P100) Equilibrate->Open Solubilize Prepare Master Stock (DMSO or Methanol) Open->Solubilize Aliquot Aliquot into Amber Vials (Single-use volumes) Solubilize->Aliquot Store Long-Term Storage (-20°C or -80°C) Aliquot->Store

Figure 1: Critical path for receiving and storing stable isotope standards to prevent hydrolysis and degradation.[1]

Bioanalytical Application: LC-MS/MS Protocol

The primary utility of Amtolmetin Guacil-d3 is as an internal standard.[1] The following protocol ensures self-validating quantitation.

4.1 Stock Preparation[1]
  • Primary Stock (1 mg/mL): Dissolve 1 mg of Amtolmetin Guacil-d3 in 1 mL of DMSO. DMSO is preferred over methanol for primary stocks due to lower volatility, ensuring concentration stability over time.

  • Working Internal Standard (WIS): Dilute the Primary Stock into 50% Methanol/Water to achieve a concentration ~50-100% of the expected analyte Cmax (e.g., 500 ng/mL).

4.2 Sample Processing (Protein Precipitation)

This method relies on the "Spike-First" principle.[1] The IS must be added before any sample manipulation to track recovery losses.[1][2]

  • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of WIS (Amtolmetin Guacil-d3) to every sample (Blanks, Standards, QCs, Unknowns).

    • Why? This locks the Analyte:IS ratio before physical losses occur.[1]

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Mechanism:[5][6][7] Denatures plasma proteins; Formic acid dissociates drug-protein binding.[1]

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Inject the supernatant directly or dilute 1:1 with water (to match mobile phase strength).[1]

4.3 Analytical Logic Visualization

LCMS_Workflow Sample Biological Sample (Plasma/Serum) Spike Spike IS (Amtolmetin Guacil-d3) Sample->Spike Critical Step Precip Protein Precip (ACN + 0.1% FA) Spike->Precip Spin Centrifuge (14k g, 10 min) Precip->Spin Inject LC-MS/MS Analysis (MRM Mode) Spin->Inject Supernatant Data Quantitation (Ratio: Analyte Area / d3-Area) Inject->Data

Figure 2: Self-validating LC-MS workflow. Spiking the IS prior to precipitation ensures that any extraction inefficiency affects both analyte and IS equally, canceling out the error.

Disposal and Regulatory Compliance
  • Waste Stream: As a halogenated (if applicable via solvents) or toxic organic compound, dispose of via high-temperature incineration.[1]

  • R&D Exemption: In many jurisdictions (e.g., TSCA in the US), this compound is supplied under R&D exemption and must not be used for clinical diagnostics in humans without further validation.

References
  • PubChem. (2025).[1] Amtolmetin Guacil | C24H24N2O5 | CID 65655.[1] National Library of Medicine.[1] [Link][1]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. [Link][1][2]

  • Clinical and Experimental Rheumatology. (2005). Gastrointestinal safety of amtolmetin guacyl in comparison with celecoxib. [Link][1][6]

Sources

Foundational

Preliminary In-Vitro Efficacy and Safety Profiling of Amtolmetin Guacil-d3: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the preliminary in-vitro evaluation of Amtolmetin Guacil-d3, a deuterated derivative of the non-steroidal anti-inflammatory drug (NSAID), Amtolmetin Gu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary in-vitro evaluation of Amtolmetin Guacil-d3, a deuterated derivative of the non-steroidal anti-inflammatory drug (NSAID), Amtolmetin Guacil. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the core methodologies required to assess its anti-inflammatory efficacy and gastrointestinal safety profile. The experimental design emphasizes the causal relationships behind protocol choices, ensuring a robust and self-validating system for data generation. We will delve into the mechanistic rationale for utilizing a deuterated compound and provide step-by-step protocols for key assays, including cyclooxygenase (COX) inhibition, nitric oxide (NO) production, pro-inflammatory cytokine release, and intestinal permeability.

Introduction: The Rationale for Amtolmetin Guacil-d3

Amtolmetin Guacil is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1] It functions as a prodrug, metabolizing in the body to its active form, tolmetin, which is responsible for its therapeutic effects.[2] The primary mechanism of action for tolmetin, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins that mediate inflammation and pain.[3] A distinguishing feature of Amtolmetin Guacil is its improved gastrointestinal tolerability compared to many traditional NSAIDs.[2][3] This enhanced safety profile is attributed to its unique chemical structure which includes a vanillic moiety that stimulates the release of gastroprotective mediators like nitric oxide.[3]

The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into the Amtolmetin Guacil molecule to create Amtolmetin Guacil-d3, represents a strategic approach to enhance its pharmacokinetic properties. The replacement of hydrogen with deuterium at specific metabolic sites can lead to a stronger chemical bond (the kinetic isotope effect), which can slow down the rate of drug metabolism.[4][] This modification has the potential to improve the drug's metabolic stability, leading to a longer biological half-life, more consistent plasma concentrations, and potentially a reduced dosing frequency.[][6]

This guide will outline the essential in-vitro studies to characterize the pharmacological and toxicological profile of Amtolmetin Guacil-d3.

Mechanistic Framework for In-Vitro Evaluation

The in-vitro assessment of Amtolmetin Guacil-d3 is predicated on a multi-faceted approach that interrogates its primary pharmacological activity, its potential for anti-inflammatory effects beyond COX inhibition, and its gastrointestinal safety profile. The following diagram illustrates the interconnected experimental workflow.

G cluster_0 Pharmacological Efficacy cluster_1 Gastrointestinal Safety cluster_2 Metabolic Stability COX_Assay COX-1 & COX-2 Inhibition Assay Cytokine_Assay Pro-inflammatory Cytokine Release Assay (TNF-α, IL-6) COX_Assay->Cytokine_Assay Downstream Effects NO_Assay Nitric Oxide Production Assay COX_Assay->NO_Assay Dual Mechanism Caco2_Assay Caco-2 Permeability Assay Cell_Viability Cell Viability Assay Caco2_Assay->Cell_Viability Toxicity Assessment Metabolism_Study Microsomal Stability Assay Drug Amtolmetin Guacil-d3 Drug->COX_Assay Drug->Cytokine_Assay Drug->NO_Assay Drug->Caco2_Assay Drug->Metabolism_Study

Caption: Experimental workflow for the in-vitro characterization of Amtolmetin Guacil-d3.

Core In-Vitro Experimental Protocols

This section provides detailed, step-by-step methodologies for the key in-vitro assays.

Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

Rationale: This assay is fundamental to confirming that Amtolmetin Guacil-d3, through its active metabolite, retains the primary NSAID mechanism of inhibiting COX enzymes. Determining the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 isoforms allows for the assessment of its potency and selectivity.[7][8]

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute purified ovine or human COX-1 and COX-2 enzymes in the reaction buffer.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

    • Prepare a solution of a colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) and heme cofactor in the reaction buffer.

    • Prepare a range of concentrations of Amtolmetin Guacil-d3 and a reference NSAID (e.g., celecoxib for COX-2 selectivity) in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), the heme cofactor, and the test compound (Amtolmetin Guacil-d3 or reference NSAID) or vehicle control.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Immediately add the colorimetric/fluorometric probe.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the COX activity.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Nitric Oxide (NO) Production Assay in Macrophages

Rationale: A key aspect of Amtolmetin Guacil's gastroprotective effect is its ability to stimulate nitric oxide production.[3] This assay quantifies the release of nitrite, a stable breakdown product of NO, from macrophage cells to verify this ancillary mechanism. The murine macrophage cell line RAW 264.7 is a well-established model for this purpose.[9][10]

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM medium supplemented with 10% FBS and antibiotics.

    • Seed the cells into a 96-well plate at a density of approximately 5 x 10^5 cells/well and allow them to adhere overnight.

  • Cell Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of Amtolmetin Guacil-d3.

    • Include a positive control (e.g., lipopolysaccharide - LPS, 1 µg/mL) to stimulate NO production and a negative (vehicle) control.

    • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • In a new 96-well plate, mix an equal volume of the supernatant with Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[9][11][12]

    • Incubate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Data Analysis:

    • Calculate the concentration of nitrite produced in each treatment group from the standard curve.

    • Express the results as the percentage increase in NO production compared to the vehicle control.

Pro-inflammatory Cytokine Release Assay in Macrophages

Rationale: To further characterize the anti-inflammatory properties of Amtolmetin Guacil-d3, this assay measures its ability to suppress the release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages.[13][14]

Protocol:

  • Cell Culture and Seeding:

    • Culture and seed RAW 264.7 cells in a 96-well plate as described in the NO production assay.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of Amtolmetin Guacil-d3 for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.[13][15]

    • Include a vehicle control (LPS only) and a negative control (no LPS).

    • Incubate for a specified period (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of each cytokine from the respective standard curves.

    • Determine the percentage of inhibition of cytokine release for each concentration of Amtolmetin Guacil-d3 compared to the LPS-only control.

    • Calculate the IC50 value for the inhibition of each cytokine.

Caco-2 Permeability Assay

Rationale: The Caco-2 cell monolayer is a widely accepted in-vitro model that mimics the human intestinal epithelium, providing insights into drug absorption and potential intestinal toxicity.[16][17][18] This assay assesses the permeability of Amtolmetin Guacil-d3 across the intestinal barrier and its potential to cause damage to intestinal epithelial cells.

Protocol:

  • Caco-2 Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in a suitable medium and seed them onto permeable Transwell® inserts.

    • Allow the cells to grow and differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add Amtolmetin Guacil-d3 to the apical (AP) side of the monolayer (to simulate oral absorption).

    • At various time points, collect samples from the basolateral (BL) side.

    • To assess efflux, add the compound to the BL side and sample from the AP side.

    • Analyze the concentration of Amtolmetin Guacil-d3 in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio (Papp(BL-AP) / Papp(AP-BL)) to determine if the compound is a substrate for efflux transporters.

    • Assess cytotoxicity by measuring TEER values before and after the experiment and by performing a cell viability assay (e.g., MTT or LDH release) on the Caco-2 cells.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: In-Vitro Pharmacological Profile of Amtolmetin Guacil-d3

AssayParameterAmtolmetin Guacil-d3Reference Compound
COX-1 Inhibition IC50 (µM)Indomethacin
COX-2 Inhibition IC50 (µM)Celecoxib
COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2)Celecoxib
NO Production % Increase at 10 µML-arginine
TNF-α Release Inhibition IC50 (µM)Dexamethasone
IL-6 Release Inhibition IC50 (µM)Dexamethasone

Table 2: In-Vitro Gastrointestinal Safety Profile of Amtolmetin Guacil-d3

AssayParameterAmtolmetin Guacil-d3Control Compound
Caco-2 Permeability Papp (AP-BL) (x 10⁻⁶ cm/s)Propranolol (High Permeability)
Papp (BL-AP) (x 10⁻⁶ cm/s)
Efflux RatioDigoxin (P-gp Substrate)
Caco-2 Cytotoxicity % Cell Viability at 100 µMDiclofenac

Conclusion

The in-vitro experimental framework detailed in this guide provides a robust and comprehensive approach for the preliminary assessment of Amtolmetin Guacil-d3. By systematically evaluating its COX inhibitory activity, nitric oxide-releasing potential, anti-inflammatory cytokine modulation, and gastrointestinal permeability and toxicity, researchers can gain critical insights into its therapeutic potential and safety profile. The inclusion of a deuterated form warrants a parallel investigation of its metabolic stability in liver microsomes to fully understand the impact of deuteration. The data generated from these studies will be instrumental in guiding further preclinical and clinical development of this promising NSAID candidate.

References

  • Amtolmetin: A Reappraisal of NSAID with Gastroprotection. PMC - NIH. [Link]

  • Protective effect of amtolmetin guacyl versus placebo diclofenac and misoprostol in healthy volunteers evaluated as gastric electrical activity in alcohol-induced stomach damage. PubMed. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). [Link]

  • In vivo effects of amtolmetin guacyl on lipid peroxidation and antioxidant defence systems in different models of gastrointestinal injury. PubMed. [Link]

  • Clinical and gastroscopic evaluation of amtolmetin guacyl versus diclofenac in patients with rheumatoid arthritis. PubMed. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]

  • Deuterated drugs; where are we now? PMC - PubMed Central. [Link]

  • Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative. PubMed Central. [Link]

  • Pharmacogenomics of NSAID-Induced Upper Gastrointestinal Toxicity. PMC - NIH. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. PubMed. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI - NIH. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

  • Deuterium in Drug Discovery and Development. ResearchGate. [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. PMC - PubMed Central. [Link]

  • Precision-cut intestinal slices as an in vitro model to predict NSAID induced intestinal toxicity. ResearchGate. [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • Comparative Model Studies of Gastric Toxicity of Nonsteroidal Anti-Inflammatory Drugs. Langmuir - ACS Publications. [Link]

  • (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. [Link]

  • Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. ResearchGate. [Link]

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. MDPI. [Link]

  • Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-Inflammatory Drugs Using Data from FDA Adverse Event Reporting System Database. MDPI. [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid. [Link]

  • A Primer of Deuterium in Drug Design. Taylor & Francis. [Link]

  • Anti-Inflammatory Activity of an In Vitro Digested Anthocyanin-Rich Extract on Intestinal Epithelial Cells Exposed to TNF-α. MDPI. [Link]

  • Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. NIH. [Link]

  • Gastrointestinal injury associated with NSAID use: a case study and re. Dove Medical Press. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. PubMed. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

High-Sensitivity Quantification of Amtolmetin Guacil in Biological Matrices using LC-MS/MS with Amtolmetin Guacil-d3 Internal Standard

Topic: Amtolmetin Guacil-d3 as an internal standard in LC-MS/MS Content Type: Application Note and Protocol Abstract This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of Am...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Amtolmetin Guacil-d3 as an internal standard in LC-MS/MS Content Type: Application Note and Protocol

Abstract

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of Amtolmetin Guacil (AMG) in human plasma, utilizing Amtolmetin Guacil-d3 as the internal standard (IS). AMG is a non-acidic prodrug of Tolmetin, designed to reduce gastrointestinal toxicity.[1] Its quantification is analytically challenging due to its rapid hydrolysis into Tolmetin (TMT) and MED5 in biological matrices. This guide emphasizes a stabilization-first approach , employing strict pH control and cold-chain handling to preserve the parent compound. The method utilizes positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) to achieve a Lower Limit of Quantitation (LLOQ) suitable for pharmacokinetic profiling.

Introduction & Scientific Rationale

The Challenge: Prodrug Instability

Amtolmetin Guacil (C24H24N2O5) is a prodrug that hydrolyzes rapidly in plasma to form Tolmetin. Standard bioanalytical workflows often fail to detect the parent compound, measuring only the metabolites. However, accurate PK/PD modeling requires precise measurement of the parent drug's absorption and half-life before conversion.

The Solution: Deuterated Internal Standardization

Using Amtolmetin Guacil-d3 (labeled on the methoxy group of the guaiacol moiety) is critical for compensating for:

  • Matrix Effects: Ion suppression/enhancement in the ESI source.

  • Extraction Efficiency: Variability in recovery during protein precipitation or solid-phase extraction.

Critical Technical Note: Since the deuterium label is located on the guaiacol leaving group (which is lost during hydrolysis), this IS acts as a surrogate for the intact parent molecule only. It cannot be used to quantify the metabolite Tolmetin. Furthermore, strict inhibition of esterase activity is required; otherwise, the IS itself will degrade, losing its label and potentially interfering with the assay.

Compound Information

PropertyAnalyte: Amtolmetin Guacil (AMG)Internal Standard: Amtolmetin Guacil-d3
CAS Number 87344-06-7N/A (Labeled Analog)
Molecular Formula C24H24N2O5C24H21D3N2O5
Molecular Weight 420.46 g/mol 423.48 g/mol
pKa ~7.5 (Basic Pyrrole Nitrogen)~7.5
LogP ~4.0 (Lipophilic)~4.0
Solubility Soluble in Acetonitrile, Methanol, DMSOSame as analyte
Storage -20°C (Solid), -80°C (Solution)-20°C (Solid), -80°C (Solution)

Materials and Methods

Reagents
  • Reference Standards: Amtolmetin Guacil (>99%), Amtolmetin Guacil-d3 (>98% isotopic purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Orthophosphoric Acid (85%).

  • Matrix: Drug-free human plasma (K2EDTA).

Stock Solution Preparation
  • Master Stock (1.0 mg/mL): Dissolve AMG and AMG-d3 separately in DMSO.

  • Working Solutions: Dilute Master Stocks with 50:50 ACN:Water to generate calibration standards (Range: 1.0 – 1000 ng/mL) and QC samples.

  • IS Working Solution: Dilute AMG-d3 to a fixed concentration of 200 ng/mL in ACN.

Sample Preparation: The "Cold-Acid" Protocol

Rationale: AMG is an ester.[2] Neutral/Basic pH and room temperature accelerate hydrolysis. Acidification inhibits plasma esterases.

  • Collection: Collect blood into pre-chilled K2EDTA tubes. Centrifuge immediately at 4°C to harvest plasma.

  • Stabilization (CRITICAL): Immediately add 20 µL of 85% Orthophosphoric Acid per 1 mL of plasma. Vortex and store at -80°C.

  • Extraction (Protein Precipitation):

    • Thaw plasma samples on ice.

    • Aliquot 100 µL of acidified plasma into a 1.5 mL Eppendorf tube.

    • Add 20 µL of Internal Standard Working Solution (AMG-d3).

    • Add 300 µL of ice-cold Acetonitrile (to precipitate proteins).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to an autosampler vial containing 200 µL of water (to improve peak shape).

LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

Mass Spectrometry (MS):

  • Source: ESI Positive Mode.

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Gas Flows: Curtain (30 psi), Nebulizer (50 psi).

MRM Transitions:

  • Analyte (AMG): 421.2 (Precursor) → 258.1 (Product: Tolmetin core). Collision Energy: ~20-25 eV.

  • IS (AMG-d3): 424.2 (Precursor) → 258.1 (Product: Tolmetin core). Collision Energy: ~20-25 eV.

Note on Transitions: The d3 label is on the methoxy group of the guaiacol moiety. The fragmentation 421->258 represents the loss of the glycol-guaiacol chain. Therefore, the product ion (m/z 258.1) is the unlabeled Tolmetin core for both the analyte and the IS. This requires chromatographic resolution from any native Tolmetin (which elutes earlier) to ensure specificity.

Visual Workflow & Mechanism

Sample Preparation Workflow

The following diagram illustrates the critical stabilization and extraction steps required to prevent prodrug hydrolysis.

SamplePrep Start Blood Collection (K2EDTA Tubes) Centrifuge Centrifuge @ 4°C Harvest Plasma Start->Centrifuge Acidify CRITICAL: Acidification Add H3PO4 (20µL/mL) Inhibits Esterases Centrifuge->Acidify Immediate Freeze Store @ -80°C Acidify->Freeze Thaw Thaw on Ice Freeze->Thaw Spike Add IS: AMG-d3 (Compensates Matrix Effect) Thaw->Spike PPT Protein Precipitation Add Ice-Cold ACN Spike->PPT Spin Centrifuge Supernatant PPT->Spin Inject LC-MS/MS Analysis Spin->Inject

Caption: Step-by-step "Cold-Acid" extraction protocol designed to preserve the labile Amtolmetin Guacil prodrug.

Fragmentation Pathway

Understanding the MRM transition is vital. The d3 label is located on the leaving group, which impacts the choice of product ion.

Fragmentation AMG AMG Precursor [M+H]+ = 421.2 Frag Collision Cell (CID) AMG->Frag AMGd3 AMG-d3 Precursor [M+H]+ = 424.2 AMGd3->Frag Prod Product Ion (Tolmetin Core) m/z = 258.1 (Common to both) Frag->Prod Neutral Neutral Loss Glycine-Guaiacol Chain Frag->Neutral From AMG NeutralD3 Neutral Loss Glycine-Guaiacol-d3 Chain Frag->NeutralD3 From AMG-d3

Caption: MS/MS fragmentation showing the loss of the labeled moiety, resulting in a common product ion (m/z 258.1).

Results & Discussion

Expected Performance Metrics
ParameterSpecificationNotes
Linearity 1.0 – 1000 ng/mLr² > 0.995 using 1/x² weighting.
LLOQ 1.0 ng/mLS/N > 10.
Precision (CV%) < 15%Intra- and Inter-day.
Accuracy 85-115%Of nominal concentration.
Recovery > 80%Consistent between AMG and AMG-d3.
Matrix Effects & Selectivity

The use of AMG-d3 effectively normalizes matrix suppression. In unextracted plasma, phospholipids can suppress the signal at retention times between 2-3 minutes. The gradient described (ramping to 90% B) ensures phospholipids are eluted after the analyte or in the wash phase.

  • Tip: Monitor the phospholipid transition (m/z 184 -> 184) during method development to ensure it does not co-elute with AMG (RT ~2.5 min).

Stability Validation

Because AMG is a prodrug, "Stability" is the most critical validation parameter.

  • Benchtop Stability: < 2 hours on ice. (Unstable at RT).

  • Freeze-Thaw: Stable for 3 cycles only if acidified.

  • Autosampler Stability: 24 hours at 4°C.

Troubleshooting & Tips

  • Peak Tailing: AMG contains a tertiary amine and a pyrrole ring. If peak tailing occurs, increase the ammonium formate concentration in the mobile phase to 5mM, or ensure the column is fully end-capped (e.g., Poroshell EC-C18).

  • Conversion to Tolmetin: If you observe high levels of Tolmetin (m/z 258) in the blank or T0 samples, your acidification step was insufficient, or the sample warmed up during processing.

  • IS Interference: Since the product ion (258.1) is the same for Analyte and IS, ensure the isolation window on Q1 (Quadrupole 1) is narrow (e.g., Unit resolution or 0.7 Da) to prevent the 421 isotope from bleeding into the 424 channel, though the mass difference (3 Da) is usually sufficient.

References

  • Tubaro, E., et al. (2000). "The mechanism of action of amtolmetin guacyl, a new gastroprotective nonsteroidal anti-inflammatory drug." European Journal of Pharmacology. Link

  • Hotha, K. K., et al. (2010). "Determination of Amtolmetin and Its Active Metabolites in Plasma by HPLC-UV: Application to a Bioequivalence Study." Biomedical Chromatography. Link

  • Rao, R. N., et al. (2011). "Validating LC-MS/MS methods for the determination of prodrugs and their metabolites in biological fluids." Journal of Pharmaceutical and Biomedical Analysis. Link

  • PubChem Compound Summary. (2024). "Amtolmetin Guacil."[1][2][3][4][5][6][7] National Center for Biotechnology Information. Link

  • CymitQuimica. (2024).[8] "Amtolmetin Guacil-d3 Product Specifications." CymitQuimica Catalog. Link

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Amtolmetin Guacil in Human Plasma Using a Deuterated Internal Standard

Introduction Amtolmetin Guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties.[1][2] It acts as a non-selective inhibitor of both cyclooxygenase-1 (C...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amtolmetin Guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties.[1][2] It acts as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and COX-2 enzymes.[1][2][3][4] A key characteristic of Amtolmetin Guacil is its improved gastrointestinal safety profile compared to other traditional NSAIDs.[3][4] Accurate and reliable quantification of Amtolmetin Guacil and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Amtolmetin Guacil in human plasma. The methodology leverages the power of a stable isotope-labeled internal standard (SIL-IS), specifically a deuterated analog of Amtolmetin Guacil, to ensure the highest level of accuracy and precision. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects.[5][6] This protocol is developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[7][8][9]

It is important to note that Amtolmetin Guacil is rapidly hydrolyzed in the gastrointestinal tract and is primarily absorbed as its metabolites, tolmetin-glycinamide (TG) and subsequently tolmetin (T).[10] Therefore, for pharmacokinetic assessments, it is often the metabolites that are quantified.[10][11] This method, however, focuses on the parent drug for applications where its direct measurement is required.

Principle of the Method

The fundamental principle of this method lies in the use of a deuterated internal standard (Amtolmetin Guacil-d_n_) which is chemically identical to the analyte but has a higher mass due to the incorporation of deuterium atoms.[6] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The process involves the addition of a known amount of the deuterated internal standard to the plasma samples, followed by a robust sample preparation procedure to extract the analyte and the internal standard. The extract is then injected into a liquid chromatography system for separation from endogenous plasma components. The eluent is introduced into a tandem mass spectrometer, where the analyte and the internal standard are ionized and fragmented. Specific precursor-to-product ion transitions are monitored for both Amtolmetin Guacil and its deuterated internal standard. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and to quantify the concentration of Amtolmetin Guacil in unknown samples. This ratiometric approach corrects for potential variability during the analytical process, leading to highly reliable results.[12]

Experimental Workflow & Protocols

The overall workflow for the quantitative analysis of Amtolmetin Guacil is depicted below:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Amtolmetin Guacil-dn (IS) Sample->Spike Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto UPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Tandem Mass Spectrometry (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 1: General workflow for the quantitative analysis of Amtolmetin Guacil.

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Amtolmetin Guacil and Amtolmetin Guacil-d_n_ (internal standard) and dissolve in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions of Amtolmetin Guacil by serial dilution of the primary stock solution with a 50:50 (v/v) methanol:water mixture to achieve concentrations for spiking calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the Amtolmetin Guacil-d_n_ primary stock solution with the 50:50 (v/v) methanol:water mixture.

Protocol 2: Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike appropriate volumes of the Amtolmetin Guacil working standard solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Protocol 3: Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (1 µg/mL).

  • Vortex mix for 10 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table summarizes the optimized instrumental parameters for the analysis.

Parameter Condition
Liquid Chromatography
SystemUPLC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 3 min, hold for 1 min, return to 10% B
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Tandem Mass Spectrometry
SystemTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transition (Amtolmetin Guacil)To be determined experimentally (e.g., m/z 425.2 -> 256.1)
MRM Transition (Amtolmetin Guacil-d_n_)To be determined experimentally (e.g., m/z 429.2 -> 260.1)
Source Temperature500°C
IonSpray Voltage5500 V

Note: The specific MRM transitions for Amtolmetin Guacil and its deuterated standard need to be optimized based on experimental infusion and fragmentation data.

Method Validation

The developed method must be rigorously validated according to international guidelines to ensure its reliability for bioanalytical applications.[7][8][9][13] The validation process assesses the following parameters:

validation Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Figure 2: Key parameters for bioanalytical method validation.

The acceptance criteria for these validation parameters are summarized in the table below, based on FDA and EMA guidelines.[8][9]

Validation Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.
Linearity (r²) ≥ 0.99
Accuracy The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[8][9]
Precision (CV%) The coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%.[8][9]
Recovery Consistent and reproducible.
Matrix Effect Should be assessed to ensure that the precision and accuracy are not compromised.
Stability Analyte should be stable under various conditions: freeze-thaw, short-term bench-top, long-term storage, and in the processed sample.

Data Analysis and Quantification

The concentration of Amtolmetin Guacil in the plasma samples is determined by calculating the peak area ratio of the analyte to the deuterated internal standard. A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x² or 1/x) linear regression model. The concentrations of Amtolmetin Guacil in the QC and unknown samples are then calculated from this regression equation.

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative determination of Amtolmetin Guacil in human plasma using a deuterated internal standard and LC-MS/MS. The methodology, when fully validated, will demonstrate high selectivity, sensitivity, accuracy, and precision, making it suitable for regulated bioanalytical studies. The use of a stable isotope-labeled internal standard is a critical component of this method, ensuring the reliability and integrity of the generated data.

References

  • ResearchGate. (2025). A Stability Indicating LC Method for Amtolmetin Guacyl. Available at: [Link]

  • Unich. (2021). Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples. Available at: [Link]

  • ResearchGate. (2010). Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5, the metabolites of amtolmetin guacil in human plasma. Available at: [Link]

  • Worldwidejournals.com. (n.d.). INTERNATIONAL JOURNAL OF SCIENTIFIC RESEARCH. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Amtolmetin Guacil. PubChem. Available at: [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Available at: [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]

  • ResearchGate. (2005). Gastrointestinal safety of amtolmetin guacyl in comparison with celecoxib in patients with rheumatoid arthritis. Available at: [Link]

  • PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. Available at: [Link]

  • European Medicines Agency (EMA). (n.d.). Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • PubMed. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Available at: [Link]

  • European Union. (2011). Guideline Bioanalytical method validation - EMA. Available at: [Link]

  • Walsh Medical Media. (2010). Determination of Amtolmetin and Its Active Metabolites in Plasma by HPLC-UV: Application to a Bioequivalence Study. Available at: [Link]

  • contract-pharma.com. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • Clinical and Experimental Rheumatology. (n.d.). Gastrointestinal safety of amtolmetin guacyl in comparison with celecoxib in patients with rheumatoid arthritis. Available at: [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • TGA Consultation Hub. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. Available at: [Link]

  • MDPI. (1989). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. Available at: [Link]

  • KCAS Bio. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Bioanalytical Method Validation. Available at: [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available at: [Link]

Sources

Method

development of a bioanalytical method for Amtolmetin Guacil

Application Note: High-Sensitivity Bioanalysis of Amtolmetin Guacil and Metabolites (Tolmetin/MED5) in Human Plasma Executive Summary This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Bioanalysis of Amtolmetin Guacil and Metabolites (Tolmetin/MED5) in Human Plasma

Executive Summary

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Amtolmetin Guacil (AMG) and its primary active metabolites, Tolmetin (TMT) and MED5 (vanillic acid moiety).

Critical Challenge: AMG is a prodrug that undergoes rapid hydrolysis in human plasma. Standard bioanalytical workflows often fail to capture the parent drug, resulting in phantom pharmacokinetic (PK) profiles. This protocol introduces a Dual-Track Extraction Strategy :

  • Track A (Stabilized): Acid-stabilized collection for parent AMG quantification.

  • Track B (Metabolite): Standard processing for Tolmetin (active moiety) bioequivalence assessment.[[“]]

Pharmacological Context & Metabolism

Amtolmetin Guacil is a non-acidic prodrug of Tolmetin. Its design reduces gastrointestinal toxicity by releasing a gastroprotective vanillic acid derivative (MED5) alongside the COX-inhibiting Tolmetin.

Mechanism of Instability: Upon entering systemic circulation, plasma esterases rapidly hydrolyze AMG. In ex vivo blood samples, this conversion continues unless esterase activity is immediately quenched.

Metabolism cluster_0 Ex Vivo Instability Risk AMG Amtolmetin Guacil (Prodrug) Enzyme Plasma Esterases (Rapid Hydrolysis) AMG->Enzyme TMT Tolmetin (Active COX Inhibitor) Enzyme->TMT MED5 MED5 (Gastroprotective) Enzyme->MED5

Figure 1: Metabolic hydrolysis of Amtolmetin Guacil. The reaction proceeds rapidly in fresh plasma, requiring immediate stabilization for parent drug analysis.

Method Development Strategy

Internal Standard (IS) Selection
  • Primary Recommendation: Tolmetin-d3 (Deuterated).

    • Rationale: Corrects for matrix effects and ionization suppression in ESI+, essential for regulatory acceptance (FDA/ICH M10).

  • Secondary Option: Zomepirac .

    • Rationale: Structural analog with similar pKa and retention time, suitable if stable isotopes are cost-prohibitive.

Matrix Stabilization (Crucial Step)

To quantify AMG, blood must be collected into tubes pre-filled with an acidification agent.

  • Stabilizer: 1M Citric Acid or 5% Formic Acid (10 µL per 1 mL blood).

  • Target pH: ~3.0 – 4.0. At this pH, plasma esterase activity is significantly inhibited.

Experimental Protocol

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (Agilent Zorbax Eclipse Plus C18, 50 x 2.1 mm, 1.8 µm).

Reagents[2][3]
  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for this assay as it removes phospholipids that cause ion suppression.

Workflow Diagram:

Extraction Step1 Aliquot 200 µL Plasma (Acidified for AMG / Untreated for TMT) Step2 Add 20 µL Internal Standard (Tolmetin-d3) Step1->Step2 Step3 Add 1.5 mL MTBE (Extraction Solvent) Step2->Step3 Step4 Vortex (5 min) & Centrifuge (4000 rpm, 10 min, 4°C) Step3->Step4 Step5 Flash Freeze Aqueous Layer (Dry Ice / Methanol Bath) Step4->Step5 Step6 Decant Organic Layer to Clean Tube Step5->Step6 Step7 Evaporate to Dryness (N2 stream @ 40°C) Step6->Step7 Step8 Reconstitute (200 µL Mobile Phase) Step7->Step8

Figure 2: Liquid-Liquid Extraction workflow optimized for recovery of AMG and Tolmetin while minimizing phospholipid carryover.

LC-MS/MS Conditions

Chromatographic Gradient:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.00 90 10 0.4
0.50 90 10 0.4
2.50 10 90 0.4
3.50 10 90 0.4
3.60 90 10 0.4

| 5.00 | 90 | 10 | 0.4 |

Mass Spectrometry Parameters (ESI Positive Mode):

  • Spray Voltage: 4500 V

  • Source Temp: 500°C

  • Curtain Gas: 30 psi

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Amtolmetin Guacil 427.2119.125
Tolmetin 258.1119.020
MED5 315.1119.022
Tolmetin-d3 (IS) 261.1119.020

Method Validation Parameters (FDA/EMA Compliance)

To ensure this protocol meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following acceptance criteria must be met:

  • Linearity:

    
     over the range of 5–2000 ng/mL.
    
  • Accuracy & Precision:

    • Intra-run: CV < 15% (20% at LLOQ).

    • Inter-run: CV < 15% (20% at LLOQ).

  • Stability (Critical for AMG):

    • Bench-top Stability: AMG samples must be kept on ice. Stability is typically < 2 hours at room temperature without acidification.

    • Freeze-Thaw: Limit to 3 cycles. Acidified samples show significantly improved freeze-thaw stability.

  • Matrix Effect: The IS-normalized matrix factor should be between 0.85 and 1.15.

Troubleshooting & Optimization

  • Issue: Low Recovery of AMG.

    • Cause: Hydrolysis during the evaporation step.

    • Solution: Reduce evaporation temperature to 35°C or use a vacuum concentrator instead of N2 blow-down.

  • Issue: High Backpressure.

    • Cause: Protein breakthrough from LLE.

    • Solution: Ensure the aqueous layer is completely frozen (Step 5 of workflow) before decanting.

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols.

    • Solution: Increase buffer strength (add 5mM Ammonium Formate to Mobile Phase A).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][3][4] [Link]

  • Saha, R. N., et al. (2002). High performance liquid chromatographic determination of amtolmetin guacil in formulations. Journal of Pharmaceutical and Biomedical Analysis.
  • Loya, P., & Saraf, M. N. (2010).[5] Determination of Amtolmetin and Its Active Metabolites in Plasma by HPLC-UV: Application to a Bioequivalence Study. Journal of Bioequivalence & Bioavailability. [Link]

  • Rao, B. M., et al. (2012). Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5. Biomedical Chromatography. [Link]

Sources

Application

Amtolmetin Guacil-d3 in pharmacokinetic studies of Amtolmetin Guacil

Application Note: High-Precision Pharmacokinetic Profiling of Amtolmetin Guacil Using Deuterated Internal Standards (AMG-d3) Executive Summary This application note details the protocol for the bioanalysis of Amtolmetin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Pharmacokinetic Profiling of Amtolmetin Guacil Using Deuterated Internal Standards (AMG-d3)

Executive Summary

This application note details the protocol for the bioanalysis of Amtolmetin Guacil (AMG) in biological matrices using Amtolmetin Guacil-d3 (AMG-d3) as a stable isotope-labeled internal standard (SIL-IS).

AMG is a non-acidic prodrug of Tolmetin, designed to reduce gastrointestinal toxicity through a combined mechanism of cyclooxygenase (COX) inhibition and the release of vanillic acid, which stimulates capsaicin receptors (TRPV1) to increase nitric oxide (NO) production.[1]

The Bioanalytical Challenge: AMG is rapidly hydrolyzed in plasma to Tolmetin-Glycinamide (MED5) and subsequently to Tolmetin (TMT) . Quantifying the parent drug requires a rigorous "cold-chain" stabilization protocol to prevent ex vivo hydrolysis. The use of AMG-d3 is critical to correct for matrix-induced ionization suppression and to track extraction efficiency of the labile parent compound accurately.

Chemical Context & Metabolic Pathway

To design a valid PK study, one must understand the instability of the analyte. AMG does not merely "dissolve" in plasma; it actively degrades via plasma esterases.

Metabolic Cascade & IS Strategy

The following diagram illustrates the degradation pathway and the specific role of the AMG-d3 standard.

AMG_Metabolism AMG Amtolmetin Guacil (Parent Prodrug) [Target Analyte] MED5 Tolmetin Glycinamide (MED5) [Intermediate] AMG->MED5 Plasma Esterases (Rapid Hydrolysis) NO Nitric Oxide (Gastroprotection) AMG->NO Vanillic Moiety Release AMG_d3 Amtolmetin Guacil-d3 (Internal Standard) [Tracks Parent] AMG_d3->MED5 Mimics Hydrolysis (If not stabilized) TMT Tolmetin (Active Metabolite) MED5->TMT Tissue Metabolism

Figure 1: Metabolic trajectory of Amtolmetin Guacil. The d3-IS is structurally identical to the parent, ensuring it compensates for the specific extraction losses and matrix effects experienced by the prodrug before hydrolysis.

Experimental Protocol: Quantifying the Labile Parent

Objective: Quantify Amtolmetin Guacil (Parent) in Rat/Human Plasma. LLOQ Target: 5.0 ng/mL Linearity: 5.0 – 2000 ng/mL

Reagents & Standards
  • Analyte: Amtolmetin Guacil (Ref Std >99%).[2]

  • Internal Standard: Amtolmetin Guacil-d3 (Isotopic purity >99% D).

    • Note: The deuterium label is typically located on the methyl group of the benzoyl moiety or the pyrrole ring to ensure metabolic stability of the label itself.

  • Stabilizer: 1M Citric Acid or PMSF (Phenylmethylsulfonyl fluoride).

  • Matrix: Drug-free plasma (K2EDTA).

Sample Collection & Stabilization (The Critical Step)

Standard plasma collection allows esterases to destroy AMG within minutes. This step is non-negotiable.

  • Collection: Draw blood into pre-chilled tubes containing K2EDTA.

  • Immediate Stabilization:

    • Method A (Acidification): Immediately add 1M Citric Acid (20 µL per 1 mL blood) to lower pH to ~4.0. Esterases are pH-dependent; acidification halts their activity.

    • Method B (Inhibition): Add PMSF (final concentration 5 mM) immediately upon collection.

  • Separation: Centrifuge at 4°C (3000 x g, 10 min).

  • Storage: Flash freeze plasma aliquots at -80°C. Do not store at -20°C.

Extraction Protocol (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) to remove phospholipids that cause ion suppression.

  • Thawing: Thaw plasma samples in an ice bath (4°C).

  • IS Spiking: Transfer 100 µL of plasma to a glass tube. Add 10 µL of AMG-d3 working solution (500 ng/mL in 50:50 MeOH:Water).

  • Extraction: Add 1.5 mL of TBME (Tert-butyl methyl ether) or Ethyl Acetate.

    • Why TBME? It provides clean extraction of the lipophilic parent drug while leaving behind more polar metabolites (like Tolmetin acid).

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 min at 4°C.

  • Drying: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (Acetonitrile:0.1% Formic Acid, 50:50).

LC-MS/MS Method Parameters

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0.0 min: 30% B

    • 2.0 min: 90% B (Rapid ramp to elute lipophilic parent)

    • 3.0 min: 90% B

    • 3.1 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Run Time: 4.5 minutes.

Mass Spectrometry (ESI+) Settings
  • Mode: Multiple Reaction Monitoring (MRM).

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Transitions:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale
Amtolmetin Guacil 421.2 [M+H]+119.125Cleavage of p-methylbenzoyl moiety
AMG-d3 (IS) 424.2 [M+H]+119.125Deuterium label on non-fragmenting part*
Tolmetin (Monitor) 258.1 [M+H]+119.118Monitor for degradation

*Note: If the d3 label is on the p-methylbenzoyl group, the product ion would be 122.1. Verify the Certificate of Analysis for your specific IS labeling position.

Self-Validating Workflow Diagram

This diagram outlines the decision tree for ensuring data integrity during the run.

Validation_Workflow Start Start LC-MS/MS Batch IS_Check Check AMG-d3 Peak Area (vs. Mean of Standards) Start->IS_Check Decision1 Is Variation < 15%? IS_Check->Decision1 Pass Data Accepted Decision1->Pass Yes Fail Investigate Matrix Effect Decision1->Fail No RootCause Check Extraction pH (Did hydrolysis occur?) Fail->RootCause

Figure 2: In-run validation logic. Significant deviation in the AMG-d3 signal indicates either matrix suppression or, uniquely for this drug, degradation of the internal standard itself due to improper pH control.

Data Presentation & Interpretation

When reporting results, tabulate the stability data explicitly to prove the parent drug was preserved.

Table 1: Stability of Amtolmetin Guacil in Plasma (QC Samples)

ConditionNominal Conc. (ng/mL)Mean Measured (ng/mL)Accuracy (%)Conclusion
Benchtop (RT, 4h) 100.042.542.5% Unstable (Hydrolysis active)
Ice Bath (4°C, 4h) 100.096.296.2%Stable
Acidified (pH 4, RT) 100.098.198.1%Stable (Enzyme Inhibited)
Freeze/Thaw (3 cycles) 100.095.495.4%Stable

Interpretation:

  • Benchtop Instability: The data above (simulated for demonstration) highlights that AMG degrades rapidly at room temperature.

  • Role of AMG-d3: If the IS area count drops in parallel with the analyte in non-stabilized samples, the ratio might appear correct, but the sensitivity (S/N) will be compromised. Therefore, absolute IS area monitoring is crucial.

References

  • Tubaro, E., et al. (2000).[1][3][4] "The mechanism of action of amtolmetin guacyl, a new gastroprotective nonsteroidal anti-inflammatory drug."[1][4][5] European Journal of Pharmacology. Link

  • Loya, P., & Saraf, M. N. (2010).[1] "Determination of Amtolmetin and Its Active Metabolites in Plasma by HPLC-UV: Application to a Bioequivalence Study." Journal of Bioequivalence & Bioavailability. Link

  • Chatki, P. K., et al. (2010). "Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5, the metabolites of amtolmetin guacil in human plasma." Biomedical Chromatography. Link

  • Resolve Mass. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." Resolve Mass Application Guides. Link

Sources

Method

Application Note: High-Fidelity Bioanalysis of Amtolmetin Guacil in Plasma Using Deuterated Internal Standardization (d3)

Abstract This application note details a robust LC-MS/MS protocol for the quantification of Amtolmetin Guacil (AMG) in human plasma, utilizing Amtolmetin Guacil-d3 as the internal standard (IS). The Critical Challenge: A...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust LC-MS/MS protocol for the quantification of Amtolmetin Guacil (AMG) in human plasma, utilizing Amtolmetin Guacil-d3 as the internal standard (IS).

The Critical Challenge: AMG is a labile ester prodrug. In plasma, it undergoes rapid enzymatic hydrolysis to its active metabolite, Tolmetin.[1] Standard bioanalytical workflows often fail to preserve the prodrug, leading to significant underestimation of AMG and overestimation of Tolmetin.

The Solution: This protocol integrates a Cryogenic Acidification Workflow to inhibit plasma esterases immediately upon sample collection, ensuring that the ratio of AMG to AMG-d3 reflects the true in vivo state.

Chemical & Physical Properties[2][3][4][5][6][7]

CompoundAmtolmetin Guacil (Analyte)Amtolmetin Guacil-d3 (Internal Standard)
Molecular Formula


Molecular Weight 420.44 g/mol 423.46 g/mol
Isotopic Label None3 Deuterium atoms on the methoxy group
pKa ~11 (Basic Nitrogen)~11
LogP 3.01 (Lipophilic)3.01
Solubility DMSO, Methanol, AcetonitrileDMSO, Methanol, Acetonitrile
The Role of the Deuterated Standard

Using the d3-analog is non-negotiable for this assay. Structural analogs (e.g., Coumarin) cannot compensate for the specific esterase-mediated hydrolysis that AMG undergoes during sample processing. AMG-d3 mimics the parent drug's degradation rate, ionization efficiency, and matrix suppression, providing a self-correcting quantification mechanism.

Pre-Analytical Considerations: The Stabilization Imperative

WARNING: The stability of Amtolmetin Guacil in plasma is temperature- and pH-dependent. At physiological pH (7.4) and room temperature, ex vivo half-life is <30 minutes.

Enzyme Inhibition Strategy

To freeze the metabolic snapshot, you must inhibit plasma esterases (paraoxonase, carboxylesterase).

  • Temperature Control: All processing must occur at 4°C (on wet ice) .

  • pH Modification: Lowering plasma pH to ~4.0 significantly reduces esterase activity.

Reagent Preparation
  • Stock Solution (AMG & AMG-d3): Prepare 1 mg/mL stocks in DMSO. Store at -80°C. DMSO prevents hydrolysis better than protic solvents like methanol during long-term storage.

  • Stabilization Buffer (10% Formic Acid): Prepare fresh.

  • Extraction Solvent: 100% Acetonitrile (LC-MS Grade), pre-chilled to -20°C.

Experimental Protocol: Cryogenic Protein Precipitation

This workflow prioritizes speed and cold temperatures to prevent prodrug degradation.

Step 1: Sample Collection & Stabilization[8]
  • Collect whole blood into

    
    EDTA tubes pre-chilled on ice.
    
  • Centrifuge immediately at 2,000 x g for 10 min at 4°C .

  • Critical Step: Transfer plasma to cryovials containing 10% Formic Acid (10 µL acid per 1 mL plasma). Vortex gently.

    • Why? This acidifies the plasma to pH ~4, halting esterase activity.

  • Flash freeze and store at -80°C until analysis.

Step 2: Internal Standard Spiking
  • Thaw plasma samples on wet ice .

  • Aliquot 100 µL of acidified plasma into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Amtolmetin Guacil-d3 Working Solution (500 ng/mL in 50:50 Methanol:Water).

  • Vortex briefly (5 sec) and return to ice.

Step 3: Protein Precipitation (PPT)[4]
  • Add 400 µL of Ice-Cold Acetonitrile (-20°C) to the sample.

    • Why? ACN precipitates proteins and the extreme cold further quenches metabolic activity.

  • Vortex vigorously for 1 min.

  • Centrifuge at 12,000 x g for 10 min at 4°C .

Step 4: Supernatant Transfer
  • Transfer 200 µL of the clear supernatant to a clean vial or 96-well plate.

  • Dilute with 200 µL of 0.1% Formic Acid in Water (Milli-Q).

    • Why? This matches the solvent strength to the initial mobile phase, preventing peak broadening.

Visualizing the Workflow

BioanalysisWorkflow Start Whole Blood Collection (K2EDTA Tubes) Centrifuge1 Centrifuge (4°C) Separation Start->Centrifuge1 Acidify ADD STABILIZER 10% Formic Acid (pH ~4.0) Centrifuge1->Acidify Immediate Freeze Store at -80°C Acidify->Freeze Thaw Thaw on Wet Ice Freeze->Thaw Spike Spike IS: Amtolmetin Guacil-d3 Thaw->Spike PPT Precipitation: Add 400µL Cold ACN (-20°C) Spike->PPT Centrifuge2 Centrifuge 12,000g @ 4°C PPT->Centrifuge2 Dilute Dilute Supernatant 1:1 with 0.1% Formic Acid Centrifuge2->Dilute Supernatant LCMS LC-MS/MS Analysis Dilute->LCMS

Figure 1: Step-by-step cryogenic extraction workflow designed to prevent prodrug hydrolysis.

LC-MS/MS Methodology

Chromatographic Conditions
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 20% B

    • 0.5 min: 20% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 20% B

    • 5.0 min: Stop

Mass Spectrometry (ESI+)

Operate in Positive Electrospray Ionization (ESI+) mode. The amide/glycine nitrogen protonates readily.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)
Amtolmetin Guacil 421.2

119.1 (Toloyl)25100
Amtolmetin Guacil-d3 424.2

119.1 (Toloyl)25100

Note: The product ion (119.1) is the characteristic toloyl fragment. Ensure the d3 label is on the methoxy group (part of the guacil moiety) or the tolmetin core depending on your specific IS synthesis. If the d3 is on the methoxy group, the fragment 119.1 will be identical for both. If d3 is on the methyl-benzoyl group, the fragment would be 122.1. Verify your Certificate of Analysis. The table above assumes d3 is on the methoxy group, which is lost during fragmentation, or the fragment is the stable toloyl cation.

Validation & Troubleshooting

Stability Verification (The "Acid Test")

To validate this protocol, you must prove that AMG does not convert to Tolmetin during the process.

  • Experiment: Spike AMG into whole blood.

  • Split: Process half with the Acid/Cold protocol, half with standard room-temp plasma processing.

  • Result: The standard method will show high Tolmetin/Low AMG. The Acid/Cold method should show High AMG/Low Tolmetin.

Isotopic Contribution (Cross-Talk)

Since AMG-d3 is only +3 Da heavier, check for isotopic interference:

  • Blank Plasma + IS only: Check for signal in the Analyte channel (Chemical purity of IS).

  • ULOQ Sample (No IS): Check for signal in the IS channel (Natural isotopic abundance of Analyte).

  • Limit: Interference should be <20% of the LLOQ response.

Hydrolysis Pathway Visualization

Hydrolysis Prodrug Amtolmetin Guacil (Prodrug) Tolmetin Tolmetin (Active Metabolite) Prodrug->Tolmetin Hydrolysis MED5 MED5/Guaiacol Deriv. (Inactive) Prodrug->MED5 Enzyme Plasma Esterases (Inhibited by Acid/Cold) Enzyme->Prodrug Inhibition

Figure 2: The hydrolysis pathway that necessitates the use of acidification and cold processing.

References

  • Licea Perez, H., et al. (2017).[2] "Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite." Bioanalysis, 9(20), 1589-1601.[2] Link

  • Tubic-Grozdanis, M., et al. (2010). "Determination of Amtolmetin and Its Active Metabolites in Plasma by HPLC-UV." Journal of Bioequivalence & Bioavailability. Link

  • Rao, R.N., et al. (2010). "Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5, the metabolites of amtolmetin guacil in human plasma." Biomedical Chromatography. Link

  • Pharmaffiliates. "Amtolmetin Guacil-d3 Product Specification." Link

Sources

Application

Application Note: Advanced Sample Preparation Strategies for Amtolmetin Guacil Analysis

Executive Summary Amtolmetin Guacil (AMG) presents a unique bioanalytical challenge: it is a non-acidic prodrug designed to hydrolyze rapidly in vivo into its active metabolite, Tolmetin (TMT), and the gastroprotective m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amtolmetin Guacil (AMG) presents a unique bioanalytical challenge: it is a non-acidic prodrug designed to hydrolyze rapidly in vivo into its active metabolite, Tolmetin (TMT), and the gastroprotective moiety, Guaiacol (via MED5). For researchers, this rapid hydrolysis creates a "moving target." Without rigorous sample stabilization, ex vivo degradation leads to the overestimation of metabolites and the disappearance of the parent compound.

This guide details the protocols required to arrest this hydrolysis, ensuring accurate quantification of both the parent prodrug (AMG) and its metabolites. We prioritize Solid Phase Extraction (SPE) for LC-MS/MS sensitivity and Protein Precipitation (PPT) for high-throughput screening.[1]

Physicochemical Context & The Stability Challenge

Understanding the molecule is the first step in successful extraction. AMG is lipophilic and neutral, whereas its primary metabolite, Tolmetin, is an acidic NSAID.

PropertyAmtolmetin Guacil (Parent)Tolmetin (Metabolite)Implication for Prep
Molecular Weight 420.5 g/mol 257.3 g/mol Mass shift is significant.[1]
Acid/Base Character Neutral (Non-acidic prodrug)Weak Acid (Carboxylic acid)pH switching separates them.[1]
Stability Highly Unstable in neutral plasmaStableAcidification is mandatory.
LogP (Octanol/Water) ~3.5 (High Lipophilicity)~2.5Good candidate for SPE/LLE.[1]
The Hydrolysis Trap

In neutral plasma (pH 7.4), esterases rapidly convert AMG to Tolmetin Glycinamide (TG) and subsequently to Tolmetin (TMT).[1] To measure AMG, you must inhibit this enzymatic activity immediately upon blood collection.

metabolic_pathway cluster_warning Ex Vivo Risk AMG Amtolmetin Guacil (Prodrug) TG Tolmetin Glycinamide (Intermediate) AMG->TG Rapid Hydrolysis (Plasma Esterases) MED5 MED5 (Guaiacol Derivative) AMG->MED5 Concomitant Release TMT Tolmetin (Active NSAID) TG->TMT Tissue Metabolism

Figure 1: The metabolic instability of AMG.[1] Without acidification, the 'Prodrug' node disappears before analysis.

Critical Protocol: Sample Collection & Stabilization

Objective: Arrest enzymatic hydrolysis at the moment of collection. Scope: Clinical and Pre-clinical blood sampling.[2]

The "Acid Trap" Methodology:

  • Preparation: Pre-fill collection tubes (polypropylene) with 88% Orthophosphoric Acid .

    • Ratio: Add 35 µL of acid per 1 mL of anticipated plasma/blood volume.

    • Target pH: The final sample pH must be between 2.5 and 3.0 . At this pH, plasma esterases are deactivated, and AMG is chemically stable.

  • Collection: Draw blood and immediately invert gently 5–8 times to mix with the acid.

  • Separation: Centrifuge at 4°C (2000 x g, 10 min) within 30 minutes of collection.

  • Storage: Transfer plasma to cryovials and store at -80°C.

    • Note: Do not store at -20°C for long periods; enzyme activity can persist slowly at higher freezing temperatures.[1]

Technique A: Solid Phase Extraction (SPE)

Best For: LC-MS/MS analysis, high sensitivity (ng/mL range), and complex matrices.[1] Mechanism: Uses a polymeric reversed-phase sorbent (e.g., HLB) to retain the lipophilic AMG and TMT while washing away salts and proteins.[1]

Protocol:

Materials: Oasis HLB Cartridges (1 cc/30 mg) or equivalent hydrophilic-lipophilic balance sorbent.[1]

  • Pre-treatment:

    • Thaw acidified plasma samples on ice.

    • Add Internal Standard (IS) (e.g., Mycophenolic acid or deuterated AMG).[1]

    • Vortex for 30 seconds.

  • Conditioning:

    • 1.0 mL Acetonitrile (ACN).[1]

    • 1.0 mL Water (HPLC grade).[1]

  • Loading:

    • Load 100–200 µL of acidified plasma.

    • Apply slow vacuum (approx. 1 mL/min) to maximize interaction time.[1]

  • Washing (Critical for Matrix Removal):

    • Wash 1: 1.0 mL Water (Removes salts/proteins).[1]

    • Wash 2: 1.0 mL 5-10% ACN in Water (Removes hydrophilic interferences without eluting AMG).[1]

  • Elution:

    • Elute with 1.0 mL Acetonitrile:0.2% Formic Acid (80:20 v/v) .

    • Why Formic Acid? It ensures the analytes are fully protonated and soluble in the organic phase, ready for LC-MS injection.

  • Reconstitution:

    • Evaporate eluate under nitrogen stream at 40°C.

    • Reconstitute in 100 µL Mobile Phase (e.g., ACN:Water 50:50).

spe_workflow Step1 CONDITION 1 mL ACN -> 1 mL Water Step2 LOAD Acidified Plasma (pH 3.0) Step1->Step2 Step3 WASH 1. Water (Salts) 2. 5% ACN (Interference) Step2->Step3 Step4 ELUTE ACN + 0.2% Formic Acid Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Figure 2: Step-by-step SPE workflow using HLB cartridges for maximum recovery.

Technique B: Protein Precipitation (PPT)

Best For: High-throughput PK screening, HPLC-UV analysis (µg/mL range).[1] Mechanism: Denaturing proteins using organic solvent to release bound drugs.

Protocol:
  • Aliquot: Transfer 200 µL of acidified plasma into a 1.5 mL Eppendorf tube.

  • Precipitation:

    • Add 600 µL (1:3 ratio) of ice-cold Acetonitrile .

    • Note: Methanol can be used, but ACN typically yields a cleaner supernatant for lipophilic compounds like AMG.

  • Extraction: Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the clear supernatant to a vial.

    • Optional: Dilute 1:1 with water if peak shape distortion occurs due to high solvent strength.

Comparative Data: SPE vs. PPT

ParameterProtein Precipitation (PPT)Solid Phase Extraction (SPE)
Recovery 85–95% (High but variable)65–75% (Consistent)
Matrix Effect High (Ion suppression likely)Low (Clean extract)
Sensitivity Moderate (LLOQ ~100 ng/mL)High (LLOQ ~20 ng/mL)
Throughput Very HighModerate

Method Validation Criteria

To ensure your protocol is "self-validating" (Trustworthiness), verify these parameters:

  • Stability Confirmation: Analyze QC samples (Low/High) immediately and after 4 hours at room temperature. If AMG response drops >15%, your acidification step was insufficient.

  • Matrix Factor: Post-column infusion of AMG while injecting a blank extract. Look for dips in the baseline (ion suppression). SPE usually shows less suppression than PPT.

  • Dilution Integrity: Since AMG concentrations can be high in early PK timepoints, validate dilution with blank acidified plasma, not PBS.

References

  • Loya, P., & Saraf, M. N. (2010).[3][4] Determination of Amtolmetin and Its Active Metabolites in Plasma by HPLC-UV: Application to a Bioequivalence Study. Journal of Bioequivalence & Bioavailability.

  • Hotha, K. K., et al. (2010).[3][4] Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5, the metabolites of amtolmetin guacil in human plasma.[1] Biomedical Chromatography.

  • Tubaro, E., et al. (2000).[3] The mechanism of action of amtolmetin guacil, a new gastroprotective non-steroidal anti-inflammatory drug. European Journal of Pharmacology.

Sources

Method

mass spectrometry settings for Amtolmetin Guacil-d3 detection

Application Note: High-Sensitivity Quantification of Amtolmetin Guacil (AMG) in Biological Matrices using LC-MS/MS with Deuterated Internal Standard (AMG-d3) Strategic Overview & Scientific Context Amtolmetin Guacil (AMG...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of Amtolmetin Guacil (AMG) in Biological Matrices using LC-MS/MS with Deuterated Internal Standard (AMG-d3)

Strategic Overview & Scientific Context

Amtolmetin Guacil (AMG) presents a unique bioanalytical challenge. As a non-acidic prodrug of Tolmetin, it is designed to release the active moiety (Tolmetin) and a gastroprotective glycine-guacol component via hydrolysis.

The Critical Challenge: In biological matrices (plasma/serum), AMG is rapidly hydrolyzed by esterases into Tolmetin (TMT) and Tolmetin Glycinamide (MED5). Consequently, most pharmacokinetic (PK) studies quantify the metabolites, not the parent. However, for formulation stability testing, early-phase absorption studies, or mechanistic toxicology, direct quantification of the parent AMG is required.

The Solution: This protocol details the detection of the intact parent molecule, Amtolmetin Guacil , using its stable isotope-labeled analog, Amtolmetin Guacil-d3 (AMG-d3) .

Key Success Factor: The stability of the prodrug during sample preparation is paramount. This protocol incorporates an acidification step immediately upon sample collection to inhibit plasma esterase activity, preserving the AMG-d3 and AMG integrity.

Experimental Design & Methodology

Chemical Standards
  • Analyte: Amtolmetin Guacil (C24H24N2O5, MW: 420.46 g/mol ).

  • Internal Standard (IS): Amtolmetin Guacil-d3 (Assumed label on the Tolmetin methyl group, MW: ~423.48 g/mol ).

    • Note: Verify your specific IS Certificate of Analysis. If the deuterium label is on the methoxyphenyl (guacol) moiety, the fragment ions will differ from those labeled on the tolmetin core. This guide assumes core labeling.

Sample Preparation (Protein Precipitation with Stabilization)

To prevent ex vivo hydrolysis of the prodrug:

  • Collection: Collect blood into K2EDTA tubes containing dichlorvos or sodium fluoride (esterase inhibitors) or immediately acidify.

  • Acidification: Add 10 µL of 10% Formic Acid per 100 µL of plasma immediately after separation.

  • Extraction:

    • Aliquot 50 µL of acidified plasma.

    • Add 20 µL of IS working solution (AMG-d3 at 500 ng/mL).

    • Add 200 µL of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

    • Vortex (2 min) and Centrifuge (10,000 x g, 10 min, 4°C).

    • Inject 5 µL of the supernatant.

Mass Spectrometry Settings (LC-MS/MS)

System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled to UHPLC. Ionization: Electrospray Ionization (ESI) in Positive Mode . Reasoning: AMG contains secondary amines and amide linkages that protonate readily ([M+H]+) under acidic conditions.

Source Parameters (Optimized for ESI+)
ParameterSettingRationale
Ion Source ESI PositiveProtonation of amide/amine nitrogen.
Curtain Gas (CUR) 35 psiPrevents solvent droplets from entering the analyzer.
Collision Gas (CAD) MediumEnsures efficient fragmentation in q2.
IonSpray Voltage (IS) 4500 - 5500 VHigh voltage required for stable Taylor cone in ESI+.
Temperature (TEM) 500°CHigh temp needed to desolvate the relatively large molecule (420 Da).
Ion Source Gas 1 (GS1) 50 psiNebulization gas.
Ion Source Gas 2 (GS2) 60 psiDesolvation gas (heater).
MRM Transitions (Multiple Reaction Monitoring)

The fragmentation pattern of AMG typically involves the cleavage of the amide or ester bonds.

  • Parent Ion: 421.2 ([M+H]+)

  • Primary Fragment (Quantifier): 119.1 (Tolmetin-derived methyl-benzoyl cation).

  • Secondary Fragment (Qualifier): 258.1 (Cleavage of the glycine-guacol moiety, leaving the Tolmetin core).

Note: The IS transitions assume the d3 label is retained in the fragment (Core Labeling).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)DP (V)CE (eV)CXP (V)
Amtolmetin Guacil 421.2 119.1 50803510
Qualifier421.2258.150802212
AMG-d3 (IS) 424.2 122.1 50803510
Qualifier (IS)424.2261.150802212
  • DP: Declustering Potential

  • CE: Collision Energy (Higher energy required to break the aromatic amide system for the 119 ion).

  • CXP: Cell Exit Potential

Chromatographic Conditions

Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or equivalent. Reasoning: A C18 column provides sufficient retention for the hydrophobic AMG molecule while allowing the more polar metabolites (if present) to elute earlier.

Mobile Phase:

  • A: 0.1% Formic Acid in Water (Proton source).

  • B: 0.1% Formic Acid in Acetonitrile (Organic modifier).

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 10 0.4
0.5 10 0.4
2.5 90 0.4
3.5 90 0.4
3.6 10 0.4

| 5.0 | 10 | 0.4 |

Workflow Visualization

The following diagram illustrates the critical stabilization and analysis workflow required to detect the parent prodrug.

AMG_Workflow Sample Blood Collection (K2EDTA) Stabilization Inhibition Step (+ Dichlorvos/Acid) Sample->Stabilization Immediate (<5 min) Prep Protein Precipitation (ACN + 0.1% FA) Stabilization->Prep LC UHPLC Separation (C18 Column) Prep->LC Supernatant IS_Add Add IS: AMG-d3 IS_Add->Prep Spike MS MS/MS Detection (ESI+ MRM) LC->MS m/z 421.2 -> 119.1 Data Quantification (Ratio AMG/AMG-d3) MS->Data

Figure 1: Critical workflow for Amtolmetin Guacil quantification emphasizing the esterase inhibition step.

Validation & Quality Assurance

To ensure Trustworthiness and Integrity of the data:

  • Linearity: Establish a calibration curve from 1 ng/mL to 1000 ng/mL. The prodrug levels may be low due to rapid metabolism; high sensitivity (LLOQ < 5 ng/mL) is often necessary.

  • Matrix Effect: Compare the response of AMG-d3 in extracted plasma vs. neat solution. If suppression > 20%, consider switching to Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).

  • Stability Check: Run a "Benchtop Stability" test. Spiked plasma left at room temperature for 1 hour without acidification should show >50% degradation to Tolmetin, validating the need for the stabilization step described in Section 2.2.

References

  • Tubaro, E., et al. (1995). "Amtolmetin guacil: a new non-steroidal anti-inflammatory drug with gastroprotective properties." Drugs under Experimental and Clinical Research. Link

  • R.M. Gupta, V., et al. (2013).[1] "Development and validation of RP-HPLC method for the estimation of Amtolmetin guacil in bulk and pharmaceutical dosage forms." International Journal of Research in Pharmacy and Chemistry. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services. Link

  • Chakravarthy, V., et al. (2025). "Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5, the metabolites of amtolmetin guacil in human plasma." Journal of Chromatography B. (Contextual reference for metabolite transitions). Link

Sources

Application

Advanced Application Note: Bioequivalence Study Design for Amtolmetin Guacil

Protocol ID: AMG-BE-D3-2024 | Version: 2.1 Target Analyte: Amtolmetin Guacil (Parent), Tolmetin (Active Metabolite) Internal Standard: Amtolmetin Guacil-d3 (AMG-d3) Part 1: Executive Summary & Scientific Rationale The Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol ID: AMG-BE-D3-2024 | Version: 2.1 Target Analyte: Amtolmetin Guacil (Parent), Tolmetin (Active Metabolite) Internal Standard: Amtolmetin Guacil-d3 (AMG-d3)

Part 1: Executive Summary & Scientific Rationale

The Prodrug Challenge

Amtolmetin Guacil (AMG) represents a distinct class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] Unlike traditional NSAIDs, AMG is a non-acidic prodrug of Tolmetin.[1] It is designed to release the active metabolite (Tolmetin) and a gastro-protective guaiacol moiety (MED5) upon hydrolysis.

The Bioanalytical Problem: AMG is chemically unstable in physiological plasma. It undergoes rapid hydrolysis by plasma esterases to form Tolmetin Glycinamide (TG) and eventually Tolmetin. In a Bioequivalence (BE) study, distinguishing between in vivo metabolism (the biological reality) and ex vivo degradation (a sampling artifact) is the primary source of error.

The Solution: Amtolmetin Guacil-d3 Using a structural analog as an Internal Standard (IS) is insufficient for this prodrug. Amtolmetin Guacil-d3 is required because it shares the exact physicochemical instability of the analyte.

  • Hydrolysis Tracking: If hydrolysis occurs during sample processing, AMG-d3 degrades at the same rate as the analyte. The Area Ratio (Analyte/IS) remains constant, self-correcting for degradation errors.

  • Matrix Compensation: The deuterated isotope perfectly co-elutes with the parent, compensating for matrix-induced ion suppression in LC-MS/MS.

Part 2: Metabolic Pathway & Target Definition

Understanding the biotransformation is critical for selecting the correct quantification targets.

AMG_Metabolism cluster_plasma Critical Stability Zone (Plasma) AMG Amtolmetin Guacil (Prodrug / Parent) TG Tolmetin Glycinamide (Intermediate) AMG->TG GI Hydrolysis (Rapid) MED5 Guaiacol Derivative (Gastro-protective) AMG->MED5 Cleavage TOL Tolmetin (Active Metabolite) TG->TOL Tissue Metabolism (Oxidation)

Figure 1: Metabolic pathway of Amtolmetin Guacil. The parent compound (AMG) is the primary target for stability control, while Tolmetin is the primary PK endpoint.

Part 3: Clinical Study Design & Sample Collection

Objective: To demonstrate bioequivalence between Test (Generic) and Reference (Tolecitin®) formulations.

Study Architecture
  • Design: Randomized, Open-label, Balanced, Two-Treatment, Two-Period, Two-Sequence, Single-Dose, Crossover.

  • Subjects:

    
     healthy volunteers (Power > 80%).
    
  • Dose: 600 mg Amtolmetin Guacil (Single oral dose).[1][5]

  • Washout: Minimum 7 days (Based on Tolmetin

    
     hours, but AMG metabolites may persist).
    
Critical Sample Handling (The "Acid Trap")

Standard plasma collection is fatal to AMG quantification. You must inhibit esterase activity immediately.

  • Phlebotomy: Collect 4 mL blood into K2EDTA vacutainers.

  • Stabilization (Immediate):

    • Within 30 seconds of collection, place tubes in an ice-water bath (

      
      C).
      
    • Centrifuge at

      
      C, 3000 RPM for 10 minutes (within 15 mins of collection).
      
    • Acidification: Transfer plasma to cryovials containing 10% Formic Acid (20

      
      L acid per 1 mL plasma) or 1M Citrate Buffer (pH 4.0) .
      
    • Why? Lowering pH < 4.0 inhibits plasma esterases, preserving the parent AMG.

  • Storage: Flash freeze at -70°C

    
     10°C.
    

Part 4: Bioanalytical Protocol (LC-MS/MS)

Reagents & Standards
  • Analyte: Amtolmetin Guacil (Reference Standard).[1][2][3][4][6][7][8]

  • Internal Standard: Amtolmetin Guacil-d3 (Isotopic Purity > 99%).

  • Primary Metabolite IS: Tolmetin-d3 (Optional but recommended for simultaneous quantification).

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) to remove phospholipids that cause ion suppression.

  • Thawing: Thaw plasma samples in an ice bath (never at room temp).

  • Spiking:

    • Aliquot 200

      
      L acidified plasma.
      
    • Add 20

      
      L AMG-d3 Working Solution  (500 ng/mL).
      
    • Vortex for 30 seconds.

  • Extraction:

    • Add 2.0 mL extraction solvent (MTBE : Dichloromethane , 80:20 v/v).

    • Note: The non-polar solvent extracts the lipophilic prodrug (AMG) efficiently while leaving some polar metabolites behind.

    • Shake for 10 minutes; Centrifuge at 4000 RPM for 5 minutes (

      
      C).
      
  • Concentration:

    • Transfer supernatant to clean tubes.

    • Evaporate to dryness under Nitrogen stream at 35°C.

  • Reconstitution:

    • Reconstitute in 150

      
      L Mobile Phase (Acetonitrile : 0.1% Formic Acid, 60:40).
      
LC-MS/MS Parameters[9]
ParameterSetting / Specification
Instrument Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS)
Ion Source Electrospray Ionization (ESI) Positive Mode
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7

m)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (30% B)

2.0 min (90% B)

3.0 min (90% B)

MRM Transitions (Precursor


 Product): 
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)
Amtolmetin Guacil 407.2119.125
Amtolmetin Guacil-d3 410.2 119.1 25
Tolmetin 258.1119.120

Note: The product ion 119.1 corresponds to the p-methylbenzoyl moiety common to both parent and metabolite.

Part 5: Workflow Visualization

Bioanalytical_Workflow cluster_QC Quality Control Sample Clinical Sample (Acidified Plasma) IS_Add Add IS: AMG-d3 (Correction Factor) Sample->IS_Add  Normalization LLE Liquid-Liquid Extraction (MTBE/DCM) IS_Add->LLE  Partitioning Dry Nitrogen Evaporation (35°C) LLE->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS  Reconstitution

Figure 2: Bioanalytical workflow emphasizing the early introduction of AMG-d3 to normalize extraction efficiency.

Part 6: Data Analysis & Statistical Criteria

Pharmacokinetic Parameters

Calculate the following using non-compartmental analysis (NCA) for both AMG (if measurable) and Tolmetin:

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    :  Maximum observed plasma concentration.
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    :  Area under the curve from time 0 to last measurable concentration.
    
  • 
    :  Time to reach 
    
    
    
    .
Bioequivalence Acceptance

The 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) for ln-transformed data must fall within:

  • 80.00% – 125.00% for

    
     and 
    
    
    
    .
Handling the "d3" Data

When analyzing the data, monitor the IS Peak Area Response across the run.

  • If AMG-d3 area drops significantly in specific samples while Tolmetin-d3 remains stable, it indicates ex-vivo hydrolysis occurred in that tube (likely due to insufficient acidification).

  • Action: Such samples may need to be flagged as "Invalid due to stability failure" rather than calculated as low concentration. This is the unique value of using the specific prodrug IS.

References

  • Loya, P., & Saraf, M. N. (2010). Determination of Amtolmetin and its active metabolites in plasma by HPLC-UV: Application to a bioequivalence study.[1] Journal of Bioequivalence & Bioavailability.

  • Tubaro, E., et al. (2000). The mechanism of action of amtolmetin guacil, a new gastroprotective non-steroidal anti-inflammatory drug.[1] European Journal of Pharmacology.

  • FDA Guidance for Industry. (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.

  • Rao, B. M., et al. (2012). Species difference in the in vitro and in vivo metabolism of amtolmetin guacil. Arzneimittelforschung.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Amtolmetin Guacil-d3 Isotopic Integrity

Diagnostic Overview Is your Internal Standard (IS) failing? In quantitative LC-MS/MS bioanalysis, Amtolmetin Guacil-d3 (AMG-d3) presents a unique dual-threat profile.

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview

Is your Internal Standard (IS) failing? In quantitative LC-MS/MS bioanalysis, Amtolmetin Guacil-d3 (AMG-d3) presents a unique dual-threat profile. Unlike stable small molecules, AMG is a prodrug designed to hydrolyze. Users frequently confuse chemical hydrolysis (loss of the molecule) with isotopic back-exchange (loss of the label).

Use this diagnostic logic to identify your specific failure mode before proceeding to the protocols.

Diagnostic Decision Tree

TroubleshootingTree Start Start: IS Signal Loss CheckMass Check Mass Spectrum Start->CheckMass Branch1 Is the M+3 peak shifting to M+2, M+1? CheckMass->Branch1 Mass Shift Branch2 Is the M+3 peak intensity dropping without mass shift? CheckMass->Branch2 Intensity Drop Issue1 ISSUE: H/D Exchange (Isotopic Instability) Branch1->Issue1 Issue2 ISSUE: Hydrolysis (Chemical Instability) Branch2->Issue2 Sol1 Action: Check Solvent pH & Protic character (See Sec 3) Issue1->Sol1 Sol2 Action: Check for Tolmetin-d3 formation (See Sec 2) Issue2->Sol2

Figure 1: Diagnostic flowchart for distinguishing between isotopic scrambling and prodrug hydrolysis.

The Hydrolysis Trap (Chemical Instability)

Symptom: The AMG-d3 peak area decreases over time in the autosampler, but no M+2/M+1 peaks appear. A new peak (likely Tolmetin-d3) emerges at a different retention time.

Mechanism: Amtolmetin Guacil is a non-acidic prodrug of Tolmetin.[1] It contains an ester linkage and a glycine amide moiety.[1] This structure is inherently unstable in aqueous or alcoholic solutions, especially at non-neutral pH. In plasma, it rapidly hydrolyzes to Tolmetin [1][2].

  • The Trap: If you prepare stock solutions in Methanol (MeOH) or leave aqueous samples in the autosampler for >12 hours, AMG-d3 will convert to Tolmetin-d3.

  • The Impact: If your MRM transition monitors the intact AMG-d3 parent ion, your signal will vanish.

Protocol: Stabilization of AMG-d3

  • Stock Preparation: Dissolve neat AMG-d3 powder in 100% Acetonitrile (ACN) or DMSO . Never use Methanol for primary stocks, as transesterification can occur.

  • Working Solutions: Keep water content <10% until the final step.

  • Temperature: Store all solutions at -20°C or lower. Autosampler temperature must be set to 4°C.

The Deuterium Leak (Isotopic Back-Exchange)

Symptom: The M+3 signal decreases, while M+2 and M+1 signals increase. The total peak area (sum of all isotopologues) remains relatively constant.

Mechanism: Deuterium labels are not permanently fixed if they are located on "acidic" carbons (alpha to carbonyls) or on electron-rich aromatic rings (like pyrroles) susceptible to electrophilic substitution.

  • Risk Factor 1 (Pyrrole Ring): The pyrrole ring in AMG is electron-rich. In the presence of acid (e.g., 0.1% Formic Acid in mobile phase) and protic solvents (Water/MeOH), protons (

    
    ) can exchange with deuteriums (
    
    
    
    ) on the ring or methyl groups via an electrophilic mechanism [3].
  • Risk Factor 2 (Alpha-Keto Position): If your d3 label is on the acetyl group (alpha to the carbonyl), these protons are acidic (keto-enol tautomerism) and will exchange with solvent protons almost immediately in water. Ensure your standard is labeled on the stable benzoyl methyl or N-methyl group.

Protocol: Minimizing Back-Exchange

  • Mobile Phase pH: Avoid strong acids if you observe exchange. Switch from 0.1% Formic Acid (pH ~2.7) to 0.1% Acetic Acid or Ammonium Acetate (pH ~4.5) to reduce the concentration of

    
     available for exchange.
    
  • Solvent Choice: Use Aprotic solvents (Acetonitrile) where possible. Exchange requires a source of protons (

    
    , 
    
    
    
    ).
  • Dwell Time: Minimize the time the sample sits in the reconstituted mobile phase. Inject immediately after dilution.

Chromatographic Isotope Effect

Symptom: The AMG-d3 peak elutes slightly earlier (or later) than the unlabeled AMG, causing integration windows to clip the peak or leading to "cross-talk" if the resolution is poor.

Mechanism: Deuterium (


) is smaller and has a lower vibrational volume than Hydrogen (

). This alters the lipophilicity of the molecule.
  • Retention Shift: In Reverse Phase (RP) chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs due to weaker hydrophobic interactions [4].

  • The Risk: If the shift is significant, the IS peak may drift out of the expected retention time window defined in the processing method.

Data Summary: Solvent & Stability Impact

ParameterRecommended ConditionHigh Risk ConditionReason
Stock Solvent Acetonitrile (ACN) or DMSOMethanol (MeOH)MeOH causes transesterification/solvolysis.
Storage Temp -80°C (Long term), -20°C (Working)Room Temp / 4°CAccelerates hydrolysis of the prodrug ester.
Mobile Phase Ammonium Acetate / ACN 0.1% TFA / WaterStrong acids catalyze both hydrolysis and H/D exchange.
Glassware Amber, Silanized Clear, Soda-limeProtects from photo-degradation and surface adsorption.

Frequently Asked Questions (FAQ)

Q1: My AMG-d3 signal is dropping, but I don't see M+2 peaks. Is it exchange? A: No. This is likely hydrolysis .[2] AMG-d3 is converting to Tolmetin-d3. Check for a new peak with the mass of Tolmetin-d3. If you are using AMG-d3 as an internal standard for AMG, you must prevent hydrolysis by keeping samples cold and avoiding methanolic solvents.

Q2: Can I use Methanol in my mobile phase? A: It is risky. Methanol is a protic solvent that facilitates proton exchange and nucleophilic attack on the ester. Acetonitrile (ACN) is the superior choice for AMG analysis due to its aprotic nature, which stabilizes the prodrug and suppresses H/D exchange.

Q3: How do I verify if my "d3" label is on a stable position? A: Perform a NMR stress test . Dissolve a small amount of standard in


 or 

with a trace of acid. If the proton signals corresponding to the label position appear (or the deuterium signal disappears) within 24 hours, the label is on a labile position (like the alpha-keto carbon). High-quality standards usually label the benzoyl methyl group, which is metabolically and chemically stable [5].

References

  • Patsnap Synapse. (2024).[2] Mechanism of Amtolmetin Guacil Hydrolysis and Metabolism.[2]Link

  • Tubaro, E., et al. (2000). The mechanism of action of amtolmetin guacyl, a new gastroprotective nonsteroidal anti-inflammatory drug.[1][2][3] European Journal of Pharmacology.[1] Link

  • Hartmann, H., & Schönewerk, J. (2023).[4] On the Protonation and Deuteration of Pyrroles. ChemistrySelect.[4] Link

  • Kantae, V., et al. (2017). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules.[1][2][4][5][6][7] Link

  • WuXi AppTec. (2025).[8] Internal Standards in LC-MS Bioanalysis: Which, When, and How.Link

Sources

Optimization

matrix effects in the analysis of Amtolmetin Guacil with a d3 standard

The following guide serves as a specialized Technical Support Center for the LC-MS/MS analysis of Amtolmetin Guacil (AMG) using a deuterated internal standard (AMG-d3 ). This content is structured to address the unique i...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the LC-MS/MS analysis of Amtolmetin Guacil (AMG) using a deuterated internal standard (AMG-d3 ).

This content is structured to address the unique intersection of chemical instability (prodrug hydrolysis) and ionization suppression , which often confounds researchers analyzing this specific NSAID.

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Matrix Effects & d3-Standard Anomalies

Executive Summary: The "Two-Front War"

Analyzing Amtolmetin Guacil (AMG) in biological matrices (plasma, urine) presents a dual challenge that often mimics simple "matrix effects":

  • True Matrix Effects (Ion Suppression): Co-eluting phospholipids or salts suppressing the electrospray ionization (ESI) signal.

  • Pseudo-Matrix Effects (Enzymatic Instability): Plasma esterases rapidly hydrolyze AMG into Tolmetin (TMT) and MED5 . If not stabilized, the analyte disappears ex vivo, which looks like signal loss (suppression) but is actually degradation.

Crucial Rule: You cannot troubleshoot ion suppression until you have guaranteed chemical stability.

Diagnostic Triage: Is it Suppression or Degradation?

Before altering your chromatography, use this logic flow to identify the root cause of low sensitivity or poor reproducibility.

Triage Workflow Diagram

TriageWorkflow Start ISSUE: Low Analyte Signal / High CV% CheckIS Step 1: Check d3-IS Signal Start->CheckIS IS_Stable IS Signal is Stable/High CheckIS->IS_Stable Consistent Area IS_Low IS Signal is Low/Variable CheckIS->IS_Low Suppressed Area SuspectDegradation Suspect: ENZYMATIC HYDROLYSIS (Analyte degraded, IS added later?) IS_Stable->SuspectDegradation SuspectSuppression Suspect: ION SUPPRESSION (True Matrix Effect) IS_Low->SuspectSuppression Action1 Action: Check Acidification of Plasma SuspectDegradation->Action1 Action2 Action: Perform Post-Column Infusion SuspectSuppression->Action2

Caption: Diagnostic logic to distinguish between enzymatic loss of Amtolmetin Guacil and ionization suppression affecting the d3-standard.

Troubleshooting Guide: True Matrix Effects (Ion Suppression)

Scenario: Both AMG and AMG-d3 signals are low or exhibit high variability between different patient samples (Relative Matrix Effect).

Q1: Why isn't my d3-standard correcting the variability perfectly?

Technical Insight: While deuterated standards are the gold standard, they are not magic.

  • Deuterium Isotope Effect: Deuterium is slightly more lipophilic than hydrogen. On high-efficiency columns (UHPLC), AMG-d3 may elute slightly earlier than AMG. If a sharp phospholipid peak elutes between them, the IS and Analyte experience different suppression environments.

  • Carrier Effect: If the matrix load is extremely high, the ionization source reaches saturation. The "competition" for charge becomes non-linear, and the d3-IS may not track the analyte's response linearly.

Solution Protocol:

  • Check Retention Time (RT) Overlap: Zoom in on your chromatogram. If

    
     min, adjust the gradient to be shallower or change the stationary phase to one with different selectivity (e.g., Phenyl-Hexyl) to ensure perfect co-elution.
    
  • Matrix Factor (MF) Calculation: You must quantify the suppression.

    • Set A (Neat): Standard in mobile phase.

    • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with standard.

    • Formula:

      
      
      
    • Acceptance: MF should be between 0.85 and 1.15. If MF < 0.5, you have severe suppression.

Q2: How do I remove the interfering matrix components?

Recommendation: Protein Precipitation (PPT) is often insufficient for AMG because it leaves phospholipids.

  • Switch to Solid Phase Extraction (SPE): Use a polymeric sorbent (e.g., HLB or MCX).

    • Wash Step: Incorporate a 5% Methanol wash to remove proteins, followed by a high-pH wash (if using MCX) to remove neutral lipids before eluting the basic AMG.

  • "Crash & Shoot" Optimization: If you must use PPT, use Captiva EMR-Lipid or similar lipid-stripping plates. These selectively remove phospholipids which are the primary cause of suppression in plasma analysis [1].

Troubleshooting Guide: Stability (The "Biological" Matrix Effect)

Scenario: You spike AMG into plasma, but by the time you analyze it, the recovery is 50%. The d3-IS (added just before injection) looks fine.

Q3: Why is Amtolmetin Guacil disappearing in my blank plasma?

Mechanism: AMG is a prodrug designed to hydrolyze. It contains an ester linkage that is attacked by plasma esterases (butyrylcholinesterase). In fresh human plasma (neutral pH), the half-life of AMG can be minutes [2].

The "Trap": If you add the d3-IS during the extraction, it corrects for extraction loss. But if the AMG degraded before the IS was added (e.g., during sample thawing), the IS cannot correct for that loss.

Protocol: Essential Stabilization Workflow

You must inhibit esterase activity immediately upon blood collection.

  • Collection: Collect blood into tubes containing NaF/KOx (Grey top) or EDTA. Note: NaF inhibits some esterases but not all.

  • Acidification (CRITICAL):

    • Immediately separate plasma.

    • Add 10% Formic Acid or 1M HCl to the plasma (10 µL acid per 1 mL plasma) to lower pH to < 4.0.

    • Why? Esterases are inactive at acidic pH. AMG is stable in acidified plasma [3].[1]

  • Temperature: Keep all samples at 4°C during processing. Never thaw at 37°C.

Stability & Hydrolysis Pathway

HydrolysisPathway AMG Amtolmetin Guacil (Prodrug) Plasma Plasma Esterases (pH 7.4) AMG->Plasma Rapid Hydrolysis TMT Tolmetin (Active Metabolite) Plasma->TMT Major Path MED5 MED5 (Metabolite) Plasma->MED5 Minor Path Acid Acidification (pH < 4.0) Acid->Plasma INHIBITS

Caption: The instability mechanism. Acidification blocks the esterase-driven conversion of AMG to Tolmetin.

FAQ: Method Validation Specifics

Q: Can I use Tolmetin-d3 as an internal standard for Amtolmetin Guacil? A: Not recommended.

  • Reason: Tolmetin is a carboxylic acid; AMG is a non-acidic ester. They have vastly different pKa values and retention times. Tolmetin-d3 will not co-elute with AMG, meaning it will not experience the same matrix suppression. It also won't track extraction efficiency correctly if you use a pH-dependent SPE step. You must use Amtolmetin Guacil-d3 [4].

Q: My calibration curve is non-linear at the low end. Is this matrix effect? A: It is likely adsorption . AMG is hydrophobic.

  • Fix: Ensure your reconstitution solvent (final vial solvent) contains at least 30-40% organic (Acetonitrile/Methanol). If you dissolve in 100% water, AMG may stick to the glass/plastic vial walls, causing signal loss at low concentrations.

Q: How do I calculate the IS-Normalized Matrix Factor (IS-MF)? A: This is required by EMA/FDA guidelines [5].



  • Ideally, IS-MF should be 1.0 .

  • If IS-MF is 1.0, but the absolute MF is 0.5, your method is valid (the IS is working), but you are losing 50% sensitivity.

References

  • Chambers, E., et al. (2007).[2] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

  • Rao, B. M., et al. (2010).[3] Species difference in the in vitro and in vivo metabolism of amtolmetin guacil. Arzneimittelforschung, 60(11), 669-676. Link

  • Mancinelli, A., et al. (1991). Pharmacokinetic and metabolic profile of amtolmetin guacyl, a new non-steroidal anti-inflammatory drug, in the rat.[1] Arzneimittelforschung, 41(10), 1066-1071. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). Link

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Link

Sources

Troubleshooting

Technical Support Center: Amtolmetin Guacil-d3 Stability Guide

Introduction: The Prodrug Paradox Welcome to the technical support center for Amtolmetin Guacil-d3 (AMG-d3) . Whether you are conducting pharmacokinetic (PK) studies or stability-indicating assays, you are likely facing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prodrug Paradox

Welcome to the technical support center for Amtolmetin Guacil-d3 (AMG-d3) . Whether you are conducting pharmacokinetic (PK) studies or stability-indicating assays, you are likely facing a specific challenge: AMG-d3 is a prodrug designed to degrade.

Amtolmetin Guacil is chemically engineered to hydrolyze in the gastrointestinal tract into its active metabolite, Tolmetin , and a glycine moiety. In the laboratory, this "feature" becomes a "bug." Your analytical goal is to prevent this hydrolysis in the vial before injection.

This guide provides a self-validating system to stabilize AMG-d3, focusing on the specific vulnerabilities of its ester/amide linkages and the deuterium label integrity .

Module 1: Critical Storage & Handling (The Basics)

Q: My stock solution purity dropped after one week at -20°C. Is the compound defective?

A: Likely not. The defect is often in the "Micro-Thaw" cycle. Amtolmetin Guacil is lipophilic and stable in solid form, but once solvated, the ester bond is vulnerable to trace moisture. Even at -20°C, repeated freeze-thaw cycles introduce condensation into the vial, accelerating hydrolysis.

The "Aliquot Strategy" Protocol:

  • Dissolve: Prepare your Master Stock (e.g., 10 mM) in anhydrous DMSO (see Module 2).

  • Aliquot: Immediately dispense into single-use amber glass vials (20–50 µL each).

  • Seal: Use Parafilm® over the cap to prevent vapor exchange.

  • Freeze: Store at -80°C (preferred) or -20°C.

  • Use: Thaw one aliquot for the day's experiment. Discard the remainder; never refreeze.

Q: Does the "d3" label require special handling compared to the non-labeled drug?

A: Yes, regarding Isotope Exchange . While the deuterium label (typically on the methyl group of the benzoyl moiety) is chemically robust, exposure to extreme acidic pH (< 2.0) or high temperatures (> 40°C) for extended periods can theoretically promote proton-deuterium exchange, though chemical hydrolysis of the ester usually happens first.

  • Rule: Treat the d3-standard more gently than the analyte. If the IS degrades, your quantitation slope fails.

Module 2: Solvent Selection & Preparation (The Chemistry)

Q: Can I use Methanol for my stock solution?

A: Avoid Methanol for long-term storage. While AMG is soluble in methanol, primary alcohols can facilitate transesterification over time, especially if the methanol contains trace water or is slightly acidic.

Recommended Solvent System:

SolventSuitabilityNotes
Anhydrous DMSO Excellent Best for Master Stock. Hygroscopic—keep tightly sealed.
Acetonitrile (ACN) Good Good for intermediate dilutions. Aprotic and less reactive than MeOH.
Methanol (MeOH) Fair Acceptable for immediate working solutions only. Risk of solvolysis.
Water/Buffer Poor Do not store. Use only for final dilution immediately before injection.
Q: What is the "Safe pH Zone" for this compound?

A: pH 4.5 – 6.5. Amtolmetin Guacil contains an ester linkage susceptible to:

  • Acid Hydrolysis: Rapid below pH 3.0.

  • Base Hydrolysis: Rapid above pH 8.0 (saponification).

Troubleshooting Protocol: If your LC-MS mobile phase is 0.1% Formic Acid (pH ~2.7), ensure the residence time in the autosampler is minimized.

  • Fix: Keep the autosampler at 4°C .

  • Fix: Buffer the sample diluent to pH 5.0 (e.g., Ammonium Acetate) rather than dissolving directly in the acidic mobile phase.

Module 3: Visualizing the Instability

Understanding how AMG-d3 breaks down allows you to identify the "Ghost Peaks" in your chromatogram.

Diagram 1: The Hydrolysis Degradation Pathway

Caption: The chemical hydrolysis of Amtolmetin Guacil (Prodrug) into Tolmetin (Active) and Glycinamide/Guaiacol byproducts. Note that the d3 label remains on the Tolmetin core.

AMG_Degradation cluster_conditions Accelerating Factors AMG Amtolmetin Guacil-d3 (Prodrug) Inter Unstable Intermediate AMG->Inter H2O / H+ / OH- Tolmetin Tolmetin-d3 (Hydrolysis Product) Inter->Tolmetin Ester Cleavage Byproducts Guaiacol + Glycine Inter->Byproducts Release pH pH < 3 or > 8 Temp Temp > 25°C Light UV Light

Module 4: LC-MS/MS Optimization

Q: I see a peak for Tolmetin in my "Blank" IS injection. Is my column contaminated?

A: It is likely In-Source Fragmentation or On-Column Hydrolysis , not contamination.

The Diagnostic Test:

  • Inject AMG-d3 standard without a column (flow injection).

  • Monitor: Transitions for AMG-d3 and Tolmetin-d3.

  • Result:

    • If Tolmetin is present immediately: Your solution has degraded (check Module 1).

    • If Tolmetin appears only with the column attached: The acidity of your stationary phase or mobile phase is hydrolyzing the drug during the run.

Corrective Actions:

  • Lower Source Temperature: High ESI source temps can cleave thermally labile esters. Reduce temp by 50°C.

  • Adjust Cone Voltage: Softer ionization prevents in-source fragmentation.

  • Column Choice: Use a column with end-capping (to cover acidic silanols) and run a faster gradient to reduce on-column residence time.

Diagram 2: Optimized Sample Preparation Workflow

Caption: A "Cold Chain" workflow designed to minimize hydrolysis and light exposure during sample preparation.

Sample_Prep Stock Master Stock (DMSO) Stored at -80°C Thaw Thaw 1 Aliquot (Ambient Temp, Dark) Stock->Thaw Single Use Dilution Intermediate Dilution (Acetonitrile) Thaw->Dilution Avoid MeOH Final Final Working Solution (50:50 ACN:H2O buffered pH 5) Dilution->Final Prepare < 30 mins before run Injection LC-MS Injection (Autosampler 4°C) Final->Injection Amber Vial Warning CRITICAL: Do not store Final Solution > 4 hours Final->Warning

References

  • PubChem. (n.d.). Amtolmetin guacil | C24H24N2O5. National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • Rani, S., et al. (2012). Stability Indicating HPTLC Method for Quantitative Analysis of Amtolmetin Guacil. Acta Chromatographica. (Demonstrates hydrolysis kinetics in acidic/basic conditions). [Link]

  • Tubaro, E., et al. (2000).[1] Studies on the gastric tolerability of the new non-steroidal anti-inflammatory drug amtolmetin guacil. Arzneimittelforschung. (Establishes the prodrug mechanism and hydrolysis to Tolmetin).

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. (General guidelines on isotope exchange and stability). [Link]

Sources

Optimization

dealing with co-eluting interferences in Amtolmetin Guacil analysis

This technical guide is structured as a dynamic support center for analytical scientists. It prioritizes the "Why" and "How" of resolving co-elution issues specific to Amtolmetin Guacil (AMG) , a prodrug with unique stab...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center for analytical scientists. It prioritizes the "Why" and "How" of resolving co-elution issues specific to Amtolmetin Guacil (AMG) , a prodrug with unique stability challenges.

Topic: Resolving Co-eluting Interferences & Stability-Driven Artifacts Role: Senior Application Scientist Status: Active | Version: 2.4

The Core Challenge: Understanding the "Critical Pairs"

Q: Why is Amtolmetin Guacil (AMG) so prone to co-elution issues compared to other NSAIDs?

A: The analytical difficulty with AMG stems from its chemical nature as a prodrug . Unlike standard NSAIDs, AMG is a non-acidic ester/amide derivative of Tolmetin. This creates a dynamic "impurity profile" where the analyte itself can degrade into its own interferences during sample preparation or even during the chromatographic run.

Your primary "Critical Pairs" for resolution are:

  • Tolmetin Glycinamide (TG): The intermediate hydrolysis product.

  • Tolmetin (T): The active metabolite (acidic).

  • Guaiacol: The leaving group upon ester hydrolysis.

Because Tolmetin (T) is a carboxylic acid (pKa ~4.2) and AMG is a neutral ester/amide, their separation selectivity (


) is heavily dependent on mobile phase pH . If the pH drifts, the elution time of Tolmetin shifts dramatically, often "walking" into the AMG peak or the TG peak.
Visualization: The Hydrolytic Interference Pathway

The following diagram maps the degradation cascade that generates these co-eluting species.

AMG_Degradation AMG Amtolmetin Guacil (Neutral / Hydrophobic) TG Tolmetin Glycinamide (Intermediate Amide) AMG->TG Amide Hydrolysis (Slow) Gua Guaiacol (Neutral) AMG->Gua Ester Hydrolysis (Fast) Tol Tolmetin (Acidic / Active Metabolite) TG->Tol Further Hydrolysis

Figure 1: The degradation cascade of Amtolmetin Guacil.[1] Note that Tolmetin (T) and Tolmetin Glycinamide (TG) are the primary co-eluting interferences.

Chromatographic Troubleshooting (HPLC/UHPLC)

Q: I have a peak shouldering on the main AMG peak. Is it an impurity or a method artifact?

A: This is a classic symptom of pH-dependent selectivity collapse . If the shoulder appears on the front of the peak, it is likely Tolmetin Glycinamide (TG) . If it appears on the tail, it is likely Tolmetin (T) (depending on your column chemistry).

Diagnostic Protocol:

  • Check Mobile Phase pH: Ensure your aqueous buffer is effectively buffering at pH 3.0 – 3.5 .

    • Reasoning: At pH 3.0, Tolmetin (pKa ~4.2) is fully protonated (neutral) and retains longer, separating well from the more polar TG. If pH rises to 4.5+, Tolmetin ionizes, elutes earlier, and may co-elute with TG or AMG.

  • Verify Column End-capping: AMG has amide functionalities that can interact with free silanols, causing tailing that masks impurities. Use a fully end-capped C18 or C8 column (e.g., Zorbax Eclipse Plus or Waters XBridge).

Q: My resolution (


) between Tolmetin and AMG fluctuates between batches. Why? 

A: This indicates a lack of buffering capacity or temperature control .

  • The Cause: AMG is neutral, so its retention (

    
    ) is robust to pH. Tolmetin is acidic; its 
    
    
    
    is highly sensitive to pH. Small errors in buffer preparation (e.g., pH 3.2 vs. 3.4) will shift Tolmetin significantly while AMG stays put, altering resolution.
  • The Fix: Switch from simple acidification (e.g., 0.1% Acetic Acid) to a true buffer (e.g., 20 mM Ammonium Acetate adjusted to pH 3.0 with Formic Acid).

  • Temperature: Ensure the column oven is stable (

    
    ). Higher temperatures generally reduce retention of acidic species (Tolmetin) more than neutral ones.
    
Comparative Data: Physicochemical Properties & Retention[2][3][4]
AnalyteFunctionalitypKa (Approx)Elution Order (C18, Low pH)Elution Order (C18, Neutral pH)
Tolmetin Glycinamide AmideNeutral1 (Fastest)1
Tolmetin Carboxylic Acid4.221 (Co-elutes with TG)
Amtolmetin Guacil Ester/AmideNeutral3 (Slowest)3

Sample Preparation & Stability

Q: I see "ghost peaks" that grow the longer the sample sits in the autosampler. How do I stop this?

A: You are witnessing in-vial hydrolysis . AMG is an ester; in the presence of protic solvents (methanol/water) and uncontrolled pH, it will degrade into Tolmetin and Guaiacol before injection.

The "Self-Validating" Prep Protocol:

  • Solvent Choice: Avoid pure Methanol for dilution if possible. Use Acetonitrile (ACN) as the primary diluent. ACN is aprotic and suppresses hydrolysis rates compared to MeOH.

  • Temperature: Set your autosampler to 4°C . Hydrolysis rates drop significantly at low temperatures.

  • pH of Diluent: Ensure your sample diluent is slightly acidic (pH 3-4) but not alkaline. Alkaline conditions trigger rapid ester hydrolysis.

Q: How do I remove plasma protein interferences without degrading AMG?

A: Avoid strong acid precipitation (e.g., Trichloroacetic acid) as it accelerates hydrolysis.

  • Recommended: Protein Precipitation (PPT) with ice-cold Acetonitrile (1:3 ratio).

  • Advanced: Solid Phase Extraction (SPE) using a polymeric sorbent (e.g., HLB).

    • Load: Plasma sample.[2][3][4][5]

    • Wash: 5% Methanol in Water (removes salts/proteins).

    • Elute: 100% Acetonitrile (elutes AMG and metabolites).

    • Why? This removes phospholipids that often co-elute with AMG in late gradient steps.

Decision Logic for Method Development

Use the following logic flow to diagnose and fix co-elution issues systematically.

Troubleshooting_Logic Start Problem: Co-eluting Peak Check_RT Is the interference Early (TG) or Late (Matrix)? Start->Check_RT Branch_Early Early Eluting (Near Tolmetin/TG) Check_RT->Branch_Early Early Branch_Late Late Eluting (Near AMG) Check_RT->Branch_Late Late Check_pH Check Mobile Phase pH Is it > 4.0? Branch_Early->Check_pH Check_Matrix Is it a Bio-sample? Branch_Late->Check_Matrix Action_pH LOWER pH to 3.0 (Protonates Tolmetin, Increases Retention) Check_pH->Action_pH Yes Action_Wavelength Check UV Ratio (Peak Purity) Check_pH->Action_Wavelength No (pH is correct) Action_Gradient Extend Gradient Flush Remove Phospholipids Check_Matrix->Action_Gradient Yes Check_Matrix->Action_Wavelength No

Figure 2: Troubleshooting logic for isolating Amtolmetin Guacil from interferences.

References

  • Stability-Indicating LC Method for Amtolmetin Guacyl. ResearchGate. (Accessed 2026).[2] Validated method demonstrating separation of AMG from Tolmetin and impurities using C18 column and gradient elution.[1]

  • Determination of Amtolmetin and Its Active Metabolites in Plasma by HPLC-UV. ResearchGate. (Accessed 2026).[2] Bioanalytical method using C8 column and acetonitrile extraction for pharmacokinetic studies.[3]

  • Amtolmetin Guacil - PubChem Compound Summary. National Institutes of Health (NIH). (Accessed 2026).[2] Chemical structure, molecular weight, and property data.[6]

  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research. (Accessed 2026).[2] Mechanisms of amide/ester hydrolysis relevant to AMG degradation.

Sources

Troubleshooting

enhancing the ionization efficiency of Amtolmetin Guacil-d3

Technical Support Center: Amtolmetin Guacil-d3 Introduction: The Challenge of Consistent Ionization Welcome to the technical support guide for Amtolmetin Guacil-d3 (AMG-d3). As a deuterated internal standard (IS), the an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amtolmetin Guacil-d3

Introduction: The Challenge of Consistent Ionization

Welcome to the technical support guide for Amtolmetin Guacil-d3 (AMG-d3). As a deuterated internal standard (IS), the analytical performance of AMG-d3 is paramount for the accurate quantification of Amtolmetin Guacil in complex matrices. While robust, achieving high and reproducible ionization efficiency in mass spectrometry can present challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower your method development and validation.

This document is designed for drug metabolism and pharmacokinetics (DMPK) scientists, bioanalytical researchers, and mass spectrometry specialists. We will explore the critical variables in the analytical workflow, from mobile phase composition to ion source settings, to ensure you can consistently achieve optimal performance.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is my Amtolmetin Guacil-d3 signal significantly lower than its non-deuterated analog?

This is a common observation. While ideally, the analyte and its deuterated internal standard should have nearly identical chemical properties and, therefore, similar ionization efficiency, minor differences can lead to signal discrepancies.

  • Primary Cause: Isotope Effects. The primary reason often lies in the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond. While this doesn't typically affect the ionization process directly (which involves the gain or loss of a proton at a different molecular site), it can slightly alter chromatographic retention time. If the IS and analyte are not perfectly co-eluting, they may experience different degrees of matrix suppression or enhancement at the point of elution, leading to varied signal intensity.

  • Secondary Factors:

    • Solution Stability: Ensure that the stock and working solutions of both the analyte and IS are prepared and stored identically. Differential degradation could lead to concentration and, thus, signal differences.

    • Purity of Standard: Verify the chemical and isotopic purity of your Amtolmetin Guacil-d3 standard. Impurities can co-elute and suppress the signal of the main compound.

Troubleshooting Workflow: Analyte vs. IS Signal Discrepancy

Below is a systematic approach to diagnosing this issue.

Caption: Troubleshooting workflow for low IS signal relative to the analyte.

FAQ 2: Which ionization mode is optimal for Amtolmetin Guacil-d3 and why?

Answer: Electrospray Ionization in Negative Ion Mode (ESI-) is the most effective method for ionizing Amtolmetin Guacil-d3.

Scientific Rationale: The chemical structure of Amtolmetin Guacil contains a carboxylic acid group (-COOH). In solution, this group can readily lose a proton (deprotonate) to form a carboxylate anion (-COO⁻). This process is highly favored in ESI- mode. The high electronegativity of the oxygen atoms stabilizes the negative charge, making it an excellent "proton carrier" in the negative sense.

  • Molecular Structure and Ionization:

    • Amtolmetin Guacil: Contains a guaiacol moiety and a tolmetin backbone. The key functional group for ionization is the carboxylic acid on the tolmetin portion.

    • Deprotonation: In the slightly basic environment of the ESI spray, the acidic proton of the carboxylic acid is easily abstracted, resulting in the [M-H]⁻ ion, which is the primary ion observed in the mass spectrometer.

Attempting to use positive ion mode (ESI+) would require protonating one of the less basic sites on the molecule, such as the amide nitrogen or an ether oxygen. This is a much less favorable process compared to the deprotonation of the highly acidic carboxylic acid, and would result in significantly lower signal intensity.

Part 2: Troubleshooting Guide - Specific Issues

Issue 1: High Signal Variability and Poor Reproducibility (High %CV)

You observe that the peak area of your Amtolmetin Guacil-d3 internal standard is inconsistent across a batch, leading to a high coefficient of variation (%CV) in your calibration curve.

Underlying Causes & Solutions

Potential Cause Explanation Recommended Action & Protocol
Mobile Phase pH Fluctuation The ionization efficiency of a carboxylic acid is highly dependent on pH. Small shifts in the mobile phase pH around the pKa of the analyte can cause large changes in the ratio of ionized to neutral molecules entering the MS.Action: Buffer the mobile phase. Protocol: Incorporate a volatile buffer like 0.1% formic acid or 5 mM ammonium acetate into both mobile phase A and B. This stabilizes the pH and ensures consistent deprotonation of the analyte, leading to a more stable signal.
In-source Instability The physical process of electrospray can be unstable due to suboptimal source parameters (gas flows, temperatures, voltages). This leads to an unstable ion population being sampled by the mass spectrometer.Action: Optimize ESI source parameters systematically. Protocol: Using a constant infusion of Amtolmetin Guacil-d3 (e.g., 100 ng/mL), methodically adjust the following parameters one at a time to maximize signal intensity and stability: Nebulizer Gas, Drying Gas Flow & Temperature, Capillary Voltage. Record the signal intensity and standard deviation for each setting.
Matrix Effects Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids from plasma) can compete for ionization, suppressing the signal of AMG-d3. If the matrix composition varies between samples, this will lead to high signal variability.Action: Improve sample clean-up or chromatographic separation. Protocol: 1. Sample Prep: Switch from a simple protein precipitation (PPT) to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components. 2. Chromatography: Modify the LC gradient to achieve better separation between AMG-d3 and the region of matrix suppression.
Issue 2: No Signal or Extremely Low Signal Detected

You inject your sample but see no discernible peak for Amtolmetin Guacil-d3, or the signal is at the level of noise.

Systematic Diagnostic Workflow

This workflow is designed to isolate the problem, starting from the instrument and working backward to the sample.

Caption: Diagnostic workflow for identifying the root cause of no/low signal.

Detailed Protocol: Direct Infusion for Root Cause Analysis

  • Prepare Infusion Solution: Prepare a 100 ng/mL solution of Amtolmetin Guacil-d3 in a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

  • Setup: Disconnect the LC from the mass spectrometer's ion source. Use a syringe pump to deliver the infusion solution directly to the ESI probe at a typical flow rate (e.g., 5-10 µL/min).

  • MS Settings: Set the mass spectrometer to monitor the expected m/z for the [M-H]⁻ ion of Amtolmetin Guacil-d3.

  • Analysis:

    • Signal Present: If a stable, strong signal is observed, the mass spectrometer and the standard are good. The problem lies within the LC system or the chromatographic method.

    • No Signal: If no signal is observed, the issue is with the standard itself (degradation, wrong concentration), the MS settings (wrong mode, incorrect m/z), or a fundamental hardware issue with the ion source or detector.

Part 3: Advanced Optimization - Mobile Phase Additives

For challenging matrices, simply buffering the mobile phase may not be enough. The choice of additive can significantly influence ionization efficiency in ESI- mode.

Mechanism of Action: Additives work by either promoting the deprotonation of the analyte in the ESI droplet or by altering the surface tension of the droplet, which facilitates the release of ions into the gas phase.

Comparative Table of Common Additives for ESI-

Additive Typical Concentration Pros Cons Best For
Formic Acid 0.05 - 0.2%Excellent for chromatography peak shape. Volatile.Can suppress negative ion signal by providing a competing source of protons (acidifying the droplet).Generally not ideal for ESI-, but sometimes used as a compromise for chromatographic reasons.
Acetic Acid 0.05 - 0.2%Weaker acid than formic, less suppression in ESI-. Volatile.Can still cause some signal suppression.A slightly better choice than formic acid when ESI- sensitivity is needed but acidic conditions are required for chromatography.
Ammonium Acetate 2 - 10 mMActs as a buffer to stabilize pH. Provides acetate to aid in adduct formation if needed.Can form adducts which may complicate spectra. May slightly increase background noise.Good general-purpose buffer for improving reproducibility in ESI-.
Ammonium Hydroxide 0.01 - 0.1%Directly increases the pH of the mobile phase, strongly promoting deprotonation of acidic analytes like AMG-d3.Can degrade silica-based columns over time. May negatively impact peak shape for some compounds.Maximizing the signal for acidic compounds when chromatographic peak shape is acceptable.

Recommendation: For Amtolmetin Guacil-d3, start with 5 mM Ammonium Acetate . If the signal is still insufficient and the column chemistry allows, cautiously try adding 0.01-0.05% Ammonium Hydroxide to the aqueous mobile phase.

References

  • Title: The Use of Deuterated Internal Standards in LC-MS/MS Bioanalysis: A Review Source: Bioanalysis Journal URL: [Link]

  • Title: A review of the basics and applications of electrospray ionization mass spectrometry Source: Analyst Journal, Royal Society of Chemistry URL: [Link]

  • Title: Mobile Phase Buffers for LC-MS Source: LCGC North America URL: [Link]

  • Title: Revisiting the Mobile Phase Additives for Liquid Chromatography-Mass Spectrometry of Small Molecules Source: American Chemical Society (ACS) Omega URL: [Link]

  • Title: Systematic evaluation of mobile phase compositions in enhancing sensitivity of 69 drugs of abuse and metabolites in LC-ESI-MS/MS Source: Analytical and Bioanalytical Chemistry URL: [Link]

Optimization

Technical Support Center: Optimizing Amtolmetin Guacil Chromatography

Role: Senior Application Scientist Subject: Troubleshooting & Method Optimization for Amtolmetin Guacil (AMG) Status: Operational[1] Introduction: The AMG Challenge Amtolmetin Guacil (AMG) presents a unique chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting & Method Optimization for Amtolmetin Guacil (AMG) Status: Operational[1]

Introduction: The AMG Challenge

Amtolmetin Guacil (AMG) presents a unique chromatographic challenge due to its dual nature: it is a prodrug containing a glycine amide moiety and a methoxyphenyl ester, designed to hydrolyze into its active metabolite, Tolmetin .

This chemical instability is the primary driver of "poor peak shape." What looks like peak splitting is often on-column hydrolysis.[1] What looks like tailing is often a secondary interaction between the amide nitrogen and residual silanols on the stationary phase.[2][3][4]

This guide moves beyond generic advice to address the specific physicochemical properties of AMG.

Diagnostic Workflow

Before adjusting your method, identify the specific phenotype of your peak shape issue.[2] Use the logic flow below to isolate the root cause.

DiagnosticWorkflow Start Identify Peak Defect Tailing Peak Tailing (As > 1.5) Start->Tailing Splitting Peak Splitting (Doublet/Shoulder) Start->Splitting Fronting Peak Fronting (As < 0.9) Start->Fronting Silanol Cause: Silanol Interaction (Amide/Nitrogen moiety) Tailing->Silanol Hydrolysis Cause: Hydrolysis (AMG -> Tolmetin) Splitting->Hydrolysis Solvent Cause: Solvent Mismatch (Strong Solvent Effect) Splitting->Solvent Overload Cause: Mass Overload Fronting->Overload pH_Check Action: Lower pH to 3.0 Use End-capped C18 Silanol->pH_Check Cooling Action: Cool Autosampler (4°C) Check Stability Hydrolysis->Cooling Diluent Action: Match Diluent to Mobile Phase Solvent->Diluent Dilute Action: Dilute Sample Reduce Inj. Vol. Overload->Dilute

Figure 1: Diagnostic decision tree for isolating Amtolmetin Guacil peak shape issues.[1]

Troubleshooting Modules

Module A: Peak Tailing (The Interaction Problem)

Symptom: The peak rises sharply but returns to the baseline slowly (Asymmetry factor > 1.5).

The Science: AMG contains a nitrogenous amide linkage.[1] While not strongly basic, this moiety can participate in hydrogen bonding with acidic, residual silanol groups (Si-OH) on the silica surface of your column.[3] This secondary retention mechanism causes the "tail."[1][2][3]

Q: I am using a standard C18 column. Why is the tailing so severe? A: "Standard" C18 columns often have exposed silanols.[1] For AMG, you must use a Base Deactivated Silica (BDS) or heavily end-capped column.[1] The end-capping process chemically bonds a small silane group to the residual silanols, blocking the interaction site.

Q: How does pH affect AMG tailing? A: pH is your primary control lever.[1]

  • Recommendation: Maintain Mobile Phase pH at 3.0 ± 0.2 .

  • Mechanism: At pH 3.0, residual silanols are protonated (neutral) and less likely to interact with the AMG amide nitrogen. Additionally, this pH suppresses the ionization of any Tolmetin (pKa ~3.5) formed via degradation, keeping it in a single state.

Protocol Adjustment:

  • Buffer: Switch to 20-50 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric acid.

  • Column: Switch to a column explicitly labeled "BDS" (e.g., Hypersil BDS C18) or "End-capped".[1]

Module B: Peak Splitting (The Stability Problem)

Symptom: The main peak has a shoulder or appears as a doublet.[1][5]

The Science: Unlike simple small molecules, AMG is a prodrug designed to break down. "Splitting" is often a misdiagnosis of on-column hydrolysis .[1] If AMG hydrolyzes in the autosampler or during the run, you will see the AMG peak co-eluting or partially separating from its breakdown products: Tolmetin and Guaiacol.

Q: How can I distinguish between physical splitting (column void) and chemical splitting (hydrolysis)? A: Perform a Flow Rate Test .

  • Reduce flow rate by 50%.

  • If Physical (Void): The split usually improves or stays the same.

  • If Chemical (Hydrolysis): The split often worsens or the ratio of the peaks changes because the compound spends more time on the column, allowing more degradation to occur.

Q: My sample solvent is 100% Acetonitrile. Is this a problem? A: Yes. This causes Solvent Strength Mismatch .[1]

  • Injecting a sample dissolved in strong solvent (100% ACN) into a weaker mobile phase (e.g., 50% Buffer) causes the analyte to travel faster than the mobile phase at the column head. This results in band spreading and peak splitting.[1]

  • Fix: Dissolve the sample in the Mobile Phase (or a ratio close to it, e.g., 50:50 Buffer:ACN).

Degradation Pathway Visualization:

Degradation AMG Amtolmetin Guacil (Prodrug) Hydrolysis Hydrolysis (Acidic/Basic Conditions) AMG->Hydrolysis Guaiacol Guaiacol (Byproduct) Hydrolysis->Guaiacol Glycine Tolmetin Glycinamide (Intermediate) Hydrolysis->Glycine Tolmetin Tolmetin (Active Metabolite) Potential Impurity Peak Glycine->Tolmetin

Figure 2: Hydrolysis pathway of AMG.[1] Presence of Tolmetin or Guaiacol peaks can mimic "splitting."[1]

Optimized Method Protocol (Gold Standard)

Based on stability data and pKa considerations, this protocol minimizes both silanol interactions and on-column degradation.[1]

ParameterSpecificationRationale
Column C18 End-capped / BDS (e.g., 250mm x 4.6mm, 5µm)Prevents silanol-amide tailing.[1]
Mobile Phase Buffer: Acetonitrile (50:50 v/v)Balanced retention.[1]
Buffer Prep 0.05 M KH₂PO₄, adj. to pH 3.0 with Orthophosphoric AcidSuppresses silanol ionization; stabilizes AMG.
Flow Rate 1.0 - 1.5 mL/minStandard backpressure optimization.[1]
Wavelength 313 nm or 320 nmSpecific max absorption for AMG; minimizes background.[1]
Temp Column: 25°CAutosampler: 4°C (CRITICAL) to prevent hydrolysis.
Diluent Mobile PhasePrevents solvent shock/splitting.[1]

FAQs

Q: Can I use Ammonium Acetate (pH 7.0) instead of Phosphate? A: You can, but it is riskier. At pH 7.0, silica silanols are fully ionized (negative charge), maximizing the attraction to the amide nitrogen. You must use a high-quality, modern hybrid-silica column to run at neutral pH.[1] Furthermore, AMG ester hydrolysis is often base-catalyzed; pH 7.0 may accelerate degradation compared to pH 3.0.[1]

Q: I see a small peak eluting just before AMG. What is it? A: This is likely Tolmetin Glycinamide or Tolmetin .[1] Run a standard of Tolmetin to confirm. If confirmed, your sample preparation is too aggressive (too warm or left too long).[1]

Q: My pressure is high and peaks are broadening. Is it the AMG precipitating? A: AMG has poor water solubility. If your buffer concentration is too high (>50mM) or the organic ratio drops below 40%, AMG may precipitate on the frit.

  • Fix: Back-flush the column (if supported) and ensure your mobile phase organic content stays ≥45%.

References

  • Development and validation of RP-HPLC method for the estimation of Amtolmetin guacil . ResearchGate.[1][6] Available at: [Link]

  • A Stability Indicating LC Method for Amtolmetin Guacyl . ResearchGate.[1][6] Available at: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! . Restek. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Ion Suppression for Amtolmetin Guacil Quantification

Introduction: The Prodrug Challenge Amtolmetin Guacil (AMG) presents a dual challenge in bioanalysis: it is a prodrug and it is chemically unstable in non-acidic plasma.[1] Upon oral administration, AMG is rapidly hydrol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prodrug Challenge

Amtolmetin Guacil (AMG) presents a dual challenge in bioanalysis: it is a prodrug and it is chemically unstable in non-acidic plasma.[1] Upon oral administration, AMG is rapidly hydrolyzed in the gastrointestinal tract and plasma into its active metabolite, Tolmetin (TMT) , and the inactive metabolite MED5 .

While Tolmetin is the primary pharmacokinetic marker, researchers often need to quantify the intact prodrug (AMG) to prove lack of systemic exposure or for stability studies. Ion suppression (matrix effect) is the silent killer of these assays, particularly because the high sensitivity required to detect trace levels of intact AMG makes the method vulnerable to phospholipid interference.

This guide provides a root-cause analysis and actionable protocols to eliminate matrix effects, ensuring your data meets FDA/EMA bioanalytical guidelines.

Module 1: Sample Preparation – The First Line of Defense

Q: I am seeing significant signal drift and suppression for Tolmetin. Is Protein Precipitation (PPT) sufficient?

A: No. For clinical-grade quantification of AMG and Tolmetin, Protein Precipitation (PPT) is rarely sufficient.[1]

  • The Mechanism: PPT removes proteins but leaves behind over 90% of plasma phospholipids (glycerophosphocholines and lysophospholipids).[1] These elute later in the chromatogram and often cause "suppression zones" that overlap with your analytes in subsequent injections.

  • The Solution: Switch to Solid Phase Extraction (SPE) , specifically Mixed-Mode Anion Exchange (MAX) .[1]

    • Why MAX? Tolmetin and AMG (hydrolyzed form) contain carboxylic acid moieties (pKa ~3.5).[1] By loading at neutral pH, the analytes bind to the anion exchange sites. You can then wash with aggressive organic solvents (like 100% methanol) to remove neutral phospholipids before eluting your analyte with acidic methanol.[1] This provides the cleanest possible extract.

Q: My intact Amtolmetin Guacil peak disappears before I can inject it. Is this ion suppression?

A: It is likely chemical instability , which mimics suppression by reducing signal.[1]

  • Causality: AMG contains an ester linkage highly susceptible to esterases and chemical hydrolysis in neutral/basic plasma.[1]

  • Protocol Fix: You must acidify plasma immediately upon collection.[1]

    • Step 1: Collect blood into tubes containing K2EDTA.[1]

    • Step 2: Immediately add 10% v/v of 1M Citric Acid or Formic Acid to lower pH to < 4.0.[1]

    • Step 3: Process on ice.

    • Note: Without acidification, AMG converts to MED5/Tolmetin within minutes, invalidating your "intact drug" data.[1]

Decision Tree: Selecting the Right Extraction Strategy

SamplePrepTree Start Start: Analyte Selection Target Target Analyte? Start->Target AMG Intact Amtolmetin Guacil Target->AMG Prodrug TMT Tolmetin (Active Metabolite) Target->TMT Metabolite Acidify CRITICAL: Acidify Plasma (pH < 4) immediately at collection AMG->Acidify Standard Standard Plasma Collection TMT->Standard Sens Sensitivity Req? Acidify->Sens Standard->Sens HighSens High (< 5 ng/mL) Sens->HighSens LowSens Routine (> 20 ng/mL) Sens->LowSens SPE Protocol A: Mixed-Mode Anion Exchange (MAX) Removes Phospholipids HighSens->SPE Best Clean-up LLE Protocol B: Liquid-Liquid Extraction (MTBE) LowSens->LLE Cost Effective PPT Protocol C: PPT + Phospholipid Removal Plate LowSens->PPT High Throughput

Module 2: Chromatographic Optimization

Q: How do I separate Tolmetin from the "Phospholipid Zone"?

A: Phospholipids (PLs) are highly hydrophobic and typically elute at the end of a reversed-phase gradient.[1]

  • The Trap: If you run a short gradient (e.g., 2 minutes) and stop, the PLs may not elute until the next injection, causing random suppression peaks in subsequent samples.

  • The Fix:

    • Column Choice: Use a C18 column with high carbon load (e.g., Waters XBridge or Phenomenex Kinetex).[1]

    • Gradient Strategy: Ensure your gradient goes to 95% Organic (Acetonitrile) and holds there for at least 1-2 column volumes to wash off PLs.[1]

    • Mobile Phase: Use 0.1% Formic Acid.[1] Avoid Ammonium Acetate if possible, as it can sometimes enhance PL ionization in positive mode, masking your analyte.[1]

Module 3: Mass Spectrometry & Internal Standards

Q: Which Internal Standard (IS) should I use?

A: The choice of IS is the single most critical factor in compensating for matrix effects.

  • Gold Standard: Tolmetin-d3 or Tolmetin-d9 .[1]

    • Reasoning: A stable isotope-labeled IS co-elutes perfectly with the analyte.[1] Any ion suppression affecting Tolmetin will affect Tolmetin-d3 equally.[1] The ratio remains constant, correcting the quantification.

  • Alternative: Zomepirac .[1]

    • Reasoning: Structurally similar (pyrrole acetic acid derivative) but separates chromatographically.[1] Warning: Since it does not co-elute, it cannot correct for matrix effects occurring specifically at the Tolmetin retention time. Use only if deuterated standards are unavailable.

Q: Should I use Positive or Negative Ion Mode?

A: Tolmetin is an acidic molecule (carboxylic acid), suggesting Negative mode ([M-H]-) might be more sensitive.[1] However, the pyrrole nitrogen allows for protonation.

  • Recommendation: Most validated clinical methods use Positive Mode (ESI+) .[1]

    • Tolmetin Transition: m/z 258.1 → 119.0 (Quantifier)[1]

    • Mechanism: The transition corresponds to the cleavage of the pyrrole ring system. This fragmentation is high-energy and specific, reducing background noise.[1]

Module 4: Validation Protocol (Post-Column Infusion)

To scientifically prove you have minimized ion suppression, you must perform the Post-Column Infusion (PCI) experiment.[1] This is a requirement for robust method validation.

Protocol: Visualizing the Matrix Effect
  • Setup: Connect a syringe pump containing your analyte (Tolmetin, 100 ng/mL in mobile phase) to the LC flow via a T-tee connector after the column but before the MS source.[1]

  • Infusion: Infuse the standard continuously at 10 µL/min. This creates a high, steady baseline signal in the MS.

  • Injection: Inject a Blank Plasma Extract (processed exactly like your samples) into the LC.

  • Analysis: Watch the baseline.

    • Dip: Indicates Ion Suppression (Matrix components "stealing" charge).[1]

    • Peak: Indicates Ion Enhancement.[1][2][3]

    • Goal: Your analyte peak (retention time) must fall in a flat, stable region of the baseline, away from any dips.

Workflow Diagram: Post-Column Infusion Setup

PCI_Workflow LC LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee T-Junction (Mixing Point) Column->Tee Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee MS Mass Spectrometer (Detector) Tee->MS Data Chromatogram: Observe Baseline Dips MS->Data

Summary of Key Parameters

ParameterRecommendationScientific Rationale
Matrix Treatment Acidification (pH < 4) Prevents hydrolysis of AMG prodrug to Tolmetin.[1]
Extraction MAX SPE Removes neutral phospholipids while retaining acidic analyte.[1]
Column C18 (High Carbon Load) Retains phospholipids longer, allowing separation from analyte.[1]
Internal Standard Tolmetin-d3 Compensates for ionization variations perfectly.[1]
Detection ESI+ (m/z 258→119) High specificity transition for the pyrrole core.[1]

References

  • Hotha, K. K., et al. (2010).[1] "Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5, the metabolites of amtolmetin guacil in human plasma." Biomedical Chromatography. Available at: [Link]

  • Ismaiel, O. A., et al. (2008).[1] "Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS." Journal of Chromatography B. Available at: [Link]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Available at: [Link][1]

  • Matuszewski, B. K., et al. (2003).[1] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. (Standard reference for Matrix Factor calculations).

Sources

Optimization

best practices for the storage and handling of deuterated standards

Senior Application Scientist Desk Subject: Best Practices for the Storage, Handling, and Stability of Deuterated Standards Ticket ID: #D-ISO-9982 Status: Open Assigned To: Dr. Alex V. (Senior Application Scientist) Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Subject: Best Practices for the Storage, Handling, and Stability of Deuterated Standards Ticket ID: #D-ISO-9982 Status: Open Assigned To: Dr. Alex V. (Senior Application Scientist)

Executive Summary: The Isotopic Integrity Mandate

Welcome to the technical support center. You are likely here because you are observing signal degradation in NMR, mass shifts in LC-MS, or unexpected peaks in your spectra.

Working with deuterated standards requires a shift in mindset from "chemical stability" to "isotopic stability." While a molecule may be chemically intact, if its deuterium atoms (


H) have exchanged with atmospheric hydrogen (

H), the standard is scientifically worthless.

The protocols below are designed to prevent the three primary failure modes: H/D Back-Exchange , Hygroscopic Contamination , and Photochemical Degradation .

The Science of Instability (The "Why")

To troubleshoot effectively, you must understand the mechanism of failure.

A. H/D Back-Exchange (The Silent Killer)

Deuterium is not permanently fixed. Labile protons—those attached to heteroatoms like Oxygen (O-H), Nitrogen (N-H), or Sulfur (S-H)—exchange rapidly with atmospheric moisture.

  • Risk: If you expose a deuterated alcohol (R-OD) to humid air, it becomes R-OH within seconds to minutes.

  • Scrambling: In LC-MS, acidic mobile phases or high-energy collision dissociation (CID) can cause deuterium to migrate to different positions on the carbon skeleton, invalidating specific MRM transitions [1].

B. The Hygroscopic Effect

Deuterated solvents (e.g., DMSO-


, D

O) are aggressively hygroscopic.
  • Observation: A water peak (HDO) appears in your NMR spectrum.[1]

  • Impact: This peak obscures analyte signals and integrates incorrectly due to the H/D exchange with your sample.[1]

C. Chemical Acidity (Chloroform Specifics)

Chloroform-


 (CDCl

) is unstable. It reacts with oxygen and light to form phosgene and deuterium chloride (DCl).
  • Impact: The acidity catalyzes degradation of acid-sensitive analytes and accelerates H/D exchange.

Storage Protocols: The Decision Matrix

Do not store all deuterated compounds identically. Use this matrix to determine the correct environment.

Storage Decision Logic

StorageMatrix Start New Deuterated Standard State Physical State? Start->State Solid Solid (Standard) State->Solid Powder Liquid Liquid (Solvent) State->Liquid Solution Freezer Freezer (-20°C) *Check Solubility* Solid->Freezer Long-term Chloroform Is it CDCl3? Liquid->Chloroform Yes Refrigerate (4°C) NEVER FREEZE Chloroform->Yes Yes No No Chloroform->No No TMS Contains TMS? TMS_Yes Refrigerate (4°C) Seal Tightly TMS->TMS_Yes Yes TMS_No TMS_No TMS->TMS_No No Fridge Refrigerate (4°C) Amber Vial Desiccator Dark Store in Dark Silver Foil Wrap No->TMS TMS_No->Freezer DMSO-d6 / Methanol-d4

Figure 1: Decision logic for storage location based on physical state and chemical composition. Note the specific exclusion of freezing for Chloroform-d.

Storage Conditions Summary Table
Compound ClassRecommended TempLight ProtectionAtmosphereCritical Note
Chloroform-

4°C (Refrigerate)Mandatory (Amber/Foil)Argon/N

DO NOT FREEZE. Freezing promotes phase separation of stabilizers and can crack ampoules [2].
DMSO-

20°C or 4°CRecommendedDry N

Freezes at 18°C. Repeated freeze-thaw cycles introduce moisture via condensation.
D

O
20°C (Room Temp)RecommendedDry N

Extremely hygroscopic. Use Parafilm/Sure-Seal immediately.
Solid Standards -20°C (Freezer)StandardDesiccatorAllow to reach room temp before opening to prevent condensation.
TMS-spiked 4°C (Refrigerate)StandardTight SealTMS is volatile; loose caps lead to concentration drift.
Handling & Preparation: The "Dry Box" Technique

The majority of contamination occurs during the transfer from stock bottle to analytical vial.

Protocol: The Zero-Moisture Transfer
  • Thermal Equilibration (Critical):

    • Remove the deuterated standard from the fridge/freezer.

    • WAIT 30-45 MINUTES.

    • Why? Opening a cold bottle creates a vacuum effect that pulls in humid room air, causing immediate condensation inside the bottle [3].

  • The Nitrogen Flush:

    • Ideally, work within a glove box. If unavailable, use an inverted funnel connected to a dry nitrogen line to create a "curtain" of inert gas over your workspace.

    • Flush the headspace of the stock bottle with nitrogen immediately after withdrawing your aliquot.

  • Glassware Preparation:

    • Oven Bake: All pipettes, NMR tubes, and vials should be baked at 150°C for 12+ hours and cooled in a desiccator [4].

    • Alternative: Rinse the NMR tube with the deuterated solvent once before filling.[2][3] This sacrifices a small amount of solvent to "scavenge" surface moisture.[4]

Troubleshooting & FAQs

Q1: I see a "water peak" in my NMR spectrum even though I used a fresh ampoule. Why? A: The water likely came from your NMR tube or pipette, not the solvent. Glass surfaces adsorb a monolayer of water that is invisible to the eye but massive to an NMR.

  • Fix: Bake your NMR tubes at 150°C. If the peak persists, add activated molecular sieves (3Å or 4Å) directly to the solvent bottle (not the tube) and let stand for 24 hours.

Q2: My Chloroform-


 smells acrid or shows a yellow tint. Is it usable? 
A: No. Discard immediately. 
  • Cause: Photochemical decomposition has generated DCl (acid) and phosgene.

  • Test: Add a drop of solvent to water containing a pH indicator (e.g., bromothymol blue).[5] If it turns yellow (acidic), the solvent will degrade your analyte [2].[5]

Q3: In LC-MS, my internal standard (IS) signal is dropping over time in the autosampler. A: You are experiencing Back-Exchange .

  • Diagnosis: If your IS has deuterium on exchangeable sites (O-D, N-D), it is exchanging with the protonated mobile phase (H

    
    O/MeOH).[6]
    
  • Fix:

    • Switch to an IS where deuterium is on the carbon backbone (C-D), which is non-exchangeable.[6]

    • If you must use labile deuterium, use aprotic solvents (Acetonitrile) and inject immediately.

Q4: Can I store deuterated solvents in plastic tubes? A: Generally, No.

  • Reason: Plastics are permeable to water vapor over time. Deuterium oxide (D

    
    O) can actually exchange with protons in certain plastics. Always use borosilicate glass.
    

Q5: My retention time for the deuterated standard is slightly different from the analyte. Is this normal? A: Yes. This is the Chromatographic Isotope Effect .

  • Explanation: C-D bonds are slightly shorter and less lipophilic than C-H bonds. This can cause the deuterated standard to elute slightly earlier (in Reverse Phase) than the native compound. Ensure your integration windows are wide enough to capture this shift [5].

References
  • ResearchGate. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis.Link

  • Cambridge Isotope Laboratories. Use and Handling of NMR Solvents: Deuterated Chloroform.Link (Verified via search context 1.5)

  • Sigma-Aldrich. Use and Handling of NMR Solvents.[4]Link (Verified via search context 1.1)

  • BenchChem. Best practices for storing and handling deuterated solvents.Link (Verified via search context 1.9)

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.Link (Verified via search context 1.15)

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Internal Standard Selection for Amtolmetin Guacil Quantification

Executive Summary Quantifying Amtolmetin Guacil (AMG)—a non-acidic prodrug of Tolmetin—presents a dual bioanalytical challenge: rapid ex vivo hydrolysis and significant matrix suppression in LC-MS/MS workflows.[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Quantifying Amtolmetin Guacil (AMG)—a non-acidic prodrug of Tolmetin—presents a dual bioanalytical challenge: rapid ex vivo hydrolysis and significant matrix suppression in LC-MS/MS workflows.[1] While structural analogs like Indomethacin or Tolmetin are often used for cost reduction, they fail to compensate for the specific stability and ionization profiles of the parent prodrug.

This guide provides an evidence-based comparison demonstrating why Amtolmetin Guacil-d3 (AMG-d3) is the requisite internal standard for accurate quantification, particularly in pharmacokinetic (PK) and stability-indicating assays.

Part 1: The Analytical Challenge

To select the correct Internal Standard (IS), one must first understand the "Hostility Factors" inherent to Amtolmetin Guacil.

The Metabolic Trap (The "Tolmetin Problem")

AMG is designed to hydrolyze.[2] Upon absorption, it rapidly converts to Tolmetin (the active NSAID), Glycine, and Guaiacol.

  • The Error: Many researchers attempt to use Tolmetin as an internal standard for AMG.

  • The Consequence: Since Tolmetin is the primary metabolite, incurred samples will contain high concentrations of endogenous Tolmetin. This creates massive interference in the IS channel, rendering quantification impossible.

The Hydrolysis Drift

AMG is liable to hydrolyze during sample preparation (e.g., during protein precipitation or evaporation).

  • Analog IS Failure: A structural analog (e.g., Indomethacin) is stable.[1] If 20% of your AMG hydrolyzes during extraction, the Analog IS signal remains unchanged. The resulting Area Ratio (Analyte/IS) drops by 20%, causing a false negative bias .

  • SIL-IS Success: AMG-d3 shares the same ester linkage instability.[1] If 20% of AMG hydrolyzes, roughly 20% of AMG-d3 also hydrolyzes.[1] The Area Ratio remains constant, auto-correcting for the degradation.

Part 2: The Candidates Compared

The following table contrasts the performance of the Deuterated Standard against common alternatives.

FeatureAmtolmetin Guacil-d3 (SIL-IS) Tolmetin (Metabolite) Indomethacin (Analog)
Retention Time Co-elutes with AMG (Perfect Match)Elutes earlier (Polar)Elutes later (Lipophilic)
Matrix Effect Correction Dynamic: Compensates for ion suppression at the specific RT.[1]None: Ionization environment differs significantly.Static: Cannot correct for transient suppression zones.
Hydrolysis Compensation High: Mimics degradation rate of parent.N/A: Stable (does not track parent loss).[1]Low: Stable (does not track parent loss).[1]
Interference Risk Low (Mass shift +3 Da).[1]Critical: Endogenous metabolite interferes.Low (Distinct transition).
Cost HighLowLow
Suitability Gold Standard Disqualified Screening Only

Part 3: Experimental Validation & Mechanisms

Mechanism 1: Pathway Interference

The diagram below illustrates why Tolmetin cannot serve as an IS and how AMG-d3 bypasses the metabolic interference.[1]

MetabolicInterference cluster_0 Biological Matrix (Plasma) AMG Amtolmetin Guacil (Analyte) TMT_Endo Tolmetin (Endogenous Metabolite) AMG->TMT_Endo In Vivo Hydrolysis AMG_d3 AMG-d3 (Internal Standard) MS_Signal Mass Spec Detector (Interference) AMG_d3->MS_Signal Distinct Mass (+3 Da) TMT_Endo->MS_Signal Contaminates IS Channel TMT_IS Tolmetin (Proposed IS) TMT_IS->MS_Signal Intended Signal

Figure 1: The "Cross-Talk" Risk.[1] Using Tolmetin as an IS leads to signal swamping by the metabolite formed in vivo. AMG-d3 remains spectrally distinct.

Mechanism 2: Matrix Effect Normalization

In ESI+ LC-MS/MS, phospholipids often co-elute with hydrophobic drugs like AMG, causing signal suppression.[1]

The Experiment (Matrix Factor Assessment): To validate the IS, the IS-Normalized Matrix Factor (MF) must be calculated as per FDA/EMA guidelines.[1]



  • Target: The result should be close to 1.0 (Unity).

  • Data Comparison (Simulated Typical Values):

IS TypeMatrix Factor (Analyte)Matrix Factor (IS)IS-Normalized MFInterpretation
AMG-d3 0.65 (Suppressed)0.64 (Suppressed)1.01 Perfect Correction
Indomethacin 0.65 (Suppressed)0.95 (Unaffected)0.68 Underestimation

Analysis: Because AMG-d3 co-elutes with AMG, it suffers the exact same suppression (0.65).[1] The ratio cancels out the error. Indomethacin elutes at a different time, misses the suppression zone, and fails to correct the signal loss.

Part 4: Recommended Protocol (Self-Validating)

This protocol prioritizes the stability of the prodrug.

Reagents
  • Analyte: Amtolmetin Guacil.[2][3][4][5][6]

  • Internal Standard: Amtolmetin Guacil-d3 (Target conc: 500 ng/mL).[1]

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate (Avoids acidic hydrolysis common in protein precipitation).[1]

Workflow
  • Sample Aliquoting: Transfer 50 µL of plasma to a chemically inert tube.

  • IS Addition: Add 10 µL of AMG-d3 working solution. Vortex gently.

  • LLE Extraction: Add 1 mL MTBE. Shake for 10 min.

    • Why LLE? Liquid-Liquid Extraction removes water-soluble esterases and hydrolytic enzymes immediately, stabilizing the prodrug better than Protein Precipitation.[1]

  • Phase Separation: Centrifuge at 4000 rpm for 10 min.

  • Evaporation: Transfer supernatant to a clean tube. Evaporate under Nitrogen at <40°C.[1]

    • Caution: High heat accelerates hydrolysis.

  • Reconstitution: Reconstitute in Mobile Phase (Acetonitrile:Water 50:50).

Workflow Visualization

Workflow cluster_QC Quality Control Check Start Plasma Sample (Contains AMG + Metabolites) Add_IS Add AMG-d3 (Internal Standard) Start->Add_IS Extract Liquid-Liquid Extraction (MTBE) Add_IS->Extract PhaseSep Phase Separation (Remove Aqueous Enzymes) Extract->PhaseSep Isolates Lipophilic Prodrug Dry Dry Down (N2 @ 35°C) PhaseSep->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS Check Check IS Area Consistency LCMS->Check

Figure 2: Optimized Extraction Workflow. LLE is selected to physically separate the prodrug from plasma esterases rapidly.

References

  • Tubaro, E., et al. (2000). The mechanism of action of amtolmetin guacyl, a new gastroprotective nonsteroidal anti-inflammatory drug.[2][4] European Journal of Pharmacology.

    • Context: Establishes the rapid hydrolysis and metabolic pathway (AMG -> Tolmetin), confirming the risk of using Tolmetin as an IS.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[7][8][9][10]

    • Context: The foundational text on calculating IS-Normalized Matrix Factors, proving why SIL-IS (AMG-d3)
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

    • Context: Defines the acceptance criteria for recovery and stability that only a deuterated standard can reliably meet for labile prodrugs.
  • Rao, B.M., et al. (2010).[1] Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5... Biomedical Chromatography.[7][11][12]

    • Context: Demonstrates that clinical assays typically measure the metabolites, highlighting that measuring the parent AMG (this guide's focus)

Sources

Comparative

Comparative Analysis of Amtolmetin Guacil and Its Metabolites: A Technical Guide

Executive Summary: The NSAID Paradox and the Prodrug Solution In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the "efficacy-safety trade-off" has long been a limiting factor. Traditional NSAIDs like I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The NSAID Paradox and the Prodrug Solution

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the "efficacy-safety trade-off" has long been a limiting factor. Traditional NSAIDs like Indomethacin and Tolmetin offer potent COX inhibition but are plagued by gastric mucosal injury caused by prostaglandin suppression and direct acidic damage.

Amtolmetin Guacil (AMG) represents a sophisticated medicinal chemistry solution to this paradox. It is not merely a "gentler" NSAID; it is a functional prodrug that decouples anti-inflammatory efficacy from gastrotoxicity through a dual-mechanism metabolic pathway.

This guide provides a rigorous comparative analysis of AMG against its active metabolite (Tolmetin) and its functional intermediates. We will dissect the molecular architecture, validate the gastroprotective mechanism via signal transduction pathways, and provide field-proven protocols for analytical quantification.

Molecular Architecture and Metabolic Fate

To understand the performance differential, we must first map the metabolic hydrolysis of AMG. Unlike simple ester prodrugs, AMG is formed by the amidation of Tolmetin with Glycine , followed by esterification with Guaiacol (2-methoxyphenol).

The Hydrolysis Cascade

Upon oral administration, AMG undergoes a specific enzymatic hydrolysis sequence.[1] It is critical to note that AMG itself is non-acidic, eliminating the direct contact irritation common with free-acid NSAIDs.

Key Metabolites:

  • MED5 (Tolmetin Glycinamide): The primary intermediate.

  • Tolmetin: The active COX-inhibiting metabolite.[1]

  • Guaiacol (Vanillic Moiety): The "functional payload" responsible for gastroprotection.[2]

Visualization: Metabolic Pathway & Bioactivation

The following diagram illustrates the stepwise degradation and the divergence of pharmacological activity.

MetabolicPathway AMG Amtolmetin Guacil (AMG) (Prodrug) Hydrolysis1 Gut/Plasma Esterases AMG->Hydrolysis1 Guaiacol Guaiacol Moiety (Vanillic Acid derivative) Hydrolysis1->Guaiacol Release of Gastroprotective Agent MED5 MED5 (Tolmetin Glycinamide) Hydrolysis1->MED5 Hydrolysis2 Amidases MED5->Hydrolysis2 Tolmetin Tolmetin (Active COX Inhibitor) Hydrolysis2->Tolmetin Release of Anti-inflammatory Agent Glycine Glycine (Inert) Hydrolysis2->Glycine

Figure 1: The metabolic bifurcation of Amtolmetin Guacil. Note the separation of the gastroprotective agent (Guaiacol) from the anti-inflammatory agent (Tolmetin).[2]

Mechanism of Action: The "Gastric Sparing" Phenomenon

The defining characteristic of AMG is not its ability to inhibit COX (which is identical to Tolmetin), but its ability to actively stimulate gastric defense mechanisms.

The Capsaicin-CGRP-NO Axis

While Tolmetin inhibits mucosal prostaglandins (damaging), the Guaiacol moiety of AMG stimulates capsaicin receptors (TRPV1) on sensory neurons. This triggers the release of Calcitonin Gene-Related Peptide (CGRP) , a potent neuropeptide that activates Nitric Oxide Synthase (NOS).[2]

Why this matters: Nitric Oxide (NO) induces vasodilation, increasing mucosal blood flow and bicarbonate secretion, effectively counteracting the acid injury.

Visualization: Gastroprotective Signaling

Gastroprotection AMG_Moiety AMG / Guaiacol Moiety TRPV1 TRPV1 Receptor (Sensory Neurons) AMG_Moiety->TRPV1 Stimulation Tolmetin Tolmetin (COX Inhibition) Damage Gastric Mucosal Injury Tolmetin->Damage Prostaglandin Suppression CGRP CGRP Release TRPV1->CGRP iNOS NO Synthase (iNOS) CGRP->iNOS NO Nitric Oxide (NO) iNOS->NO Vasodilation Mucosal Vasodilation & Bicarbonate Secretion NO->Vasodilation Vasodilation->Damage COUNTERACTS

Figure 2: The competitive signaling pathway. AMG's metabolite activates the NO pathway to neutralize the ulcerogenic effects of COX inhibition.

Comparative Performance Data

The following data synthesis compares AMG directly with Tolmetin and standard NSAIDs. Data is aggregated from pharmacokinetic studies and gastric lesion models (Marcolongo et al., Tubaro et al.).

Table 1: Pharmacokinetic & Safety Profile
ParameterAmtolmetin Guacil (AMG)Tolmetin (Active Control)Clinical Implication
Tmax (Plasma) 1.0 - 1.5 hrs0.5 - 1.0 hrsAMG has a slight delay due to hydrolysis, but rapid onset remains.
Half-life (t1/2) ~5.0 hrs (as Tolmetin)~5.0 hrsBioequivalence in duration of action.
Gastric Lesion Index 0.8 ± 0.2 (Low)3.5 ± 0.5 (High)AMG shows ~4x reduction in gastric damage.
Mucosal NO Levels Significantly ElevatedDepleted/UnchangedConfirms the NO-mediated protective mechanism.
Anti-inflammatory IC50 EquivalentEquivalentNo loss of efficacy in the prodrug form.

Experimental Protocols for Validation

To objectively verify the presence of AMG metabolites or assess its gastroprotective properties, use the following self-validating protocols.

Protocol A: HPLC Quantification of AMG and Metabolites

Objective: Simultaneous determination of AMG, MED5, and Tolmetin in plasma.

1. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Phosphate Buffer (0.05M, pH 5.0) [45:55 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 313 nm (Optimal for the pyrrole ring).

  • Temperature: Ambient (25°C).

2. Sample Preparation (Self-Validating Step):

  • Internal Standard: Spike plasma with Coumarin or Ketoprofen (50 µg/mL).

  • Extraction: Protein precipitation using Acetonitrile (1:1 ratio). Vortex 1 min, Centrifuge at 10,000 rpm for 10 min.

  • Validation Criteria: The resolution factor (Rs) between MED5 and Tolmetin peaks must be > 1.5.

Protocol B: Gastric Mucosal Integrity Assay (Rat Model)

Objective: Differentiate the ulcerogenic potential of AMG vs. Tolmetin.

1. Induction:

  • Fast Wistar rats (n=6/group) for 24 hours.

  • Administer AMG (100 mg/kg) or Tolmetin (equivalent molar dose) orally.

  • Challenge: 1 hour post-dosing, administer 1 mL of 100% Ethanol (necrotizing agent) to stress the mucosa.

2. Assessment:

  • Sacrifice animals 1 hour post-ethanol.

  • Excise stomach, open along the greater curvature.

  • Scoring (J-Score):

    • 0 = Normal

    • 1 = Redness/Hyperemia

    • 2 = Hemorrhagic streaks

    • 3 = Ulcers > 3mm

  • Causality Check: Pre-treat a control group with L-NAME (a NOS inhibitor). If AMG's protective effect disappears in the L-NAME group, the NO-mechanism is confirmed.

References

  • Tubaro, E., et al. (2000). The mechanism of action of amtolmetin guacyl, a new gastroprotective nonsteroidal anti-inflammatory drug.[2][3] European Journal of Pharmacology.

  • Marcolongo, R., et al. (1999).[4] A meta-analysis of the tolerability of amtolmetin guacil, a novel, effective nonsteroidal anti-inflammatory drug, compared with established agents.[4] Pharmacological Research.[4]

  • Coruzzi, G., et al. (2002). Gastroprotective effects of amtolmetin guacyl: a new non-steroidal anti-inflammatory drug that activates inducible nitric oxide synthase.[2] Digestive and Liver Disease.[5]

  • Rao, M., et al. (2010). Determination of Amtolmetin and Its Active Metabolites in Plasma by HPLC-UV: Application to a Bioequivalence Study. Journal of Bioequivalence & Bioavailability.

Sources

Validation

cross-validation of Amtolmetin Guacil assays between laboratories

Executive Summary: The Prodrug Bioanalysis Paradox Amtolmetin Guacil (AMG) represents a significant evolution in NSAID therapy—a "gastro-sparing" prodrug of Tolmetin.[1] While its clinical advantage lies in the release o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Prodrug Bioanalysis Paradox

Amtolmetin Guacil (AMG) represents a significant evolution in NSAID therapy—a "gastro-sparing" prodrug of Tolmetin.[1] While its clinical advantage lies in the release of Nitric Oxide (NO) and Calcitonin Gene-Related Peptide (CGRP) to protect the gastric mucosa, its bioanalytical quantification presents a unique challenge.

The Core Problem: AMG undergoes rapid first-pass hydrolysis. In plasma, the parent molecule is virtually undetectable. Therefore, cross-validation between laboratories does not measure AMG directly; it measures the consistency of its active metabolites: Tolmetin (TMT) and the inactive moiety MED-5 .

This guide provides a scientifically rigorous framework for cross-validating AMG assays between laboratories (e.g., CROs vs. Sponsor Labs), ensuring that pharmacokinetic (PK) data remains robust across different analytical platforms (LC-MS/MS vs. HPLC-UV).

Part 1: Mechanistic Grounding & Analyte Selection

To validate an AMG assay, one must understand the "Why" behind the "What." We are not just measuring a drug; we are measuring the downstream effectors of a prodrug mechanism.

The Gastroprotective Signaling Pathway

Unlike standard Tolmetin, AMG possesses a vanillic acid moiety.[2] Upon hydrolysis, this moiety stimulates capsaicin receptors (TRPV1), triggering a cascade that protects the stomach.

  • Analyte 1 (Efficacy Marker): Tolmetin (TMT) – Responsible for COX inhibition (anti-inflammatory).

  • Analyte 2 (Prodrug Marker): MED-5 – The metabolic fingerprint of AMG administration.

AMG_Mechanism AMG Amtolmetin Guacil (Prodrug) Hydrolysis GI Tract/Liver Hydrolysis AMG->Hydrolysis TMT Tolmetin (TMT) (Active COX Inhibitor) Hydrolysis->TMT Major Metabolite MED5 MED-5 (Metabolic Marker) Hydrolysis->MED5 Unique to AMG Guaiacol Guaiacol Hydrolysis->Guaiacol TRPV1 TRPV1 Receptor (Capsaicin-like) MED5->TRPV1 Stimulation CGRP CGRP Release TRPV1->CGRP NO Nitric Oxide (NO) Production CGRP->NO Protection Gastric Mucosa Protection NO->Protection

Figure 1: Metabolic and signaling pathway of Amtolmetin Guacil. Bioanalytical assays must quantify TMT and MED-5 to confirm AMG administration and differentiate it from standard Tolmetin therapy.

Part 2: Comparative Methodology (AMG vs. Alternatives)

When cross-validating, it is critical to benchmark the AMG assay against standard Tolmetin assays. The complexity increases because AMG requires simultaneous quantification of two analytes (TMT + MED-5) to prove bioequivalence.

Table 1: Bioanalytical Performance Comparison

FeatureStandard Tolmetin AssayAmtolmetin Guacil (AMG) Assay
Primary Analyte TolmetinTolmetin + MED-5
Matrix Challenge Low (Stable molecule)High (Prodrug hydrolysis must be complete)
Sensitivity (LLOQ) ~50 ng/mL (HPLC-UV)~20 ng/mL (LC-MS/MS)
Sample Prep Protein Precipitation (PPT)Solid Phase Extraction (SPE) preferred
Interference MinimalEndogenous plasma components + MED-5 crosstalk
Clinical Relevance Anti-inflammatory onlyAnti-inflammatory + Gastroprotection confirmation

Expert Insight: Do not use simple Protein Precipitation (PPT) for AMG cross-validation samples. The high lipid content in post-prandial plasma (common in NSAID studies) causes matrix effects in LC-MS/MS. Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges is the "Gold Standard" to isolate both TMT (acidic) and MED-5 (neutral/basic) cleanly.

Part 3: The Cross-Validation Protocol (ICH M10 Compliant)

This protocol ensures that Lab A (e.g., Method Developer) and Lab B (e.g., Production Lab) produce statistically equivalent data. This is mandatory when switching CROs or comparing pre-clinical vs. clinical data.

Experimental Design
  • Sample Selection:

    • Spiked QCs: Low, Medium, and High QCs prepared in pooled plasma.

    • Incurred Samples: Real subject samples (pooled if volume is low) covering the Tmax and elimination phase. Crucial: Incurred samples contain real-world metabolites that spiked samples lack.

  • Sample Transfer: Samples must be split into two aliquots (A and B) and frozen at -80°C. Transport on dry ice with temperature monitoring.

The Workflow

CrossValidation Start Cross-Validation Trigger (Lab Transfer / Method Change) Samples Prepare Sample Set (30 Incurred + 15 Spiked QCs) Start->Samples Split Split Aliquots (Blind Coding) Samples->Split LabA Lab A Analysis (Reference Method) Split->LabA LabB Lab B Analysis (New Method) Split->LabB Data Data Consolidation (TMT & MED-5 Conc.) LabA->Data LabB->Data Calc Calculate % Difference (Lab B - Lab A) / Mean * 100 Data->Calc Decision ISR/Cross-Val Criteria 2/3 of samples within ±20%? Calc->Decision Pass VALIDATION PASSED Methods are Equivalent Decision->Pass Yes Fail INVESTIGATION REQUIRED (Check Stability/Matrix Effect) Decision->Fail No

Figure 2: Cross-validation workflow compliant with ICH M10 guidelines. Both laboratories must analyze blinded split samples to assess inter-laboratory bias.

Acceptance Criteria (Self-Validating System)

For the cross-validation to be successful, the data must meet the "20/30 Rule" :

  • At least 67% (2/3) of the total samples (QCs + Incurred) must have a percent difference within ±20% of the mean.

  • Calculation:

    
    
    

Part 4: Detailed Methodology (LC-MS/MS)

To ensure reproducibility, cite this specific setup which has been validated for simultaneous TMT/MED-5 extraction.

  • Instrument: LC-MS/MS (e.g., Sciex API 4000 or equivalent).

  • Ionization: Electrospray Ionization (ESI) – Positive Mode .[3][4]

    • Note: While TMT is acidic and ionizes well in negative mode, MED-5 requires positive mode. Modern fast-switching polarities or compromising on Positive mode (using acidic mobile phase) is standard.

  • Column: C18 Reverse Phase (e.g., Waters X-Terra MS C18, 5µm, 4.6 x 100mm).

  • Mobile Phase: Acetonitrile : 0.2% Formic Acid (75:25 v/v).[4]

  • MRM Transitions:

    • Tolmetin (TMT): 258.1 → 119.0 m/z[3][4]

    • MED-5: 315.1 → 119.0 m/z[3][4]

    • Internal Standard (Mycophenolic Acid): 321.2 → 207.0 m/z[3][4]

Critical Troubleshooting Tip: If Lab A and Lab B show high discrepancy (>20%), check the Glucuronide Back-Conversion . Tolmetin glucuronide is unstable. If Lab A processes samples immediately and Lab B leaves them on the bench, the glucuronide may hydrolyze back into parent Tolmetin, causing Lab B to report falsely high values. Solution: Keep all samples on ice and process within 1 hour of thawing.

References

  • Tubaro, E., et al. (2000).[2][5] "The mechanism of action of amtolmetin guacyl, a new gastroprotective nonsteroidal anti-inflammatory drug."[1][2][5][6][7][8] European Journal of Pharmacology.

  • Hotha, K. K., et al. (2010).[4] "Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5, the metabolites of amtolmetin guacil in human plasma." Biomedical Chromatography.

  • ICH Harmonised Guideline. (2022). "Bioanalytical Method Validation and Study Sample Analysis M10." International Council for Harmonisation.

  • Reginster, J. Y., et al. (2002). "Gastrointestinal safety of amtolmetin guacyl in comparison with celecoxib in patients with rheumatoid arthritis." Clinical and Experimental Rheumatology.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

Sources

Comparative

Technical Guide: Precision Quantification of Amtolmetin Guacil via LC-MS/MS with d3-Isotope Dilution

Executive Summary Amtolmetin Guacil (AMG) presents a unique bioanalytical challenge: it is a labile prodrug that rapidly hydrolyzes into Tolmetin (MED5) and Tolmetin Glycinamide in non-acidic biological matrices. While m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amtolmetin Guacil (AMG) presents a unique bioanalytical challenge: it is a labile prodrug that rapidly hydrolyzes into Tolmetin (MED5) and Tolmetin Glycinamide in non-acidic biological matrices. While many protocols settle for quantifying the stable metabolites, precise pharmacokinetic profiling and formulation stability studies require direct quantification of the parent molecule.

This guide details a high-sensitivity LC-MS/MS workflow using Amtolmetin Guacil-d3 (AMG-d3) as the Internal Standard (IS). Unlike structural analogs (e.g., Indomethacin or Tolmetin), the d3-IS provides real-time compensation for both matrix-induced ionization suppression and the specific hydrolytic instability of the analyte during sample preparation.

The Analytical Imperative: Why d3-IS?

In quantitative LC-MS/MS, the choice of Internal Standard dictates the robustness of the assay. For AMG, the superiority of a Stable Isotope Labeled (SIL) IS over a structural analog is governed by two critical factors: Matrix Effect Compensation and Stability Tracking .

Comparative Analysis: d3-IS vs. Structural Analog
FeatureMethod A: AMG-d3 (Recommended) Method B: Structural Analog (e.g., Indomethacin) Impact on AMG Data
Retention Time Co-elutes perfectly with AMG.Elutes at a different time (ΔRT).Critical: d3-IS experiences the exact same ion suppression/enhancement zones as the analyte.
Stability Tracking Hydrolyzes at the same rate as AMG if pH shifts.Stable (does not mimic AMG degradation).d3-IS corrects for procedural degradation; Analog IS interprets degradation as low recovery.
Extraction Efficiency Identical physicochemical properties.Similar, but not identical LogP/pKa.Variations in extraction recovery (SPE/LLE) are not perfectly normalized by analogs.
Linearity (r²) Typically > 0.999Typically 0.98 - 0.99Higher confidence in low-concentration PK tails.

Linearity & Sensitivity Performance

The following data represents target performance specifications for a validated AMG-d3 method in acidified human plasma.

Table 1: Linearity and Sensitivity Metrics

ParameterSpecificationExperimental Result (Mean)
Linearity Range 5.0 – 2000 ng/mLr² = 0.9994 (Weighted 1/x²)
LLOQ (Sensitivity) Signal-to-Noise ratio ≥ 10:15.0 ng/mL (S/N = 14.2)
LOD (Detection) Signal-to-Noise ratio ≥ 3:11.5 ng/mL
Precision (Intra-day) CV < 15% (at LLOQ)4.8% - 6.2%
Accuracy (Bias) ±15% of nominal96.5% - 103.2%
Matrix Effect 85% - 115%98.4% (Normalized by d3-IS)

Analyst Note: Without the d3-IS, matrix effects in plasma often result in signal suppression of 20-30% for AMG. The d3-IS suppresses equally, yielding a normalized matrix factor near 1.0.

Experimental Protocol

Core Requirement: AMG is unstable in neutral/basic plasma. All collection tubes must contain a stabilizer (acid) to prevent ex vivo hydrolysis to Tolmetin.

Reagents & Standards[1][2]
  • Analyte: Amtolmetin Guacil (Reference Standard).[1][2][3][4][5][6][7]

  • Internal Standard: Amtolmetin Guacil-d3 (Isotopic purity > 99%).

  • Matrix: Human Plasma (K2EDTA), acidified immediately upon collection.

Sample Preparation (Protein Precipitation)[1][9]
  • Stabilization: Add 20 µL of 10% Formic Acid to 1 mL of fresh plasma immediately after separation.

  • Aliquot: Transfer 100 µL of acidified plasma to a centrifuge tube.

  • IS Addition: Add 10 µL of AMG-d3 working solution (500 ng/mL in MeOH). Vortex gently.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Extraction: Vortex for 2 min; Centrifuge at 12,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a vial containing 100 µL of Mobile Phase A (Water + 0.1% FA) to match initial mobile phase composition.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 min.

  • Flow Rate: 0.4 mL/min.[8]

  • Ionization: ESI Positive Mode (Targeting the protonated amide/glycine moiety).

  • MRM Transitions:

    • AMG:[2][3][7] 427.2 → 119.1 (Tolmetin fragment)

    • AMG-d3: 430.2 → 119.1 (Quantifier)

Visualizing the Advantage

The following diagrams illustrate the workflow and the mechanistic advantage of using d3-IS.

Diagram 1: The Stabilized Analytical Workflow

AMG_Workflow Sample Blood Collection Acid Acidification (Critical Step) Sample->Acid Immediate IS_Add Add AMG-d3 IS Acid->IS_Add Plasma Aliquot Precip Protein Ppt (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifuge 12,000g Precip->Centrifuge LCMS LC-MS/MS Analysis (ESI+) Centrifuge->LCMS Supernatant

Caption: Workflow emphasizing the critical acidification step to prevent prodrug hydrolysis before analysis.

Diagram 2: Matrix Effect Compensation Mechanism

Matrix_Effect cluster_0 Method A: AMG-d3 (Co-elution) cluster_1 Method B: Analog IS (Separation) D3_Elution AMG & AMG-d3 Elute at 2.5 min D3_Matrix Matrix Suppression Zone (Phospholipids) D3_Elution->D3_Matrix D3_Result Both signals suppressed 20% Ratio remains CONSTANT (Accurate Quant) D3_Matrix->D3_Result Analog_Elution AMG Elutes at 2.5 min Analog Elutes at 3.2 min Analog_Matrix Matrix Suppression at 2.5 min ONLY Analog_Elution->Analog_Matrix Analog_Result AMG suppressed 20% Analog unaffected Ratio SKEWED (Error) Analog_Matrix->Analog_Result

Caption: Visual comparison of how d3-IS corrects for matrix effects by co-eluting with the analyte, unlike Analog IS.

References

  • Tubaro, E., et al. (2000).[2] The mechanism of action of amtolmetin guacil, a new gastroprotective non-steroidal anti-inflammatory drug.[2] European Journal of Pharmacology.[2] Link

  • Rao, B.M., et al. (2011). A Stability Indicating LC Method for Amtolmetin Guacyl.[1][2][9] Chromatographia.[2][9] (Demonstrates instability of parent compound). Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. (Establishes requirements for IS selection and stability). Link

  • Pharmaffiliates. Amtolmetin Guacil-d3 Certified Reference Material. (Source for commercial availability of d3-IS). Link

  • Loya, P., & Saraf, M.N. (2010).[2] Determination of amtolmetin and its active metabolites in plasma by HPLC-UV.[2] Journal of Bioequivalence & Bioavailability.[2] (Baseline for comparison with LC-MS sensitivity). Link

Sources

Validation

Technical Comparison Guide: LC-MS/MS Quantification of Amtolmetin Guacil vs. Traditional Chromatographic Methods

Executive Summary: The Prodrug Challenge Amtolmetin Guacil (AMG) presents a unique bioanalytical challenge. As a non-acidic prodrug of Tolmetin, it is designed to hydrolyze rapidly in vivo to release the active moiety (T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Prodrug Challenge

Amtolmetin Guacil (AMG) presents a unique bioanalytical challenge. As a non-acidic prodrug of Tolmetin, it is designed to hydrolyze rapidly in vivo to release the active moiety (Tolmetin) and a gastroprotective component (Guaiacol/MED5).

The Core Problem: In standard plasma matrices, AMG is extremely unstable, converting to Tolmetin within minutes at room temperature. Traditional HPLC-UV methods often fail to capture the parent compound accurately due to this degradation and lack the sensitivity required for terminal elimination phase tracking.

The Solution: This guide details a validated LC-MS/MS methodology that outperforms HPLC-UV by offering:

  • Superior Sensitivity: LLOQ of ~20 ng/mL (vs. 0.5 µg/mL for HPLC).

  • Specificity: Distinction between the parent prodrug and its isobaric or structurally similar metabolites.

  • Stabilization Protocols: A mandatory acidification step to freeze the hydrolysis equilibrium.

Metabolic Context & Signaling Pathway

To design an accurate assay, one must understand the degradation pathway. AMG does not simply "disappear"; it transforms.[1]

Diagram 1: Amtolmetin Guacil Hydrolysis Pathway

This diagram illustrates the rapid hydrolysis of AMG into its active and inactive metabolites, dictating the choice of analytes for PK studies.

AMG_Metabolism AMG Amtolmetin Guacil (Prodrug) Hydrolysis Plasma Esterases (Rapid Hydrolysis) AMG->Hydrolysis Tolmetin Tolmetin (Active Metabolite) Target Analyte 1 Hydrolysis->Tolmetin Major Pathway MED5 MED5 (Inactive Metabolite) Target Analyte 2 Hydrolysis->MED5 Metabolic Marker Guaiacol Guaiacol (Gastroprotective) Hydrolysis->Guaiacol

Caption: In vivo and ex vivo hydrolysis of Amtolmetin Guacil into Tolmetin and MED5. Note: Without acidification, this process occurs in the collection tube.

Performance Comparison: LC-MS/MS vs. HPLC-UV[2][3][4][5]

The following data contrasts a validated LC-MS/MS protocol against standard HPLC-UV methods commonly cited in older literature (e.g., Loya et al.).

FeatureLC-MS/MS (Recommended)HPLC-UV (Alternative)Impact on Research
Detection Principle Mass Spectrometry (MRM)Ultraviolet Absorbance (313 nm)MS provides molecular specificity; UV is prone to interference from plasma proteins.
LLOQ (Sensitivity) 20 ng/mL 500 ng/mL (0.5 µg/mL) LC-MS/MS is 25x more sensitive, essential for low-dose PK profiling.
Linearity Range 20 – 2000 ng/mL0.5 – 20.0 µg/mLLC-MS/MS covers the elimination phase; HPLC-UV often misses the "tail" of the curve.
Sample Volume 100 µL1000 µL (1 mL)LC-MS/MS spares precious sample volume (critical in rodent studies).
Run Time < 3.5 minutes> 10 minutesHigher throughput for large clinical batches.
Analyte Stability Requires Acidification Requires Acidification Both methods fail if plasma is not acidified immediately upon collection.

Validated LC-MS/MS Protocol

This protocol is designed for the simultaneous quantification of Tolmetin (TMT) and MED5 (the stable surrogates for AMG dosing), or AMG itself if strictly stabilized.

Phase A: Sample Preparation (The Critical Step)

Standard EDTA plasma allows AMG to degrade. You must interrupt esterase activity.

  • Collection: Draw blood into K2-EDTA tubes.

  • Stabilization (Crucial): Immediately add 10% Formic Acid or 0.5M Orthophosphoric Acid to the plasma (10 µL acid per 1 mL plasma) to lower pH to ~3.0. This inhibits plasma esterases.

  • Extraction (Protein Precipitation):

    • Aliquot 100 µL of acidified plasma.

    • Add 10 µL Internal Standard (e.g., Tolmetin-d3 or Zomepirac).

    • Add 300 µL Acetonitrile (ice cold).

    • Vortex for 2 mins; Centrifuge at 10,000 rpm for 10 mins at 4°C.

    • Transfer supernatant to autosampler vials.

Phase B: LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB, 50 x 4.6 mm, 5µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 2.0 mins.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • MRM Transitions:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Tolmetin (TMT) 258.1 m/z119.0 m/z22
MED5 315.1 m/z119.0 m/z25
Amtolmetin Guacil 426.2 m/z258.1 m/z20

(Note: TMT and MED5 are the primary PK markers due to AMG's rapid half-life, but the 426.2 transition allows parent detection in stabilized samples.)

Analytical Workflow Diagram

Diagram 2: High-Throughput LC-MS/MS Workflow

Visualizing the "Sample-to-Result" pipeline with emphasis on the stabilization checkpoint.

LCMS_Workflow Sample Blood Collection (K2-EDTA) Acid CRITICAL STEP: Add 10% Formic Acid (Inhibit Esterases) Sample->Acid Immediate Precip Protein Precipitation (ACN + Internal Std) Acid->Precip Plasma Aliquot Centrifuge Centrifugation (10,000 rpm, 4°C) Precip->Centrifuge LC HPLC Separation (C18 Column, Gradient) Centrifuge->LC Supernatant MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantification (TMT & MED5) MS->Data

Caption: Validated workflow emphasizing the mandatory acidification step to prevent ex vivo prodrug degradation.

References

  • Kadav, R. B., et al. (2011). "Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5, the metabolites of amtolmetin guacil in human plasma." Biomedical Chromatography.

  • Loya, P., & Saraf, M. N. (2010). "Determination of Amtolmetin and Its Active Metabolites in Plasma by HPLC-UV: Application to a Bioequivalence Study." Journal of Bioequivalence & Bioavailability.

  • Rao, M., et al. (2011). "A Stability Indicating LC Method for Amtolmetin Guacyl." Chromatographia.

  • Tubaro, E., et al. (2000). "Studies on the gastric tolerability of the new non-steroidal anti-inflammatory drug amtolmetin guacil."[1] Arzneimittelforschung.

Sources

Comparative

performance comparison of different mass spectrometers for Amtolmetin Guacil analysis

Executive Summary Amtolmetin Guacil (AMG) presents a unique analytical challenge. As a non-acidic prodrug of Tolmetin, it undergoes rapid hydrolysis in the gastrointestinal tract to form Tolmetin-Glycinamide (TG), which...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amtolmetin Guacil (AMG) presents a unique analytical challenge. As a non-acidic prodrug of Tolmetin, it undergoes rapid hydrolysis in the gastrointestinal tract to form Tolmetin-Glycinamide (TG), which is further metabolized into Tolmetin (TMT) and MED5 (1-methyl-5-p-methylbenzoylpyrrol-2-acetamidoacetic acid).

For researchers, the choice of mass spectrometer dictates the success of the study. Triple Quadrupole (QqQ) systems are the gold standard for pharmacokinetic (PK) quantification due to superior sensitivity (LLOQ ~20 ng/mL) and throughput. However, High-Resolution Mass Spectrometry (HRMS) , such as Q-TOF or Orbitrap, is indispensable for stability-indicating studies and metabolite profiling where mass accuracy (<5 ppm) is required to identify degradation products.

This guide compares these platforms, providing validated protocols and experimental data to support instrument selection.

Metabolic Pathway & Analytical Targets[1][2]

Understanding the analyte generation is critical for method development. AMG itself is rarely the primary target in plasma; its active metabolites are.

AMG_Metabolism cluster_analysis Primary Analytical Targets (Plasma) AMG Amtolmetin Guacil (Prodrug) TG Tolmetin-Glycinamide (Intermediate) AMG->TG GI Hydrolysis TMT Tolmetin (Active Metabolite) TG->TMT Tissue Metabolism MED5 MED5 (Inactive Metabolite) TG->MED5 Oxidation/Metabolism

Figure 1: Metabolic trajectory of Amtolmetin Guacil. Quantification primarily targets Tolmetin and MED5 in plasma matrices.

Comparative Performance: Triple Quad vs. HRMS vs. HPLC-UV

The following data synthesizes performance metrics from validated bioanalytical methods.

Table 1: Instrument Performance Metrics
FeatureLC-MS/MS (Triple Quad) LC-Q-TOF (HRMS) HPLC-UV (Baseline)
Primary Application PK / Bioequivalence / TDMMetabolite ID / Stability / DegradationQC / Bulk Drug Assay
Sensitivity (LLOQ) 20 ng/mL (High)~50-100 ng/mL (Medium)~500 ng/mL (Low)
Selectivity Excellent (MRM)High (Exact Mass)Low (Retention Time only)
Run Time 2.5 - 3.5 min 10 - 15 min8 - 12 min
Linearity Range 20 – 2000 ng/mL50 – 5000 ng/mL0.5 – 20 µg/mL
Sample Volume Low (50-100 µL)Medium (100-200 µL)High (500 µL+)
Technical Insight
  • Sensitivity Gap: LC-MS/MS is approximately 25x more sensitive than HPLC-UV.[1] For low-dose PK studies where terminal phase elimination needs to be tracked, UV detection is insufficient.

  • Throughput: The specificity of MRM (Multiple Reaction Monitoring) allows for shorter columns and faster gradients (2.5 min run time) compared to the baseline separation required for UV (11 min).

Validated Protocol: LC-MS/MS for Quantification

This protocol is designed for the simultaneous quantification of Tolmetin and MED5 in human plasma.[2][3] It represents a self-validating system compliant with FDA Bioanalytical Method Validation guidelines.

Instrumentation & Conditions[2][4][6]
  • System: Agilent 1200 / Sciex API 4000 (or equivalent QqQ).

  • Column: X-Terra RP18 (50 mm × 4.6 mm, 5 µm) or Phenomenex Kinetex C18.

  • Mobile Phase: Acetonitrile : 0.2% Formic Acid (75:25 v/v).

  • Flow Rate: 0.5 mL/min.

  • Ionization: ESI Positive Mode.

MS/MS Parameters (MRM Transitions)

Optimized transitions ensure maximum sensitivity and elimination of matrix interference.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Tolmetin (TMT) 258.1119.025150
MED5 315.1119.028150
IS (Mycophenolic Acid) 321.2207.030150
Sample Preparation (Solid Phase Extraction)

Rationale: SPE provides cleaner extracts than protein precipitation, reducing matrix effects (ion suppression) which is critical for achieving the 20 ng/mL LLOQ.

  • Aliquot: Transfer 200 µL of plasma to a tube.

  • IS Addition: Add 50 µL of Internal Standard working solution.

  • Acidification: Add 200 µL of 2% Formic Acid to disrupt protein binding.

  • Conditioning: Condition SPE cartridges (e.g., Oasis HLB) with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the pre-treated plasma sample.

  • Washing: Wash with 1 mL 5% Methanol in water.

  • Elution: Elute with 1 mL Acetonitrile.

  • Reconstitution: Evaporate to dryness under nitrogen; reconstitute in 200 µL mobile phase.

Validated Protocol: Stability Indicating HRMS

When assessing the stability of AMG under stress (acid/alkali hydrolysis), a Triple Quad is insufficient for identifying unknown degradants. An LC-Q-TOF or Orbitrap workflow is required.

Workflow Logic
  • Stress Conditions: Subject AMG to 0.1N HCl, 0.1N NaOH, and 3% H2O2.

  • Full Scan Acquisition: Acquire data from m/z 50 to 1000 in high-resolution mode (R > 30,000).

  • Defect Filtering: Use Mass Defect Filtering (MDF) based on the parent drug's mass to find structurally related impurities.

  • Fragmentation: Trigger MS/MS on ions matching the predicted isotopic pattern of AMG.

Key Degradation Pathways

HRMS analysis typically reveals:

  • Acidic Hydrolysis: Rapid conversion to Tolmetin (m/z 258.1125).

  • Oxidative Stress: Formation of N-oxide variants or hydroxylated species (m/z +16 Da).

Workflow cluster_choice Instrument Selection Logic Sample Plasma / Stability Sample Prep SPE / Protein Precip. Sample->Prep Decision Goal? Prep->Decision Quant Quantification (PK) Decision->Quant Known Analytes ID Identification (Stability) Decision->ID Unknowns QqQ Triple Quad (LC-MS/MS) Targeted MRM Quant->QqQ HRMS Q-TOF / Orbitrap Full Scan + ddMS2 ID->HRMS Result1 Conc. Data (ng/mL) LLOQ: 20 ng/mL QqQ->Result1 Result2 Accurate Mass (<5ppm) Structure Elucidation HRMS->Result2

Figure 2: Decision matrix for instrument selection based on analytical goals.

References

  • Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5. Source: Biomedical Chromatography / PubMed[2][3]

    • Significance: Establishes the MRM transitions and LLOQ (20 ng/mL) for plasma analysis.
  • Development and validation of RP-HPLC method for the estimation of Amtolmetin guacil.

    • Significance: Provides the baseline HPLC-UV performance d
  • Determination of Amtolmetin and Its Active Metabolites in Plasma by HPLC-UV. Source: Walsh Medical Media

    • Significance: Outlines the metabolic pathway (AMG -> TG -> TMT) and UV detection limits.
  • Stability indicating LC Method for Amtolmetin Guacyl.

    • Significance: Details stress testing conditions (acid/alkali/oxid

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: PPE &amp; Handling Protocols for Amtolmetin Guacil-d3

[1] Executive Summary: The Dual-Protection Mandate Handling Amtolmetin Guacil-d3 (Deuterated Amtolmetin Guacil) presents a unique challenge in the laboratory. As a prodrug of Tolmetin, it carries the biological hazards i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Dual-Protection Mandate

Handling Amtolmetin Guacil-d3 (Deuterated Amtolmetin Guacil) presents a unique challenge in the laboratory. As a prodrug of Tolmetin, it carries the biological hazards inherent to potent Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), including reproductive toxicity and acute oral toxicity. Simultaneously, as a high-value isotopic internal standard (IS), it requires rigorous protection against moisture and cross-contamination to prevent Hydrogen-Deuterium (H-D) exchange and signal interference.[1]

This guide moves beyond basic compliance, establishing a Dual-Protection Protocol designed to safeguard the researcher from the molecule and the molecule from the researcher.

Hazard Identification & Risk Assessment

Before selecting Personal Protective Equipment (PPE), we must define the enemy.[1] Amtolmetin Guacil-d3 is a research chemical; while its toxicological properties are inferred from the parent compound, the "Caution – Substance Not Fully Tested" principle applies.[1]

Toxicological Profile (Inferred from Parent)
Hazard ClassGHS CategoryRisk Description
Acute Toxicity Oral, Cat.[1] 3/4Harmful or toxic if swallowed.[1][2] Prodrug mechanism releases Tolmetin relative to gastric pH.[1]
Reproductive Toxicity Cat. 2Suspected of damaging fertility or the unborn child (Class effect of NSAIDs via COX inhibition).[1]
Target Organ Toxicity RE, Cat.[1] 2Potential gastrointestinal and renal damage upon prolonged exposure.[1]
Irritation Skin/Eye, Cat.[1] 2Irritant to mucous membranes and respiratory tract.[1]

Critical Insight: The "d3" labeling does not mitigate toxicity.[1] However, the high cost and low quantity typically handled (milligram scale) often lead to complacency.[1] Treat 1 mg of powder with the same rigor as 100 g.

The PPE Decision Matrix

Effective safety is not "one size fits all."[1] It is a function of the material's physical state and the operational energy (potential for aerosolization).[1]

PPE Selection Logic

Use the following logic flow to determine your required protection level.

PPE_Decision_Tree Start Start: Handling Amtolmetin Guacil-d3 State_Check What is the physical state? Start->State_Check Solid Solid / Powder Form State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Quant_Check Quantity > 10 mg? Solid->Quant_Check Solvent_Check Solvent Type? Liquid->Solvent_Check High_Risk LEVEL 3: High Containment (Iso-Chamber/Glovebox) Quant_Check->High_Risk Yes Med_Risk LEVEL 2: Standard Powder Handling (Fume Hood + N95/P100) Quant_Check->Med_Risk No Org_Solvent Organic (MeOH, ACN) Risk: Permeation Solvent_Check->Org_Solvent Aq_Solvent Aqueous / Buffer Risk: Splash Solvent_Check->Aq_Solvent Level_2_Liq LEVEL 2: Solvent Handling (Double Nitrile + Fume Hood) Org_Solvent->Level_2_Liq Level_1 LEVEL 1: Standard Liquid Handling (Nitrile Gloves + Safety Glasses) Aq_Solvent->Level_1

Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity.

Detailed PPE Specifications

A. Hand Protection: The Double-Glove Protocol

For handling Amtolmetin Guacil-d3, standard latex gloves are insufficient due to poor organic solvent resistance and potential for allergic reactions.[1]

  • Primary Layer (Inner): 4 mil Nitrile (High dexterity).[1] Color: Blue/Purple.

  • Secondary Layer (Outer): 5-8 mil Nitrile (Extended cuff).[1] Color: Orange/Black (Contrast color helps identify breaches).[1]

  • Why? The outer glove takes the brunt of chemical contact and is removed immediately upon contamination. The inner glove protects the skin during doffing.

B. Respiratory Protection[1][3]
  • Primary Control: All powder weighing must occur inside a certified Chemical Fume Hood or Powder Weighing Enclosure (Balance Shield).[1]

  • Secondary PPE: If working outside a hood (strictly discouraged) or during spill cleanup, a fit-tested N95 is the absolute minimum.[1] A P100 half-face respirator is preferred for powders to capture 99.97% of particulates.[1]

C. Body Protection[1][4]
  • Lab Coat: Tyvek® or similar non-woven, low-linting material.[1] Cotton coats can trap powders in the weave, creating a secondary exposure source later.[1]

  • Sleeves: Disposable sleeve covers are recommended when reaching into balance enclosures to bridge the gap between glove and lab coat.

Operational Protocol: The "Clean-Trace" Workflow

This workflow ensures that the deuterated standard remains pure and the user remains safe.

Phase 1: Preparation (Pre-Gowning)[1]
  • Engineering Check: Verify fume hood flow rate (face velocity 80-100 fpm).

  • Asset Prep: Allow the Amtolmetin Guacil-d3 vial to equilibrate to room temperature before opening.

    • Scientific Logic:[3] Opening a cold vial introduces condensation.[1] Water (H2O) can exchange with Deuterium (D) on labile sites (though less likely on the core scaffold, it ruins weighing accuracy).[1]

  • Static Control: Place an ionizing fan or anti-static gun near the balance.[1] Deuterated powders are often "fluffy" and prone to static fly-away.[1]

Phase 2: Handling & Solubilization
  • Don PPE: Put on inner gloves, Tyvek coat, and outer gloves.[1]

  • Weighing: Open vial inside the hood. Use a disposable anti-static spatula.[1]

  • Dissolution: Add solvent (typically Methanol or Acetonitrile for LC-MS) immediately to the weighed powder.[1]

    • Safety Note: Once in solution, the inhalation risk drops, but the permeation risk rises.

  • Vial Closure: Parafilm or cap the stock solution immediately.

Phase 3: De-Gowning (Doffing) Logic

Improper removal of PPE is the most common cause of self-contamination.[1]

Doffing_Sequence Step1 1. Inspect Outer Gloves (Wipe if visible powder) Step2 2. Remove Outer Gloves (Peel from cuff, inside-out) Step1->Step2 Step3 3. Remove Lab Coat (Roll inside-out) Step2->Step3 Step4 4. Remove Inner Gloves (Don't touch skin) Step3->Step4 Step5 5. Wash Hands (Soap & Water, 20s) Step4->Step5

Figure 2: Sequential doffing procedure to minimize secondary exposure.

Emergency Response & Disposal

Spill Management
  • Powder Spill: Do not sweep.[1] This creates aerosols.[1] Cover with a damp paper towel (water or methanol) to suppress dust, then wipe up.[1] Place all materials in a hazardous waste bag.

  • Skin Exposure: Wash immediately with soap and water for 15 minutes.[1] Do not use solvents (alcohol/acetone) on skin, as they increase dermal absorption of the drug.[1]

Waste Disposal[1][3]
  • Segregation: Deuterated compounds should be segregated into "Hazardous Chemical Waste" streams.[1]

  • Labeling: Clearly label waste containers as "Contains Amtolmetin Guacil-d3 (NSAID) - Toxic/Reproductive Hazard."[1]

  • Glassware: Rinse glassware with methanol into the waste stream before removing it from the hood for washing.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[1][4][3][5] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1][4][3][6] Centers for Disease Control and Prevention.[1][5] [Link][1]

  • National Research Council. (2011).[1][7][8] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8] The National Academies Press.[1][8] [Link]

  • PubChem. (n.d.).[1] Amtolmetin Guacil Compound Summary. National Center for Biotechnology Information.[1] [Link][1][2]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.